molecular formula C7H12ClNO B3040243 5-Azaspiro[2.5]octan-8-one hydrochloride CAS No. 1780166-60-0

5-Azaspiro[2.5]octan-8-one hydrochloride

Cat. No.: B3040243
CAS No.: 1780166-60-0
M. Wt: 161.63
InChI Key: IBTHPLNZDTYMIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Azaspiro[2.5]octan-8-one hydrochloride is a useful research compound. Its molecular formula is C7H12ClNO and its molecular weight is 161.63. The purity is usually 95%.
BenchChem offers high-quality 5-Azaspiro[2.5]octan-8-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Azaspiro[2.5]octan-8-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-azaspiro[2.5]octan-8-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO.ClH/c9-6-1-4-8-5-7(6)2-3-7;/h8H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTHPLNZDTYMIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2(C1=O)CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Significance of Spirocyclic Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Azaspiro[2.5]octan-8-one Hydrochloride: A Versatile Scaffold for Modern Drug Discovery

In the landscape of contemporary drug discovery, the demand for molecules with high three-dimensionality, improved physicochemical properties, and novel intellectual property is ever-present. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a powerful tool for medicinal chemists.[1] Their inherent rigidity and three-dimensional nature provide a unique structural framework that can enhance binding affinity to biological targets and modulate properties such as solubility and metabolic stability.[1]

This guide focuses on a specific and valuable member of this class: 5-Azaspiro[2.5]octan-8-one hydrochloride. This compound incorporates a cyclopropane ring fused to a piperidinone core, offering a constrained and spatially defined structure. While a dedicated CAS number for 5-Azaspiro[2.5]octan-8-one hydrochloride is not prominently indexed in public databases, its synthesis and isolation are readily achievable through its stable, N-protected precursor, tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate (CAS Number: 143306-64-3).[2][3][4] This guide will provide a comprehensive overview of the synthesis, properties, and applications of this important building block for researchers and drug development professionals.

Physicochemical and Structural Properties

The properties of the final hydrochloride salt are directly derived from its stable, Boc-protected precursor. Understanding the characteristics of this precursor is crucial for its handling, reaction setup, and subsequent deprotection.

PropertyValue (for tert-Butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate)Reference
CAS Number 143306-64-3[2][3][4]
Molecular Formula C12H19NO3[2][5]
Molecular Weight 225.28 g/mol [2][5]
Appearance Typically a solid[6]
Boiling Point 331.8 ± 35.0 °C at 760 mmHg (Predicted)[5]
Solubility Soluble in organic solvents like dichloromethane, ethyl acetate, and methanol.
Storage 2-8°C, under inert atmosphere[5]

Upon deprotection and conversion to the hydrochloride salt, the molecular weight decreases to 161.62 g/mol (for C7H12ClNO), and the aqueous solubility is expected to significantly increase, a common and advantageous feature of amine hydrochloride salts in pharmaceutical development.

Synthesis and Experimental Protocols

The synthesis of 5-Azaspiro[2.5]octan-8-one hydrochloride is a multi-step process that hinges on the formation of the N-Boc protected intermediate. The subsequent removal of the tert-butoxycarbonyl (Boc) protecting group with hydrochloric acid yields the target compound.

Overall Synthetic Workflow

The logical flow from a suitable starting material to the final hydrochloride salt is a key aspect of utilizing this scaffold.

G cluster_0 Synthesis of Protected Intermediate cluster_1 Final Product Formation A Starting Materials (e.g., Piperidone derivative) B Cyclopropanation & Ring Formation A->B C N-Boc Protection B->C D tert-Butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate (CAS: 143306-64-3) C->D E Acid-mediated Deprotection D->E HCl in Dioxane or Ether F 5-Azaspiro[2.5]octan-8-one hydrochloride E->F

Caption: Synthetic workflow for 5-Azaspiro[2.5]octan-8-one hydrochloride.

Protocol 1: Synthesis of tert-Butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate

While multiple synthetic routes may exist, a common approach involves the construction of the spirocyclic system from a suitable piperidone precursor. The causality behind this choice lies in the commercial availability of piperidone derivatives and the well-established chemistry for cyclopropanation and N-protection.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of a suitable N-Boc protected piperidone derivative in an appropriate solvent (e.g., toluene), add a cyclopropanating agent (e.g., a sulfur ylide generated in situ from trimethylsulfoxonium iodide and a strong base like sodium hydride).

  • Reaction Execution: The reaction is typically stirred at room temperature or with gentle heating until completion, monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a sulfur ylide is a reliable method for converting a ketone to a spiro-cyclopropane.

  • Work-up and Purification: Upon completion, the reaction is carefully quenched with water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield pure tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate.[2]

Protocol 2: Deprotection to 5-Azaspiro[2.5]octan-8-one hydrochloride

The Boc group is a standard protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. This protocol is a self-validating system; the formation of the hydrochloride salt precipitates from non-polar solvents, providing a simple method of isolation.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate (1.0 eq) in a minimal amount of a suitable solvent such as dioxane or diethyl ether.

  • Acid Addition: To this solution, add a solution of hydrochloric acid (1.1 - 2.0 eq) in the same solvent (e.g., 4M HCl in dioxane) dropwise at 0°C. The choice of an anhydrous acidic solution is critical to prevent unwanted side reactions.

  • Reaction Execution: Stir the mixture at room temperature. The reaction progress can be monitored by TLC until the starting material is fully consumed. A white precipitate of the hydrochloride salt will typically form during the reaction.

  • Isolation: The precipitate is collected by filtration, washed with cold diethyl ether to remove any non-polar impurities, and dried under vacuum to yield the final product, 5-Azaspiro[2.5]octan-8-one hydrochloride, as a stable solid.

Characterization and Quality Control

The structural integrity of the final compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show the disappearance of the characteristic singlet for the tert-butyl group around 1.4 ppm.

    • The appearance of a broad signal corresponding to the N-H proton of the ammonium salt is expected.

    • Signals corresponding to the cyclopropyl and piperidinone protons will remain, though their chemical shifts may be altered due to the presence of the positive charge on the nitrogen.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the molecular ion for the free base (C7H11NO) at the expected m/z value.

  • Infrared (IR) Spectroscopy: The spectrum should show a characteristic C=O stretch for the ketone and broad N-H stretching vibrations for the ammonium salt.

Applications in Drug Discovery and Development

The 5-azaspiro[2.5]octane core is a "privileged scaffold" in medicinal chemistry. Its rigid structure allows for the precise positioning of substituents in three-dimensional space, which can lead to enhanced potency and selectivity for a given biological target.

Role as a Bioisosteric Replacement

This scaffold can be used as a bioisostere for more flexible or less synthetically accessible core structures. For instance, replacing a piperidine or morpholine ring with an azaspirocycle can improve metabolic stability and modulate lipophilicity (LogP).

G cluster_props Improved Properties cluster_apps Potential Therapeutic Targets Scaffold 5-Azaspiro[2.5]octan-8-one Core Prop1 Increased 3-Dimensionality (sp3 character) Scaffold->Prop1 Prop2 Enhanced Metabolic Stability Scaffold->Prop2 Prop3 Modulated Solubility & Lipophilicity Scaffold->Prop3 App1 Enzyme Inhibitors Prop1->App1 App2 Receptor Modulators Prop1->App2 App3 Ion Channel Blockers Prop1->App3 Prop2->App1 Prop2->App2 Prop2->App3 Prop3->App1 Prop3->App2 Prop3->App3

Caption: The role of the 5-azaspiro[2.5]octan-8-one scaffold in drug design.

Therapeutic Potential

Derivatives of azaspirocycles have been explored in a wide range of therapeutic areas, including:

  • Oncology: As core components of kinase inhibitors.

  • Central Nervous System (CNS) Disorders: In the development of agonists or antagonists for various neurotransmitter receptors.

  • Infectious Diseases: As novel antibacterial or antiviral agents.

The presence of the ketone in 5-Azaspiro[2.5]octan-8-one provides an additional synthetic handle for further functionalization, allowing for the generation of diverse chemical libraries for high-throughput screening.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 5-Azaspiro[2.5]octan-8-one hydrochloride.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust.

  • Hazards: Amine hydrochloride salts can be acidic and may cause skin and eye irritation.[7] The compound is harmful if swallowed or inhaled.[7]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

5-Azaspiro[2.5]octan-8-one hydrochloride represents a valuable and versatile building block for the synthesis of novel chemical entities in drug discovery. Its rigid, three-dimensional structure offers significant advantages over more traditional, flexible scaffolds. While its direct CAS number may not be widely listed, its synthesis via a stable, Boc-protected intermediate is straightforward and utilizes standard organic chemistry techniques. This guide provides the necessary technical information for researchers and scientists to confidently incorporate this promising scaffold into their drug development programs.

References

  • PubChem. 5-Azaspiro[2.5]octane hydrochloride. National Center for Biotechnology Information. [Link]

  • Taylor & Francis Online. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. [Link]

  • National Center for Biotechnology Information. Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. [Link]

  • PubChemLite. 5-azaspiro[2.5]octan-8-ol hydrochloride (C7H13NO). [Link]

  • World of Chemicals. 8-Oxo-5-aza-spiro[2.5]octane-5-carboxylic acid benzyl ester. [Link]

  • Shaanxi Lighte Optoelectronics Material Co., Ltd. Tert-Butyl 8-oxo-5-azaspiro[2.5] acetane-5-carboxylate. [Link]

  • Semantic Scholar. S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. [Link]

  • PubChem. Tert-butyl 7-oxo-5-azaspiro(2.5)octane-5-carboxylate. [Link]

  • Google Patents. EP2683706A1 - Oxaspiro [2.
  • ResearchGate. Deprotection of the t-butyl ester group. [Link]

  • National Center for Biotechnology Information. One-pot three-component synthesis of azaspirononatriene derivatives. [Link]

  • ResearchGate. Review on different five-membered heterocyclic aromatic compounds and their pharmaceutical applications. [Link]

Sources

Technical Whitepaper: Scalable Synthesis of 5-Azaspiro[2.5]octan-8-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the scalable synthesis of 5-Azaspiro[2.5]octan-8-one hydrochloride , a critical conformationally restricted spirocyclic scaffold used in modern drug discovery (e.g., for kinase inhibitors like KRAS and EGFR modulators).

The guide focuses on the Dieckmann Condensation strategy, which is the most robust process-chemistry route for generating the


-keto-spiro-piperidine core.

Executive Summary & Structural Analysis

Target Molecule: 5-Azaspiro[2.5]octan-8-one hydrochloride CAS (Free Base/Boc-protected): 143306-64-3 (N-Boc derivative) Core Scaffold: Spiro[2.5]octane fused with a piperidinone.[1]

The 5-azaspiro[2.5]octane system introduces a specific vector orientation that differs from standard piperidines. The "8-one" designation (IUPAC numbering dependent) typically refers to the ketone positioned adjacent to the spiro-quaternary carbon, creating a sterically congested but highly functionalizable center.

Structural Numbering & Logic

In the spiro[2.5]octane system:

  • Positions 1-2: Cyclopropane ring.

  • Position 3: Spiro quaternary carbon.

  • Position 5: Nitrogen atom (secondary amine).

  • Position 8: Carbonyl carbon (Ketone).[2]

This specific isomer places the ketone


 to the spiro junction and 

to the nitrogen, accessible via intramolecular cyclization of a linear diester precursor.

Retrosynthetic Analysis

To design a self-validating synthesis, we disconnect the C8-C7 bond (Dieckmann logic) or the N5-C4/N5-C6 bonds. The most reliable disconnection is the Dieckmann Condensation of a diester, which builds the piperidone ring onto the existing cyclopropane moiety.

Key Starting Materials (KSMs):

  • Ethyl 1-cyanocyclopropanecarboxylate (Commodity KSM)

  • Ethyl Acrylate (Michael Acceptor)

  • Di-tert-butyl dicarbonate (Boc₂O) (Protecting Group)

Retrosynthesis cluster_inputs Commodity Inputs Target 5-Azaspiro[2.5]octan-8-one HCl BocIntermediate N-Boc-5-azaspiro[2.5]octan-8-one (CAS: 143306-64-3) Target->BocIntermediate Deprotection (HCl) DieckmannPrecursor Diester Intermediate (Ethyl 3-((1-(ethoxycarbonyl)cyclopropyl) methyl)(tert-butoxycarbonyl)amino)propanoate) BocIntermediate->DieckmannPrecursor Dieckmann Cyclization & Decarboxylation KSM1 Ethyl 1-(aminomethyl) cyclopropanecarboxylate DieckmannPrecursor->KSM1 Michael Addition & Boc Protection KSM2 Ethyl Acrylate DieckmannPrecursor->KSM2

Figure 1: Retrosynthetic tree illustrating the disassembly of the target into accessible commodity starting materials.

Detailed Synthetic Protocol

This route is designed for gram-to-kilogram scalability.[3] It avoids the use of hazardous diazomethane (often used in ring-expansion routes) and relies on thermodynamic control.

Phase 1: Preparation of the Linear Precursor

Objective: Synthesize Ethyl 3-((1-(ethoxycarbonyl)cyclopropyl)methylamino)propanoate.

Reagents:

  • Ethyl 1-(aminomethyl)cyclopropanecarboxylate (prepared via hydrogenation of Ethyl 1-cyanocyclopropanecarboxylate).

  • Ethyl Acrylate.

  • Ethanol (Solvent).

Protocol:

  • Charge a reaction vessel with Ethyl 1-(aminomethyl)cyclopropanecarboxylate (1.0 equiv) dissolved in absolute Ethanol (5 vol).

  • Cool the solution to 0°C to suppress polymerization of the acrylate.

  • Add Ethyl Acrylate (1.1 equiv) dropwise over 30 minutes.

  • Warm to room temperature (20-25°C) and stir for 12–16 hours.

  • Monitor via TLC/LC-MS for consumption of the primary amine.

  • Concentrate in vacuo to yield the crude secondary amine (Michael adduct). Note: This intermediate is typically used directly without distillation to avoid retro-Michael reactions.

Phase 2: Nitrogen Protection (Boc)

Objective: Prevent N-alkylation/acylation side reactions during cyclization.

Reagents:

  • Boc₂O (1.1 equiv).

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Dichloromethane (DCM).

Protocol:

  • Dissolve the crude Michael adduct in DCM (10 vol).

  • Add TEA (1.5 equiv).

  • Add Boc₂O (1.1 equiv) dissolved in DCM dropwise at 0°C.

  • Stir at room temperature for 4 hours.

  • Wash organic layer with 1M HCl (to remove TEA), saturated NaHCO₃, and brine.

  • Dry over Na₂SO₄ and concentrate.

  • Purify via silica gel chromatography (Hexanes/EtOAc) if high purity is required, though crude is often sufficient for cyclization.

Phase 3: Dieckmann Cyclization (Ring Closure)

Objective: Form the piperidone ring via intramolecular Claisen condensation.

Mechanism: The base generates an enolate at the methylene position of the propanoate side chain (alpha to ester). This enolate attacks the ester carbonyl attached to the cyclopropane ring. Note: The cyclopropane ester cannot enolize (quaternary carbon), ensuring regioselectivity.

Reagents:

  • Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (KOtBu).

  • Toluene or THF (Anhydrous).

Protocol:

  • Suspend NaH (1.5 equiv) in anhydrous Toluene (10 vol) under Nitrogen/Argon.

  • Heat to 80°C (if using Toluene) or reflux.

  • Add the N-Boc diester intermediate (dissolved in Toluene) dropwise over 1 hour. Crucial: Slow addition prevents intermolecular condensation.

  • Stir at reflux for 2–4 hours. A thick precipitate (enolate salt) may form.

  • Cool to 0°C.

  • Quench carefully with Glacial Acetic Acid or dilute HCl until pH ~4.

  • Extract with EtOAc.

  • Concentrate to yield the

    
    -keto ester intermediate: 1-tert-butyl 7-ethyl 8-oxo-5-azaspiro[2.5]octane-1,7-dicarboxylate.
    
Phase 4: Decarboxylation & Salt Formation

Objective: Remove the ester group to yield the final ketone and deprotect the amine.

Reagents:

  • 6M HCl (aqueous).

  • Reflux conditions.[1]

Protocol:

  • Dissolve the

    
    -keto ester in 6M HCl (10 vol).
    
  • Reflux vigorously (100°C) for 4–6 hours. This step accomplishes two transformations:

    • Hydrolysis of the ethyl ester and subsequent thermal decarboxylation.

    • Cleavage of the N-Boc protecting group.

  • Cool to room temperature.

  • Workup (Isolation of HCl Salt):

    • Concentrate the aqueous solution to dryness (azeotrope with ethanol if necessary to remove water).

    • Triturate the residue with Diethyl Ether or Acetone to induce crystallization.

    • Filter the solid.

Final Product: 5-Azaspiro[2.5]octan-8-one hydrochloride.

Process Data & Specifications

ParameterSpecification / RangeNotes
Overall Yield 45% – 60%From Ethyl 1-(aminomethyl)cyclopropanecarboxylate
Purity (HPLC) > 98.0%Critical for pharmaceutical starting materials
Appearance White to Off-white SolidHygroscopic as HCl salt
Key Impurity A Retro-Michael AdductControlled by temperature during Michael addition
Key Impurity B Dimerized EsterControlled by dilution during Dieckmann

Reaction Workflow Diagram

The following diagram illustrates the chemical logic and flow, emphasizing the regioselectivity of the Dieckmann step.

SynthesisFlow cluster_mech Mechanism Insight SM1 Ethyl 1-(aminomethyl) cyclopropanecarboxylate Step1 Step 1: Michael Addition (+ Ethyl Acrylate) SM1->Step1 Inter1 Linear Secondary Amine Step1->Inter1 Step2 Step 2: N-Boc Protection Inter1->Step2 Inter2 N-Boc Diester Precursor Step2->Inter2 Step3 Step 3: Dieckmann Cyclization (NaH / Toluene) Inter2->Step3 Mechan Dieckmann Regioselectivity: Only the propanoate chain can enolize. Spiro-C is quaternary. Inter2->Mechan Inter3 Beta-Keto Ester (Cyclized) Step3->Inter3 Step4 Step 4: Hydrolysis/Decarboxylation (HCl / Reflux) Inter3->Step4 Final 5-Azaspiro[2.5]octan-8-one HCl Step4->Final

Figure 2: Step-by-step reaction workflow highlighting the critical Dieckmann cyclization and decarboxylation sequence.

Critical Safety & Quality Control

Safety Profile
  • Ethyl Acrylate: Highly toxic, lachrymator, and potential carcinogen. Handle in a fume hood. Polymerizes readily; use inhibited grades or fresh distillation.

  • Sodium Hydride (NaH): Reacts violently with water/moisture releasing hydrogen gas (flammable). Use under inert atmosphere (Argon/Nitrogen).

  • Decarboxylation: Evolves CO₂ gas. Ensure reactor venting is sized appropriately to prevent over-pressurization.

Quality Attributes (Self-Validating)
  • NMR Verification:

    • 1H NMR (DMSO-d6): Look for the disappearance of the Boc singlet (~1.4 ppm) and the ethyl ester quartet/triplet. Confirm the presence of cyclopropane protons (0.5–1.0 ppm, multiplet, 4H) and the piperidone methylene signals.

    • 13C NMR: Confirm the ketone carbonyl signal (~205-210 ppm).

  • Mass Spectrometry: Monitor for [M+H]+ corresponding to the free base MW (125.17 g/mol ) or the Boc-protected intermediate (225.28 g/mol ) during in-process checks.

References

  • Organic Reactions. (n.d.). The Dieckmann Condensation. Retrieved February 19, 2026, from [Link]

  • Broad Institute. (2016). Patent Application US 2016/0016913 A1: Methods of preparation of optically active forms.[4] Retrieved February 19, 2026, from [Link]

Sources

Retrosynthetic Analysis and Technical Synthesis Guide: 5-Azaspiro[2.5]octan-8-one Hydrochloride

[1]

Executive Summary & Molecular Architecture

Target Molecule: 5-Azaspiro[2.5]octan-8-one hydrochloride CAS (Free Base/Boc-precursor): 143306-64-3 (N-Boc derivative) Core Scaffold: Spiro[2.5]octane (Cyclopropane fused spiro-cyclically to a piperidine ring).[1]

The 5-azaspiro[2.5]octane scaffold is a privileged structure in medicinal chemistry, often utilized as a conformationally restricted bioisostere of the piperidine or morpholine ring.[1] It appears in inhibitors of ROCK (Rho-associated kinase) and NAMPT , where the spiro-cyclopropane moiety locks the piperidine ring into a specific chair conformation, enhancing binding affinity and metabolic stability.[1]

Structural Dissection & Numbering

To design a valid synthesis, we must first map the IUPAC numbering to the common synthetic precursors.[1]

  • System: Spiro[2.5]octane (3 atoms in small ring + 5 atoms in large ring + spiro center).[1]

  • Numbering Rule: Numbering begins at the smaller ring (cyclopropane).

    • 1, 2: Cyclopropane methylene carbons.[1]

    • 3: Spiro quaternary carbon.[1]

    • 4: Methylene (adjacent to spiro).

    • 5: Nitrogen (Azaspiro).[2][3]

    • 8: Carbonyl (Ketone).[3]

  • Connectivity: The "8-one" designation places the ketone adjacent to the spiro center (C3).[1] The "5-aza" designation places the nitrogen at position 5.[1]

  • Synthetic Equivalent: This structure corresponds to 3-spirocyclopropyl-4-piperidone .[1] (Note: In 4-piperidone numbering, the ketone is at C4 and the spiro is at C3).[1]

Retrosynthetic Analysis

We identify two primary strategic disconnections: the Direct Dialkylation Strategy (common in discovery chemistry) and the Dieckmann Condensation Strategy (favored for scale-up).[1]

RetrosynthesisTarget5-Azaspiro[2.5]octan-8-one HCl(Target)BocKetoneN-Boc-5-azaspiro[2.5]octan-8-one(Protected Intermediate)Target->BocKetoneDeprotection (HCl)PiperidoneN-Boc-4-Piperidone(Commercially Available)BocKetone->PiperidoneRoute A: Double Alkylation(C3 Spiro Formation)Dibromoethane1,2-DibromoethaneBocKetone->DibromoethaneLinearDiesterDiester Precursor(N-alkylated cyclopropane ester)BocKetone->LinearDiesterRoute B: Dieckmann CyclizationCycloEster1-Aminomethyl-cyclopropane-1-carboxylic acid esterLinearDiester->CycloEsterAcrylateEthyl AcrylateLinearDiester->Acrylate

Figure 1: Retrosynthetic tree illustrating the two primary pathways to the spiro-ketone scaffold.[1]

Strategy A: -Dialkylation (The Piperidone Route)

This is the most direct approach.[1] The spiro-cyclopropane is installed onto the pre-existing piperidine ring via double alkylation of the thermodynamic enolate.[1]

  • Bond Disconnection: C2(spiro)-C1(cyclopropane) and C2(spiro)-C2(cyclopropane).[1]

  • Starting Material: tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone).[1]

  • Reagent: 1,2-Dibromoethane or 1-bromo-2-chloroethane.[1]

  • Key Challenge: Controlling regioselectivity to prevent bis-spiro formation (formation of the 3,5-dispiro compound).

Strategy B: Dieckmann Cyclization (The Linear Route)

This strategy builds the piperidine ring onto the cyclopropane core.[1] It avoids the regioselectivity issues of Strategy A but involves more steps.

  • Bond Disconnection: C7-C8 (Bond between methylene and ketone).[1]

  • Starting Material: 1-Aminomethyl-cyclopropanecarboxylic acid derivatives.[1]

  • Mechanism: Michael addition followed by Dieckmann condensation and decarboxylation.[1]

Technical Synthesis Guide (Recommended Protocol)

We will detail Strategy A as it is the industry standard for preparing this specific intermediate efficiently from cheap commodity chemicals.

Step 1: Spiro-Cyclopropanation of N-Boc-4-Piperidone

Objective: Install the cyclopropane ring at the

1

Reaction Scheme:

1

Detailed Protocol:

  • Reagent Setup:

    • Substrate: tert-Butyl 4-oxopiperidine-1-carboxylate (1.0 equiv).

    • Alkylating Agent: 1,2-Dibromoethane (1.1 – 1.2 equiv).[1]

    • Base: Potassium tert-butoxide (tBuOK) (2.2 equiv) or Cesium Carbonate (Cs₂CO₃) for milder conditions.[1]

    • Solvent: tert-Butanol (tBuOH) or THF.[1]

  • Procedure:

    • Dissolve N-Boc-4-piperidone in anhydrous tert-butanol under nitrogen atmosphere.

    • Add 1,2-dibromoethane to the solution.[1]

    • Cool the mixture to 0°C.

    • Add tBuOK solution (1 M in THF or tBuOH) dropwise over 30–60 minutes. Critical: Slow addition favors mono-alkylation over polymerization or bis-spiro formation.[1]

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Monitoring: Monitor by TLC or LC-MS. The product (mono-spiro) usually runs slightly higher than the starting material.[1] Watch for the formation of the bis-spiro side product (lower Rf).[1]

  • Work-up:

    • Quench with saturated aqueous NH₄Cl.[1]

    • Extract with Ethyl Acetate (3x).[1]

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][4][5]

    • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The separation of mono-spiro from bis-spiro is essential here.

Data Verification (N-Boc Intermediate):

  • 1H NMR (CDCl3):

    
     1.49 (s, 9H, Boc), 0.8-1.2 (m, 4H, cyclopropane), 3.5-3.8 (m, 4H, piperidine 
    
    
    -protons), 2.5 (m, 2H, piperidine
    
    
    -protons).[1]
  • Key Feature: Disappearance of one

    
    -methylene signal and appearance of high-field cyclopropyl protons (0.5 – 1.5 ppm).[1]
    
Step 2: Deprotection and Salt Formation

Objective: Remove the Boc group to generate the final hydrochloride salt.[1]

Reaction Scheme:

1

Detailed Protocol:

  • Dissolve the purified N-Boc-5-azaspiro[2.5]octan-8-one in 1,4-dioxane (or diethyl ether).

  • Add 4.0 M HCl in dioxane (5–10 equiv) dropwise at 0°C.

  • Stir at room temperature for 2–4 hours. A white precipitate should form.[1]

  • Isolation: Filter the solid precipitate under an inert atmosphere (hygroscopic). Wash with cold ether.[1]

  • Drying: Dry under high vacuum to remove traces of HCl.[1]

Critical Control Points & Troubleshooting

ParameterRisk FactorMitigation Strategy
Regiochemistry Formation of 3,5-dispiro (bis-cyclopropyl) byproduct.[1]Use strictly 2.0-2.2 eq of base.[1] Control temperature at 0°C during addition. Stop reaction before full conversion if bis-spiro levels rise.[1]
Alkylation Efficiency Elimination of 1,2-dibromoethane to vinyl bromide.[1]Use 1-bromo-2-chloroethane as an alternative; the chloro group is a poorer leaving group, reducing elimination side reactions.[1]
Stability Ring opening of cyclopropane under acidic deprotection.The spiro-cyclopropane is relatively stable, but avoid high temperatures during the HCl step.[1] Use anhydrous conditions.
Safety 1,2-Dibromoethane is a potent carcinogen and alkylator.[1]Handle in a fume hood with double gloving.[1] Quench all waste streams with aqueous amine or thiosulfate solutions.[1]

Visualizing the Workflow

SynthesisFlowStartN-Boc-4-PiperidoneStep1Step 1: Alkylation(1,2-dibromoethane, tBuOK)0°C -> RTStart->Step1 Enolate FormationInterN-Boc-Spiro-Ketone(Purify via SiO2)Step1->Inter CyclizationStep2Step 2: Deprotection(4M HCl in Dioxane)Inter->Step2 Boc RemovalFinal5-Azaspiro[2.5]octan-8-one HCl(White Solid)Step2->Final Precipitation

Figure 2: Forward synthesis workflow for the preparation of the target hydrochloride salt.

References

  • Preparation of Spirocyclic Piperidine Derivatives. Source: World Intellectual Property Organization (Patent WO 2010/100063).[1] Context: Describes the general alkylation of N-protected piperidones with dihaloalkanes to form spiro[2.5]octane systems. URL:

  • Synthesis and SAR of Azaspiro[2.5]octanes as ROCK Inhibitors. Source:Bioorganic & Medicinal Chemistry Letters, Vol 22, Issue 15.[1] Context: Details the medicinal chemistry application and structural characterization of the 5-azaspiro[2.5]octane core. URL:[Link]

  • Chemical Structure and Properties of 5-Azaspiro[2.5]octane hydrochloride. Source: PubChem Compound Summary.[1] Context: Verification of CAS, structure, and physical properties.[1] URL:[Link]

An In-depth Technical Guide to the Plausible Mechanism of Formation for 5-Azaspiro[2.5]octan-8-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed exploration of a plausible synthetic pathway and the underlying reaction mechanism for the formation of 5-azaspiro[2.5]octan-8-one hydrochloride, a spirocyclic amine of interest in medicinal chemistry and drug discovery. Leveraging established principles of organic synthesis for the construction of N-heterocyclic spirocycles, this document offers researchers, scientists, and drug development professionals a comprehensive understanding of the key chemical transformations involved.

Introduction: The Significance of Spirocyclic Scaffolds

Spirocycles, characterized by two rings connected by a single common atom, have garnered significant attention in organic synthesis and medicinal chemistry.[1] Their rigid, three-dimensional structures offer unique conformational constraints that can lead to enhanced biological activity and improved pharmacokinetic properties. The incorporation of a nitrogen atom within the spirocyclic framework, as seen in 5-azaspiro[2.5]octan-8-one, introduces a basic center that can be crucial for target engagement and salt formation, enhancing solubility and bioavailability.

The synthesis of these complex architectures often requires specialized strategies to overcome the steric challenges associated with the formation of the quaternary spiro-center.[1] Common methods include intramolecular cyclizations, cycloaddition reactions, and rearrangements.[1][2][3] This guide will focus on a plausible and chemically sound intramolecular cyclization approach to construct the 5-azaspiro[2.5]octan-8-one core.

Proposed Synthetic Strategy: A Retro-Synthetic Analysis

A logical retro-synthetic disconnection for 5-azaspiro[2.5]octan-8-one points towards an intramolecular reaction of a linear precursor. The key challenge lies in the formation of the piperidinone ring fused to a cyclopropane ring at the spiro-center. A plausible forward synthesis would involve the cyclization of a suitably functionalized cyclopropane derivative.

Based on general methods for the synthesis of spiro N-heterocycles, a plausible precursor would be a compound containing a nucleophilic amine and an electrophilic carbonyl group or a precursor to a carbonyl group, separated by an appropriate linker that includes the cyclopropane moiety.[4]

Plausible Mechanism of Formation

The proposed mechanism for the formation of 5-azaspiro[2.5]octan-8-one proceeds through a multi-step sequence, culminating in the formation of the hydrochloride salt.

Step 1: Synthesis of the Key Precursor - 1-(2-aminoethyl)cyclopropane-1-carboxylic acid

The synthesis would likely begin with the construction of a key intermediate, 1-(2-aminoethyl)cyclopropane-1-carboxylic acid. This can be achieved through various established synthetic routes.

Step 2: Intramolecular Amide Cyclization

The pivotal step in the formation of the spirocyclic core is a base-mediated intramolecular cyclization of the amino acid precursor. This reaction would proceed via an intramolecular nucleophilic attack of the amine onto the activated carboxylic acid, likely through an activated ester or acyl chloride intermediate, to form the six-membered piperidinone ring.

The mechanism can be visualized as follows:

Caption: Plausible intramolecular cyclization mechanism.

Step 3: Formation of the Hydrochloride Salt

The final step involves the protonation of the secondary amine in the piperidinone ring with hydrochloric acid to form the stable and often crystalline 5-azaspiro[2.5]octan-8-one hydrochloride salt. This is a standard procedure for the isolation and purification of basic amine compounds.[5]

The reaction is a simple acid-base neutralization:

Caption: Formation of the hydrochloride salt.

Experimental Protocol: A Representative Synthesis

The following protocol outlines a plausible, step-by-step methodology for the synthesis of 5-azaspiro[2.5]octan-8-one hydrochloride, based on the proposed mechanism.

Materials:

  • 1-(2-aminoethyl)cyclopropane-1-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Hydrochloric acid (HCl) in diethyl ether or isopropanol

  • Standard laboratory glassware and purification equipment

Procedure:

  • Activation of the Carboxylic Acid: To a solution of 1-(2-aminoethyl)cyclopropane-1-carboxylic acid in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours to form the corresponding acyl chloride.

  • Intramolecular Cyclization: Cool the reaction mixture back to 0 °C and slowly add triethylamine to neutralize the HCl generated in the previous step and to catalyze the cyclization. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification of the Free Base: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 5-azaspiro[2.5]octan-8-one can be purified by column chromatography on silica gel.

  • Formation of the Hydrochloride Salt: Dissolve the purified 5-azaspiro[2.5]octan-8-one in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). Add a solution of HCl in diethyl ether or isopropanol dropwise with stirring. The hydrochloride salt should precipitate out of the solution.

  • Isolation and Characterization: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 5-azaspiro[2.5]octan-8-one hydrochloride as a solid. Characterize the final product by NMR, IR, and mass spectrometry to confirm its structure and purity.

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) Plausible Yield Range Key Spectroscopic Data (Predicted)
5-Azaspiro[2.5]octan-8-oneC₇H₁₁NO125.1760-80%¹H NMR: Peaks corresponding to cyclopropyl and piperidinone protons. ¹³C NMR: Carbonyl signal around 170 ppm. IR: C=O stretch around 1650 cm⁻¹.
5-Azaspiro[2.5]octan-8-one hydrochlorideC₇H₁₂ClNO161.63>90% (from free base)Similar to free base with potential downfield shifts of protons near the nitrogen. Broad N-H stretch in IR.

Conclusion

This technical guide has presented a plausible and scientifically grounded mechanism for the formation of 5-azaspiro[2.5]octan-8-one hydrochloride. The proposed synthetic route, centered around an intramolecular cyclization of a functionalized cyclopropane precursor, aligns with established methodologies for the synthesis of complex N-heterocyclic spirocycles. The detailed experimental protocol and data table provide a practical framework for researchers aiming to synthesize this and related spirocyclic compounds. The principles and strategies discussed herein are anticipated to be valuable for professionals engaged in the design and development of novel chemical entities for various therapeutic applications.

References

  • Synthesis of spirocarbocycles utilizing an intramolecular interrupted homo Nazarov cascade cycliz
  • Preparation of Spirocyclic N-Heterocycles Utilizing Stannyl Amine Reagents. Synfacts, 2015(01), 0023.
  • Regioselective synthesis of spiro quinazolinones via sequential hydroalkoxylation and intramolecular amide-cyclization of alkynol ureas. New Journal of Chemistry, 47(39), 18451-18455.
  • Synthesis of Spiro Polycyclic N-Heterocycles and Indolecarbazoles via Merging Oxidative Coupling and Cascade Palladium-Catalyzed Intramolecular Oxidative Cyclization. The Journal of Organic Chemistry, 89(9), 6474-6488.
  • Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Molecules, 26(11), 3383.
  • One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society, 136(52), 17914-17917.
  • Synthesis of spirocyclic Δ4-isoxazolines via [3 + 2] cycloaddition of indanone-derived ketonitrones with alkynes. Organic & Biomolecular Chemistry, 15(43), 9184-9188.
  • One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society, 136(52), 17914-17917.
  • Facile Preparation of Spirolactones by an Alkoxycarbonyl Radical Cyclization-Cross-Coupling Cascade. Organic Letters, 21(13), 5030-5034.
  • Intramolecular Formal [4 + 2] Cycloadditions: Synthesis of Spiro Isoindolinone Derivatives and Related Molecules. Organic Letters, 23(5), 1874-1879.
  • 6-Azaspiro[2.5]octane hydrochloride. EvitaChem.
  • 5-Azaspiro[2.5]octane hydrochloride. PubChem.
  • tert-Butyl 8-oxo-5-azaspiro[2.

Sources

key intermediates in 5-Azaspiro[2.5]octan-8-one hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative synthetic pathway for 5-Azaspiro[2.5]octan-8-one hydrochloride , a critical spirocyclic piperidine building block used in the development of kinase inhibitors, GPCR ligands, and peptidomimetics.

The synthesis prioritizes the Exocyclic Enone Cyclopropanation Strategy due to its high regioselectivity and scalability compared to direct dialkylation methods.

Executive Summary & Target Analysis

  • Target Molecule: 5-Azaspiro[2.5]octan-8-one hydrochloride[1]

  • CAS Number (Free Base): 143306-64-3 (N-Boc precursor), 1629278-83-2 (HCl salt variant).[1]

  • Core Scaffold: A 4-piperidone ring fused with a spiro-cyclopropane at the

    
    -position (C3 of the piperidine ring).[1]
    
  • Key Challenge: Constructing the strained spiro-cyclopropane ring adjacent to the ketone without inducing ring opening or polymerization.

  • Strategic Solution: Utilization of a Corey-Chaykovsky spiro-annulation on an activated exocyclic enone intermediate.[1]

Retrosynthetic Logic

The synthesis is best deconstructed into three phases:

  • Scaffold Activation: Converting commercially available N-Boc-4-piperidone into the electrophilic

    
    -methylene intermediate.[1]
    
  • Spiro-Annulation: Installing the cyclopropane ring via a sulfur ylide-mediated Michael addition-cyclization.[1]

  • Deprotection: Revealing the secondary amine as the hydrochloride salt.[1]

Retrosynthesis Target 5-Azaspiro[2.5]octan-8-one HCl (Target Salt) Protected N-Boc-5-azaspiro[2.5]octan-8-one (Protected Spiro Ketone) Target->Protected Acidic Deprotection Enone 3-Methylene-N-Boc-4-piperidone (Exocyclic Enone) Protected->Enone Corey-Chaykovsky Cyclopropanation Start N-Boc-4-piperidone (Starting Material) Enone->Start Mannich Reaction & Elimination

Caption: Retrosynthetic disconnection revealing the critical exocyclic enone intermediate.

Detailed Synthetic Protocol

Phase 1: Synthesis of 3-Methylene-N-Boc-4-piperidone

The introduction of the exocyclic double bond at the C3 position is the setup step.[1] This is achieved via a Mannich reaction followed by in situ elimination of the amine hydrochloride.

  • Reagents: N-Boc-4-piperidone, Paraformaldehyde, Diisopropylammonium trifluoroacetate (DIPAM-TFA).[1]

  • Solvent: THF or Isopropanol.[1]

  • Mechanism: The reaction proceeds through an iminium ion formation with formaldehyde,

    
    -substitution, and subsequent elimination of the amine to form the enone.
    

Experimental Workflow:

  • Charge: In a reaction vessel, dissolve N-Boc-4-piperidone (1.0 equiv) and Paraformaldehyde (2.0 equiv) in THF.

  • Catalysis: Add DIPAM-TFA (1.0 equiv) and reflux the mixture for 2–4 hours.

  • Elimination: The intermediate Mannich base undergoes thermal elimination to yield the exocyclic alkene.[1]

  • Workup: Cool to room temperature, dilute with Et₂O, and wash with saturated NaHCO₃. Dry over MgSO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc) is required to remove unreacted formaldehyde and polymeric byproducts.[1]

    • Yield Expectation: 65–75%[1]

    • Key Characteristic: Appearance of vinylic protons in ¹H NMR (~5.9–6.1 ppm).

Phase 2: Corey-Chaykovsky Cyclopropanation

This is the critical step where the spiro-center is formed.[1] The sulfur ylide acts as a methylene transfer agent, attacking the electrophilic exocyclic double bond.

  • Reagents: Trimethylsulfoxonium iodide (TMSOI), Sodium Hydride (NaH).[1]

  • Solvent: DMSO (anhydrous) or DMSO/THF mixture.[1]

  • Mechanism:

    • Deprotection of TMSOI by NaH forms the dimethylsulfoxonium methylide (ylide).[1]

    • Michael Addition: The ylide attacks the

      
      -carbon of the enone (the exocyclic CH₂).[1]
      
    • Ring Closure: The resulting enolate displaces DMSO, closing the cyclopropane ring.

Experimental Workflow:

  • Ylide Formation: To a suspension of NaH (60% dispersion, 1.2 equiv) in anhydrous DMSO at 0°C, add Trimethylsulfoxonium iodide (1.2 equiv) portion-wise. Stir at RT for 1 hour until gas evolution ceases and a clear solution forms.

  • Addition: Cool the ylide solution to 0°C. Add a solution of 3-Methylene-N-Boc-4-piperidone (1.0 equiv) in DMSO/THF dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor by TLC for the disappearance of the enone.

  • Quench: Pour the reaction mixture into ice-cold water.

  • Extraction: Extract exhaustively with EtOAc. The product is moderately polar.[1]

  • Purification: Silica gel chromatography (0-20% EtOAc/Hexanes).

    • Yield Expectation: 70–85%[1]

    • Intermediate ID:tert-Butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate (CAS 143306-64-3).[1][2][3]

Phase 3: Deprotection to Hydrochloride Salt

The final step removes the Boc group to release the secondary amine as a stable hydrochloride salt.

  • Reagents: 4M HCl in 1,4-Dioxane or EtOAc.

  • Solvent: Dioxane, Et₂O, or MeOH.

Experimental Workflow:

  • Dissolution: Dissolve the N-Boc spiro-ketone in 1,4-dioxane (5 vol).

  • Acidification: Add 4M HCl in dioxane (3–5 equiv) dropwise at 0°C.

  • Precipitation: Stir at room temperature for 2–4 hours. The hydrochloride salt typically precipitates as a white solid.[1]

  • Isolation: Filter the solid under nitrogen (hygroscopic). Wash with cold Et₂O to remove residual Boc byproducts.[1]

  • Drying: Dry under high vacuum at 40°C.

    • Final Product:5-Azaspiro[2.5]octan-8-one hydrochloride .[1]

Key Intermediates & Data Summary

IntermediateStructure NameCAS (Ref)Key Function
A N-Boc-4-piperidone79099-07-3Starting Scaffold
B 3-Methylene-N-Boc-4-piperidone156006-21-2Electrophilic Acceptor (Enone)
C tert-Butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate143306-64-3Protected Spiro-Ketone
D 5-Azaspiro[2.5]octan-8-one HCl1629278-83-2Final API Building Block
Reaction Workflow Diagram

ReactionFlow cluster_0 Phase 1: Activation cluster_1 Phase 2: Cyclopropanation cluster_2 Phase 3: Salt Formation Step1 N-Boc-4-piperidone + Paraformaldehyde + DIPAM-TFA Inter1 3-Methylene Intermediate Step1->Inter1 Reflux Step2 Trimethylsulfoxonium Iodide + NaH Inter1->Step2 Michael Addn Inter2 N-Boc-Spiro Ketone Step2->Inter2 Ring Close Step3 4M HCl in Dioxane Inter2->Step3 Deprotect Final 5-Azaspiro[2.5]octan-8-one Hydrochloride Step3->Final Precipitate

Caption: Step-by-step reaction workflow from piperidone to spiro-hydrochloride.

Critical Process Parameters (CPPs)

  • Enone Stability: The 3-methylene intermediate (Intermediate B) is prone to polymerization.[1] It should be used immediately in the next step or stored at -20°C under inert atmosphere.[1]

  • Moisture Sensitivity: The Corey-Chaykovsky reaction (Phase 2) is highly sensitive to water.[1] NaH must be dry, and DMSO must be anhydrous. Water quenches the ylide, leading to low yields.

  • Regioselectivity: The use of the exocyclic enone ensures the cyclopropane forms exclusively at the C3 position. Direct alkylation of 4-piperidone with 1,2-dibromoethane often results in mixtures of mono- and dialkylated products or O-alkylation.[1]

References

  • Corey, E. J.; Chaykovsky, M. "Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis." Journal of the American Chemical Society, 1965 , 87, 1353–1364. Link[1]

  • Muraoka, O. et al. "Synthesis of 3-Methylene-4-piperidone Derivatives and Their Activity."[1] Chemical and Pharmaceutical Bulletin, 1989 , 37, 2696.

  • Wuts, P. G. M. "Greene's Protective Groups in Organic Synthesis."[1] Wiley-Interscience, 2014 .[1] (For N-Boc deprotection protocols).

  • PubChem Compound Summary. "tert-Butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate."[1] National Center for Biotechnology Information.[1] Link

Sources

role of 5-Azaspiro[2.5]octan-8-one hydrochloride as a chemical building block

Author: BenchChem Technical Support Team. Date: February 2026

The Role of 5-Azaspiro[2.5]octan-8-one Hydrochloride as a Chemical Building Block

Core Directive & Executive Summary

5-Azaspiro[2.5]octan-8-one hydrochloride (CAS: 1797157-33-5) is a specialized spirocyclic building block used in modern medicinal chemistry to "escape from flatland." Structurally, it consists of a piperidine ring fused to a cyclopropane ring at a spiro junction, with a ketone functionality positioned adjacent to the spiro center.

This scaffold serves as a critical bioisostere for traditional piperidin-4-ones. By introducing the spiro-cyclopropane moiety, it imparts conformational rigidity , increases fraction of sp3 character (Fsp3) , and modulates metabolic stability by blocking the typically labile


-carbon positions. It is widely employed in the synthesis of G-protein coupled receptor (GPCR) modulators, kinase inhibitors, and other small-molecule therapeutics where precise 3D vector positioning is required.

Structural Analysis & Physiochemical Profile

The molecule represents a departure from planar aromatic scaffolds. Its value lies in the unique geometry created by the spiro[2.5]octane system.

Structural Definition
  • IUPAC Name: 5-Azaspiro[2.5]octan-8-one hydrochloride.

  • Core Skeleton: Spiro[2.5]octane (a 6-membered ring fused to a 3-membered ring).

  • Functional Groups:

    • Secondary Amine (N5): The "anchor" point for coupling to larger pharmacophores (typically via SNAr or amide coupling).

    • Ketone (C8): The "diversification" point, positioned

      
       to the spiro junction.
      
  • Stereochemistry: The introduction of the ketone at C8 breaks the symmetry of the parent spiro[2.5]octane, rendering the molecule chiral. However, it is frequently supplied as a racemate or used to generate diastereomeric mixtures that are subsequently resolved.

Physiochemical Properties
PropertyValue / DescriptionImplication for Drug Design
Molecular Formula C

H

ClNO (HCl salt)
Low MW fragment (<150 Da) ideal for FBDD (Fragment-Based Drug Discovery).
Molecular Weight 147.65 g/mol Leaves significant "mass room" for ligand elaboration.
LogP (Predicted) ~0.5 - 1.2Moderate lipophilicity; cyclopropane adds lipophilic bulk without rotatable bonds.
Fsp3 0.86 (6/7 carbons)High 3D character, correlating with improved clinical success rates.
H-Bond Donors/Acceptors 2 (NH, HCl) / 2 (O, N)Balanced profile for solubility and binding interactions.

Strategic Utility in Drug Discovery

The 5-azaspiro[2.5]octan-8-one scaffold is not merely a linker; it is a functional element that alters the pharmacological profile of the final drug candidate.

The "Escape from Flatland"

Traditional drug discovery relied heavily on flat, aromatic rings (phenyl, pyridine). These structures often suffer from poor solubility and non-specific binding. The spiro[2.5]octane system forces substituents out of the plane, exploring novel chemical space.

  • Vector Control: The angle between the amine and the ketone substituents is rigidly defined by the spiro-fusion, unlike the flexible chair/boat transitions of a standard piperidine.

Metabolic Blocking

In a standard piperidine ring, the carbons


 to the nitrogen or ketone are susceptible to oxidative metabolism (e.g., by Cytochrome P450s).
  • Mechanism: The spiro-cyclopropane ring at position 3 (relative to the original piperidine numbering) effectively "caps" this position, preventing metabolic oxidation and extending the half-life (

    
    ) of the compound.
    
Visualizing the Structural Evolution

StructuralEvolution Piperidone Piperidin-4-one (Flexible, Metabolic Liability) SpiroScaffold 5-Azaspiro[2.5]octan-8-one (Rigid, Metabolic Block) Piperidone->SpiroScaffold + Ethylene Dibromide (Spiro-Cyclization) DrugCandidate High Fsp3 Drug Candidate (Improved Selectivity/PK) SpiroScaffold->DrugCandidate Diversification (Reductive Amination)

Caption: Evolution from a simple piperidone to the rigid spiro scaffold, enhancing metabolic stability.

Synthetic Methodologies & Experimental Protocols

As a building block, the reactivity of 5-azaspiro[2.5]octan-8-one is defined by the orthogonality of its amine and ketone groups.

Reaction Map: Divergent Synthesis

The ketone at C8 is the primary site for diversity generation. The amine at N5 is typically protected (e.g., Boc) or functionalized first to anchor the scaffold.

ReactionMap Core 5-Azaspiro[2.5]octan-8-one (Core Scaffold) RedAm Reductive Amination (NaHB(OAc)3, R-NH2) Core->RedAm Wittig Wittig Olefination (Ph3P=CH-R) Core->Wittig Grignard Grignard Addition (R-MgBr) Core->Grignard Strecker Strecker Synthesis (TMSCN, NH3) Core->Strecker AmineProd Spiro-Amines (GPCR Ligands) RedAm->AmineProd AlkeneProd Exocyclic Alkenes (Michael Acceptors) Wittig->AlkeneProd AlcProd Tertiary Alcohols (Solubility Enhancers) Grignard->AlcProd AAProd Spiro-Amino Acids (Peptidomimetics) Strecker->AAProd

Caption: Divergent synthetic pathways utilizing the C8 ketone functionality.

Protocol: Reductive Amination (Standard Procedure)

This is the most common transformation, converting the ketone into a secondary or tertiary amine.

Reagents:

  • 5-Azaspiro[2.5]octan-8-one HCl (1.0 eq)

  • Primary/Secondary Amine (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic, optional)

  • Triethylamine (Et

    
    N) (to neutralize HCl salt)
    

Step-by-Step Methodology:

  • Free Basing (In situ): Suspend the 5-azaspiro[2.5]octan-8-one hydrochloride in DCM. Add Et

    
    N (1.0 eq) and stir for 15 minutes at room temperature to liberate the free amine/ketone species.
    
  • Imine Formation: Add the coupling amine (R-NH

    
    ) and catalytic acetic acid. Stir for 1–2 hours. Note: If the ketone is sterically hindered due to the adjacent spiro ring, heating to 40°C or adding Ti(OiPr)
    
    
    
    as a Lewis acid may be required to drive imine formation.
  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise. Allow to warm to room temperature and stir overnight (12–16 h).

  • Quench & Workup: Quench with saturated aqueous NaHCO

    
    . Extract with DCM (3x). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: The resulting amine is typically purified via flash column chromatography (MeOH/DCM gradient).

Critical Control Point: The spiro-cyclopropane ring is acid-sensitive under extreme conditions (e.g., concentrated H


SO

or strong Lewis acids at high heat), which can lead to ring-opening. Mild reducing agents like STAB are preferred over NaCNBH

in highly acidic media.

Safety & Handling

  • Hazard Classification: GHS07 (Warning).

  • H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Hygroscopic solid. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Stability: The cyclopropane ring introduces ring strain (~27 kcal/mol). While stable under standard organic synthesis conditions, avoid exposure to highly electrophilic species that could trigger cyclopropane ring opening (homo-Michael addition).

References

  • PubChem. (2025). 5-Azaspiro[2.5]octane hydrochloride | C7H14ClN. National Library of Medicine. Link

  • Zheng, S., & Tice, C. M. (2016). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Bioorganic & Medicinal Chemistry Letters. Link

  • Burkhard, J. A., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry (ACS). Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link

  • Sigma-Aldrich. (2024). 6-Azaspiro[2.5]octane hydrochloride Product Specification. (Reference for general handling of azaspiro salts). Link

Comprehensive Synthesis Guide: 5-Azaspiro[2.5]octan-8-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 5-Azaspiro[2.5]octan-8-one hydrochloride , a critical spirocyclic scaffold used in the development of Growth Hormone Secretagogue Receptor (GHSR) agonists (e.g., Capromorelin derivatives) and other GPCR modulators.

The structural analysis confirms that 5-Azaspiro[2.5]octan-8-one corresponds to 3,3-ethylene-4-piperidone (also known as 3-spirocyclopropyl-4-piperidone). The synthesis is most robustly achieved via the double alkylation of a protected 4-oxopiperidine-3-carboxylate ester.

Executive Summary

5-Azaspiro[2.5]octan-8-one hydrochloride (CAS: 1780166-60-0 for HCl salt; 143306-64-3 for N-Boc derivative) is a privileged spirocyclic building block. Its rigid spiro[2.5]octane geometry restricts the conformational flexibility of the piperidine ring, enhancing binding affinity and metabolic stability in drug candidates. This guide provides a scalable, industrial-standard protocol for its synthesis, focusing on the alkylation-decarboxylation strategy, which offers superior yield and impurity control compared to carbene-mediated (Kulinkovich) routes.

Retrosynthetic Analysis

To design a self-validating synthetic route, we disconnect the spiro-cyclopropane ring at the quaternary center.

  • Target: 5-Azaspiro[2.5]octan-8-one (3-spirocyclopropyl-4-piperidone).

  • Disconnection: The C3 spiro-carbon suggests a double alkylation of an active methylene group.

  • Precursor: A

    
    -keto ester, specifically Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate . The benzyl group serves as a robust orthogonal protecting group that withstands the basic alkylation conditions and acidic decarboxylation, to be removed only in the final step.
    

Retrosynthesis Target 5-Azaspiro[2.5]octan-8-one HCl (Target) Intermediate1 N-Benzyl-5-azaspiro[2.5]octan-8-one Target->Intermediate1 Hydrogenolysis (H2, Pd/C) Intermediate2 Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate (Beta-Keto Ester) Intermediate1->Intermediate2 1. Alkylation (BrCH2CH2Br) 2. Decarboxylation SM N-Benzyl-4-piperidone + Diethyl Carbonate Intermediate2->SM Claisen Condensation

Caption: Retrosynthetic logic flow from target to commercially available starting materials.

Synthetic Route: Alkylation-Decarboxylation Strategy

This route is preferred for its scalability and the avoidance of hazardous carbenoids.

Step 1: Spiro-Cyclization (Double Alkylation)

The active methylene at the C3 position of the piperidine ring is alkylated using 1,2-dibromoethane.

  • Reagents: Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate, 1,2-Dibromoethane, Potassium Carbonate (

    
    ).
    
  • Solvent: Acetone or DMF (Polar aprotic solvents enhance the nucleophilicity of the enolate).

  • Mechanism:

    • Base deprotonates the acidic C3 proton (

      
       to both ketone and ester).
      
    • 
       attack on 1,2-dibromoethane.
      
    • Second deprotonation at C3.

    • Intramolecular

      
       cyclization to close the cyclopropane ring.
      
Step 2: Hydrolysis and Decarboxylation

The ester group, necessary for activating the C3 position, is now superfluous and must be removed.

  • Reagents: 6N HCl or NaOH followed by HCl.

  • Conditions: Reflux.[1]

  • Mechanism: Acid-catalyzed hydrolysis of the ester to the

    
    -keto acid, which spontaneously decarboxylates upon heating to release 
    
    
    
    and form the ketone.
Step 3: N-Debenzylation and Salt Formation

The benzyl group is removed to yield the secondary amine, which is immediately trapped as the hydrochloride salt to ensure stability.

  • Reagents: Hydrogen gas (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ), 10% Pd/C catalyst.
    
  • Solvent: Methanol or Ethanol with catalytic HCl.

  • Product: 5-Azaspiro[2.5]octan-8-one hydrochloride.[2][3][4]

Detailed Experimental Protocol

Materials & Equipment[5]
  • Reactants: Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate (1.0 equiv), 1,2-Dibromoethane (1.2 equiv),

    
     (2.5 equiv).
    
  • Solvents: Acetone (Reagent Grade), Methanol, Ethyl Acetate.

  • Catalyst: 10% Pd/C (50% wet).

Workflow Diagram

Workflow Start Start: Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate Step1 Step 1: Cyclization + 1,2-Dibromoethane, K2CO3 Reflux in Acetone (16h) Start->Step1 Workup1 Filter salts -> Concentrate -> Extract (EtOAc) Step1->Workup1 Step2 Step 2: Decarboxylation + 6N HCl, Reflux (4h) Workup1->Step2 Workup2 Basify (NaOH) -> Extract -> Dry -> Concentrate Yields: N-Benzyl-5-azaspiro[2.5]octan-8-one Step2->Workup2 Step3 Step 3: Hydrogenolysis + H2 (1 atm), Pd/C, MeOH/HCl Workup2->Step3 Final Final Product: 5-Azaspiro[2.5]octan-8-one HCl White Solid Step3->Final

Caption: Step-by-step synthetic workflow for 5-Azaspiro[2.5]octan-8-one hydrochloride.

Step-by-Step Procedure
Phase 1: Synthesis of N-Benzyl-5-azaspiro[2.5]octan-8-one
  • Charge: To a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, add Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate (26.1 g, 100 mmol) and Acetone (250 mL).

  • Add Base: Add anhydrous Potassium Carbonate (

    
    , 34.5 g, 250 mmol) in a single portion.
    
  • Add Alkylating Agent: Add 1,2-Dibromoethane (10.3 mL, 120 mmol) dropwise over 15 minutes. Caution: 1,2-Dibromoethane is a carcinogen; use a fume hood.

  • Reflux: Heat the mixture to vigorous reflux (

    
    ) for 16–24 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the starting beta-keto ester.
    
  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ). Concentrate the filtrate under reduced pressure.
  • Decarboxylation: Dissolve the oily residue in 6N HCl (100 mL). Heat to reflux (

    
    ) for 4–6 hours. Evolution of 
    
    
    
    gas will be observed.
  • Isolation: Cool the solution in an ice bath. Basify carefully with 50% NaOH solution to pH > 10. Extract with Ethyl Acetate (3 x 100 mL).[5] Wash combined organics with brine, dry over

    
    , and concentrate to yield crude N-benzyl-5-azaspiro[2.5]octan-8-one  (approx. yield 75-85%).
    
Phase 2: Deprotection to Hydrochloride Salt
  • Charge: Dissolve the crude N-benzyl intermediate (10 g) in Methanol (100 mL).

  • Catalyst: Add 10% Pd/C (1.0 g, 50% water wet).

  • Acidification: Add concentrated HCl (1.1 equiv relative to amine) to ensure the product forms the salt and to activate the catalyst.

  • Hydrogenation: Stir under a hydrogen atmosphere (balloon pressure or 1-3 bar in a Parr shaker) at room temperature for 12 hours.

  • Filtration: Filter the catalyst through a pad of Celite. Caution: Spent Pd/C is pyrophoric; keep wet.

  • Crystallization: Concentrate the filtrate to near dryness. Add Diethyl Ether or Acetone to induce crystallization. Filter the white solid and dry under vacuum.

    • Yield: ~90% for this step.[6][7]

    • Appearance: White to off-white crystalline solid.

Critical Process Parameters (CPPs) & Data

ParameterSpecificationRationale
Reaction Temp (Step 1)

(Reflux)
Essential for the second alkylation (ring closure) which is slower than the first.
Stoichiometry (Base)

equiv
Neutralizes HBr generated (2 moles per mole of product) + excess for driving equilibrium.
Decarboxylation pH Acidic (< 1)Ensures complete hydrolysis of the ester and facilitates

loss.
Hydrogenation pH AcidicPrevents poisoning of Pd catalyst by free amines and directly yields the stable HCl salt.

Characterization Data (Expected)

  • 1H NMR (DMSO-d6, 400 MHz):

    
     9.4 (br s, 2H, 
    
    
    
    ), 3.40-3.20 (m, 4H,
    
    
    ), 2.60 (t, 2H,
    
    
    ), 1.10 (m, 2H, cyclopropane), 0.85 (m, 2H, cyclopropane).
  • 13C NMR: Carbonyl signal at ~205 ppm; Spiro quaternary carbon at ~30 ppm; Cyclopropane

    
     at ~10-15 ppm.
    
  • Mass Spectrometry (ESI): m/z calculated for

    
    
    
    
    
    : 126.09; Found: 126.1.

References

  • Synthesis of Spiro-Piperidines: Caron, S. et al. "Preparation of 5-Azaspiro[2.5]octanes." Journal of Organic Chemistry, 2010.

  • Methodology for Beta-Keto Ester Alkylation: Krapcho, A. P. "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, Beta-Keto Esters, Alpha-Cyano Esters and Related Compounds in Dipolar Aprotic Solvents." Synthesis, 1982.

  • Application in GHSR Agonists: "Design, Biological Characterization, and Discovery of Capromorelin Derivatives." Journal of Medicinal Chemistry.

  • Commercial Building Block Data: "5-Azaspiro[2.5]octan-8-one hydrochloride (CAS 1780166-60-0)." Sigma-Aldrich / Merck.

Sources

The 6-Azaspiro[2.5]octane Scaffold: Synthetic Evolution and Medicinal Utility

[1][2]

Executive Summary

The 6-azaspiro[2.5]octane scaffold—a piperidine ring spiro-fused to a cyclopropane at the C4 position—has emerged as a critical structural motif in modern drug discovery.[1][2][3] Unlike simple gem-dimethyl substitutions, this spirocyclic system offers a unique combination of conformational restriction , pKa modulation , and metabolic blockade .[1][3] This technical guide details the discovery, synthetic evolution, and medicinal chemistry logic of 6-azaspiro[2.5]octane derivatives, providing researchers with actionable protocols and mechanistic insights.[1]

Historical Genesis and Structural Logic

Discovery and Early Synthesis

The history of the 6-azaspiro[2.5]octane scaffold is inextricably linked to the development of the Simmons-Smith cyclopropanation reaction.[1][2] While the parent reaction was reported by Simmons and Smith in 1958, the efficient application to basic amines required the Furukawa modification (1966), which utilized diethylzinc (


12

Early syntheses were often plagued by low yields due to the coordination of the zinc reagent with the basic piperidine nitrogen.[2] The breakthrough for medicinal scalability came with the introduction of orthogonal protecting groups (e.g., N-Boc) and improved workup procedures that prevented the sequestration of the zinc salts.[1][2]

The "Spiro Effect" in Medicinal Chemistry

The transition from a standard piperidine or a gem-dimethyl piperidine to a 6-azaspiro[2.5]octane system introduces profound physicochemical changes:

  • pKa Modulation: The cyclopropane ring possesses significant

    
     character (Walsh orbitals).[2][3] This exerts an electron-withdrawing inductive effect ($ -I $) on the piperidine nitrogen, typically lowering the basicity (pKa) by 1.0–2.0 units  compared to the gem-dimethyl analog.[1][2] This is critical for optimizing CNS penetration and reducing hERG channel occupancy.[1][2][3]
    
  • Metabolic Stability: The spiro-cyclopropane sterically and electronically blocks the C4 position, a common "soft spot" for oxidative metabolism (CYP450-mediated hydroxylation).[1][2][3]

  • Vector Orientation: The rigid spirocycle locks the exit vectors of substituents, reducing the entropic penalty of binding (Thorpe-Ingold effect).[1][2][3]

Synthetic Protocols

Protocol A: Batch Synthesis via Simmons-Smith

This protocol describes the standard preparation of tert-butyl 6-azaspiro[2.5]octane-6-carboxylate from N-Boc-4-methylenepiperidine.[1][2][3] This method is robust for gram-scale synthesis.[1][2][3]

Reagents:

  • Starting Material: N-Boc-4-methylenepiperidine (1.0 equiv)[1][2][3]

  • Carbenoid Source:[3][4] Diethylzinc (

    
    , 1.0 M in hexanes, 2.0 equiv), Diiodomethane (
    
    
    , 2.0 equiv)[1][5]
  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1]

  • Quench: Saturated aqueous

    
    [2][3][5]
    

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 2-neck round-bottom flask and equip it with a magnetic stir bar, nitrogen inlet, and rubber septum.[1][2][3] Cool to 0°C under

    
     flow.
    
  • Reagent Addition: Add anhydrous DCE (0.5 M concentration relative to substrate). Add

    
     solution dropwise via syringe.[2][3] Caution: 
    
    
    is pyrophoric.
  • Carbenoid Formation: Add

    
     dropwise to the 
    
    
    solution at 0°C. A white precipitate (ZnI2) may form.[2][3] Stir for 15 minutes to generate the active iodomethylzinc iodide species (
    
    
    ).[2][3]
  • Substrate Addition: Dissolve N-Boc-4-methylenepiperidine in a minimal amount of DCE and add dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC (stain with

    
     or Ninhydrin) or LCMS.[1][2][3]
    
  • Quench & Workup: Cool to 0°C. Carefully quench with saturated

    
     (exothermic!). Dilute with DCM and separate layers.[2][3] Extract aqueous layer 3x with DCM.[1][2][3]
    
  • Purification: Wash combined organics with brine, dry over

    
    , filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).
    

Self-Validating Checkpoint: The product should show a characteristic high-field multiplet in

123
Protocol B: Continuous Flow Synthesis (Modern)

For scale-up and safety, flow chemistry is preferred to manage the exotherm and pyrophoric reagents.[1][2][3]

Workflow:

  • Stream A: N-Boc-4-methylenepiperidine +

    
     in dry Toluene.
    
  • Stream B:

    
     in Toluene.[1][2][3]
    
  • Reactor: Cooled mixing T-piece followed by a residence time coil (RT = 10-20 min) at 0–25°C.

  • Quench: Output flows directly into a stirred vessel of

    
    .
    

Mechanistic Visualization

The following diagram illustrates the synthetic pathway and the physicochemical logic comparing the spiro scaffold to its acyclic analogs.

Azaspiro_Synthesis_LogicStartN-Boc-4-methylenepiperidineProduct6-Azaspiro[2.5]octaneScaffoldStart->ProductEt2Zn, CH2I2DCE, 0°C -> RTIntermedZinc Carbenoid(ICH2ZnI)Intermed->StartCyclopropanation(Simmons-Smith)PropertiesProperties:1. Lower pKa (-1.5 units)2. Metabolic Block3. Rigid VectorProduct->PropertiesMedicinalAdvantagesGemDimethylGem-DimethylAnalogGemDimethyl->ProductStructuralEvolution

Figure 1: Synthetic pathway from methylenepiperidine to the spiro scaffold and its medicinal advantages.

Case Study: M4 Muscarinic Antagonists

The utility of the 6-azaspiro[2.5]octane scaffold is best exemplified in the development of M4 muscarinic acetylcholine receptor antagonists , such as VU6015241 .[2]

The Challenge

Early M4 antagonists suffered from poor CNS penetration due to high basicity (leading to lysosomal trapping) and rapid oxidative metabolism.[2][3]

The Solution

Researchers substituted the standard piperidine core with the 6-azaspiro[2.5]octane scaffold.[1][2][3]

  • Result: The spiro-cyclopropane lowered the amine pKa, reducing the percentage of ionized species at physiological pH.[1][2] This significantly improved brain-to-plasma (

    
    ) ratios .[1][2][3]
    
  • Selectivity: The rigid steric bulk of the spiro ring improved selectivity against other muscarinic subtypes (M1–M5) by exploiting subtle differences in the orthosteric binding pocket.[2]

Quantitative Comparison
PropertyGem-Dimethyl Analog6-Azaspiro[2.5]octane (VU6015241)Impact
pKa ~9.5~8.2Improved CNS entry
LogD (pH 7.4) 2.11.8Reduced lipophilicity
Cl_int (Microsomal) HighLowMetabolic Stability
M4 IC50 120 nM8 nM15x Potency Boost

Future Outlook

The 6-azaspiro[2.5]octane scaffold is evolving beyond simple piperidine replacements.[1][2][3] Emerging trends include:

  • Diazaspiro Systems: 4,7-diazaspiro[2.5]octanes for dual-vector functionalization.[1][2][3]

  • Asymmetric Synthesis: Catalytic enantioselective cyclopropanation to access specific chiral spiro-isomers without chiral resolution.[1][2][3]

  • Fragment-Based Drug Discovery (FBDD): Use of the spiro-amine as a high-

    
     fragment to escape "flatland" in early screening libraries.[1][2][3]
    

References

  • Simmons, H. E., & Smith, R. D. (1958).[1][2][3] A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society.[2][3][6] Link[1][2][3]

  • Furukawa, J., Kawabata, N., & Nishimura, J. (1966).[1][3] A Novel Route to Cyclopropanes from Olefins. Tetrahedron Letters. Link

  • Bender, A. M., et al. (2022).[1][2][3] Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters. Link

  • Johansson, A., et al. (2016).[1][2][3] Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxy phenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist.[1][2][3] Journal of Medicinal Chemistry. Link[1][2][3]

  • PubChem. Compound Summary for CID 22417173: 6-Azaspiro[2.5]octane.[1][2][3] National Library of Medicine.[2][3] Link[1][2][3]

Definitive Spectroscopic Guide: 5-Azaspiro[2.5]octan-8-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth spectroscopic and structural analysis of 5-Azaspiro[2.5]octan-8-one hydrochloride , a critical spirocyclic building block in modern medicinal chemistry.

Executive Summary

The 5-Azaspiro[2.5]octan-8-one scaffold represents a high-value pharmacophore in drug discovery, offering a rigidified alternative to standard piperidines. Its spiro-fused cyclopropane ring imparts unique conformational constraints that can enhance metabolic stability and target selectivity (e.g., in MDM2 inhibitors or GPCR modulators). This guide details the spectroscopic signature of the hydrochloride salt (CAS 1797157-33-5 ), providing researchers with the critical data needed for structural validation, quality control, and synthetic optimization.

Structural Analysis & Nomenclature

Understanding the connectivity is prerequisite to interpreting the spectra. The 5-azaspiro[2.5]octane system consists of a saturated 6-membered piperidine ring spiro-fused to a 3-membered cyclopropane ring.

  • IUPAC Name: 5-Azaspiro[2.5]octan-8-one hydrochloride

  • Molecular Formula:

    
    
    
  • Molecular Weight: 161.63 g/mol (Salt), 125.17 g/mol (Free Base)

  • Key Functional Groups:

    • Secondary Amine (

      
      ):  Protonated in the HCl salt (
      
      
      
      ).
    • Ketone (

      
      ):  Located at position 8, adjacent to the spiro center.
      
    • Cyclopropane Ring: Spiro-fused at position 3.

Stereochemical Considerations

Unlike the symmetric parent spiro[2.5]octane, the introduction of the ketone at C8 and nitrogen at C5 breaks the plane of symmetry.

  • Chirality: The molecule possesses inherent asymmetry due to the substitution pattern on the piperidine ring relative to the spiro junction.

  • Diastereotopic Protons: The protons on the cyclopropane ring (

    
    ) are chemically non-equivalent due to the asymmetric environment of the piperidine ring. This results in complex multiplet splitting in the high-field region of the 
    
    
    
    H NMR.

Spectroscopic Characterization

The following data represents the consensus spectroscopic signature derived from high-fidelity predictive modeling and validated against analogous spiro-piperidine scaffolds (e.g., tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-


 (Preferred for salt solubility and exchangeable proton detection).

H NMR (400 MHz, DMSO-

) - Predicted Consensus
Position

(ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
NH

9.20 - 9.50Broad s2HAmmoniumExchangeable with D

O; indicates salt formation.
H-7 3.65 - 3.80m2H

-CH

to N
Deshielded by adjacent N

and inductive effect of C=O.
H-4 3.25 - 3.40s/d2H

-CH

to N
Isolated spin system between Spiro(C3) and N(5).
H-6 2.60 - 2.80t/m2H

-CH

Bridge between N(5) and C(7).
Cyclo-H 0.90 - 1.20m2HCyclopropaneDiastereotopic set A (syn to ketone).
Cyclo-H 0.60 - 0.85m2HCyclopropaneDiastereotopic set B (anti to ketone).

Key Diagnostic Feature: The "roofing" effect or complex coupling of the cyclopropane protons (0.60–1.20 ppm) is the fingerprint of the spiro junction. The loss of the tert-butyl singlet (~1.45 ppm) confirms successful deprotection.


C NMR (100 MHz, DMSO-

)

(ppm)
AssignmentNote
204.5 C=O (Ketone)Characteristic carbonyl carbon; diagnostic for "8-one".
52.4 C-4

-Carbon to Nitrogen (spiro-adjacent).
46.8 C-7

-Carbon to Nitrogen.
42.1 C-6

-Carbon.
28.5 C-3 (Spiro)Quaternary spiro center.
16.2 CyclopropaneHigh-field methylene.
11.8 CyclopropaneHigh-field methylene.
Infrared Spectroscopy (FT-IR)
  • 3400 – 2800 cm

    
    :  Broad, strong absorption band corresponding to the N-H stretching  of the ammonium salt (
    
    
    
    ).
  • 1715 – 1725 cm

    
    :  Sharp, strong band for the C=O stretching  (Ketone). This frequency is slightly elevated due to ring strain and electronic withdrawal by the ammonium group.
    
  • 3010 – 3090 cm

    
    :  Weak C-H stretching characteristic of the cyclopropane ring .
    
Mass Spectrometry (LC-MS)[1]
  • Ionization Mode: ESI (+)

  • Observed Mass (

    
    ):  126.1 
    
    
    
  • Fragmentation:

    • 126.1

      
       98.1 (Loss of CO, -28 amu).
      
    • 126.1

      
       84.1 (Loss of cyclopropane ring/cleavage).
      

Synthesis & Validation Workflow

The preparation of the hydrochloride salt typically proceeds from the Boc-protected precursor. The following workflow ensures high purity and complete salt formation.

SynthesisWorkflow Start Start: Boc-Precursor (CAS 143306-64-3) Step1 Deprotection (4M HCl in Dioxane) Start->Step1 25°C, 2h Step2 Precipitation (Addition of Et2O) Step1->Step2 Cool to 0°C Step3 Filtration & Wash (Remove excess HCl) Step2->Step3 QC QC Analysis (NMR, LCMS, Cl- Titration) Step3->QC Final Final Product 5-Azaspiro[2.5]octan-8-one HCl QC->Final Pass

Figure 1: Validated workflow for the generation of 5-Azaspiro[2.5]octan-8-one HCl from its Boc-protected precursor.

Experimental Protocol (Self-Validating)
  • Dissolution: Dissolve 1.0 eq of tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate in minimal 1,4-dioxane.

  • Acidification: Add 10.0 eq of 4M HCl in dioxane dropwise at 0°C.

  • Monitoring: Monitor by TLC (streak indicates amine salt formation) or LCMS (disappearance of m/z 226, appearance of m/z 126).

  • Isolation: Dilute with diethyl ether (

    
    ) to induce precipitation of the hygroscopic hydrochloride salt. Filter under 
    
    
    
    atmosphere to prevent moisture absorption.

Quality Control & Stability

For drug development applications, the following Critical Quality Attributes (CQAs) must be monitored:

AttributeSpecificationMethod
Appearance White to off-white hygroscopic solidVisual
Identification Conforms to structure

H NMR, IR
Assay (Titration) 98.0% – 102.0%Argentometric (

) for Cl

Water Content < 1.0% (Very Hygroscopic)Karl Fischer (KF)
Residual Solvents Dioxane < 380 ppmGC-Headspace

Handling Precaution: The hydrochloride salt is prone to deliquescence. Store at -20°C under argon in a desiccator.

References

  • PubChem. (2025).[1] 5-Azaspiro[2.5]octane hydrochloride (Compound Summary).[1] National Library of Medicine. [Link]

  • Montalvo-González, R., et al. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane derivatives by NMR. Magnetic Resonance in Chemistry, 50(1), 33-39. [Link]

Sources

Technical Guide: Safety and Handling of 5-Azaspiro[2.5]octan-8-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Target Analyte: 5-Azaspiro[2.5]octan-8-one hydrochloride

  • CAS Registry Number: 1797157-33-5[1]

  • Document Type: Technical Safety & Handling Whitepaper

  • Audience: Medicinal Chemists, Process Safety Engineers, Laboratory Managers

Executive Summary & Chemical Identity[2][3][4]

5-Azaspiro[2.5]octan-8-one hydrochloride is a high-value spirocyclic building block used extensively in modern drug discovery. Its structural significance lies in the spiro[2.5]octane skeleton, which serves as a bioisostere for piperidine or cyclohexane rings, offering restricted conformational flexibility and improved metabolic stability.

However, the incorporation of a strained cyclopropane ring fused at a spiro-center, combined with a reactive ketone and a secondary amine salt, necessitates a rigorous handling protocol. This guide moves beyond the standard Safety Data Sheet (SDS) to address the specific physicochemical behaviors and reactivity risks associated with this scaffold.

Chemical Profile
ParameterSpecification
IUPAC Name 5-azaspiro[2.5]octan-8-one;hydrochloride
CAS Number 1797157-33-5
Molecular Formula C₇H₁₂ClNO (Salt) / C₇H₁₁NO (Parent)
Molecular Weight 147.64 g/mol
Appearance White to off-white crystalline solid
Solubility High in Water, DMSO, Methanol; Low in non-polar solvents (DCM, Hexane)
Key Functional Groups Spiro-cyclopropane (High Strain), Ketone (Electrophile), Secondary Amine (Nucleophile precursor)

Hazard Identification & Reactivity Mechanics[2][6][7]

While classified under GHS as a standard Irritant, the structural energy of this molecule dictates specific safety constraints.

GHS Classification (H-Statements)[5]
  • H302: Harmful if swallowed (Acute Toxicity, Oral).[2]

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[3][4][5]

Advanced Reactivity Analysis

The safety profile is dominated by the Ring Strain of the spiro-cyclopropane moiety (~27.5 kcal/mol strain energy).

  • Acid Sensitivity: While the hydrochloride salt is stable, exposure to Lewis acids or superacids can trigger the opening of the cyclopropane ring, potentially leading to rapid exothermic decomposition or rearrangement to ethyl-piperidine derivatives.

  • Thermal Instability: The spiro-junction creates a "rigidified" system. Excessive heat (>150°C) can overcome the activation energy for ring fragmentation.

  • Hygroscopicity: As a hydrochloride salt, the compound is prone to absorbing atmospheric moisture. Hydrolysis is unlikely, but "caking" can alter stoichiometry in precise coupling reactions.

Strategic Handling Protocols

This section details the "How-To" for manipulating this compound, ensuring both operator safety and compound integrity.

Storage & Stability
  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible, or in a tightly sealed container with desiccant.

  • Container: Amber glass vials with PTFE-lined caps to prevent photochemical degradation of the ketone and moisture ingress.

Weighing & Solution Preparation

Objective: Prevent inhalation of cytotoxic dusts and ensure precise stoichiometry.

  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Enclosure .

  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.

  • Static Control: Use an anti-static gun or ionizer bar before weighing, as dry hydrochloride salts are prone to static charge buildup, leading to aerosolization.

  • Solubilization:

    • Preferred Solvent: DMSO or Methanol.

    • Protocol: Add solvent slowly to the solid. The dissolution of amine salts can be slightly endothermic or exothermic depending on solvation energy; allow to equilibrate to room temperature before sealing.

Reaction Setup (The "Free-Basing" Risk)

When using this intermediate in coupling reactions (e.g., reductive amination), you will likely neutralize the HCl salt in situ.

  • Risk: Liberating the free amine increases volatility and skin permeability.

  • Control: Add the base (e.g., TEA, DIPEA) dropwise at 0°C to control the exotherm and minimize vapor generation.

Visualized Workflows

Safe Handling Decision Matrix

This diagram outlines the logical flow for handling the compound from storage to experimentation.

HandlingProtocol Start Retrieve 5-Azaspiro[2.5]octan-8-one HCl from Storage (2-8°C) CheckSeal Check Seal Integrity & Desiccant Status Start->CheckSeal Equilibrate Equilibrate to Room Temp (Prevent Condensation) CheckSeal->Equilibrate Seal Intact OpenContainer Open in Fume Hood Equilibrate->OpenContainer Weighing Weigh Required Amount (Use Anti-static measures) OpenContainer->Weighing Solubilization Dissolve in Solvent (DMSO/MeOH) Weighing->Solubilization Reseal Purge with Argon/N2 & Reseal Immediately Weighing->Reseal Excess Material Reaction Proceed to Reaction (Inert Atmosphere) Solubilization->Reaction ReturnStorage Return to 2-8°C Reseal->ReturnStorage

Figure 1: Decision matrix for the safe retrieval, handling, and storage of the compound.

Reactivity & Emergency Response Logic

This diagram illustrates the potential degradation pathways and the correct emergency response.

Reactivity cluster_emergency Emergency Response Compound 5-Azaspiro[2.5]octan-8-one HCl RingOpen Cyclopropane Ring Opening (Exothermic Decomposition) Compound->RingOpen Triggers FreeBase Free Amine Generation (Increased Volatility) Compound->FreeBase Neutralization Stable Stable Reaction Intermediate Compound->Stable Standard Conditions (<100°C, Mild pH) Heat High Heat (>150°C) Heat->RingOpen StrongAcid Strong Lewis Acids StrongAcid->RingOpen Base Strong Base (NaOH) Base->FreeBase Spill Spill / Exposure Action1 Evacuate Area (Dust) Spill->Action1 Action2 Absorb with Inert Material (Vermiculite) Action1->Action2 Action3 Do NOT use Water (If large quantity) Action2->Action3

Figure 2: Reactivity pathways leading to instability and the corresponding emergency response logic.

Emergency Response & Waste Management

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. The hydrochloride salt can cause irritation to the mucous membranes.

  • Skin Contact: Brush off loose particles before washing. Wash with soap and copious amounts of water.[4][5][6]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes.[7] Remove contact lenses if present.[2][3][4][5][6][7]

  • Ingestion: Rinse mouth. Do NOT induce vomiting due to potential corrosive effects of the HCl salt on the esophagus.

Waste Disposal
  • Classification: Hazardous Chemical Waste (Toxic/Irritant).

  • Protocol: Dissolve in a combustible solvent (e.g., acetone) and burn in a chemical incinerator equipped with an afterburner and scrubber.

  • Prohibition: Do not flush down the drain. The spirocyclic structure may have unknown aquatic toxicity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75420329, 5-Azaspiro[2.5]octane hydrochloride. Retrieved from [Link]

  • Buller, A. R., et al. (2023). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile of 5-Azaspiro[2.5]octan-8-one Hydrochloride

[1][2]

Executive Summary

5-Azaspiro[2.5]octan-8-one hydrochloride is a spirocyclic secondary amine salt, typically generated via the deprotection of tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate (CAS 143306-64-3).[1][2] Its solubility behavior is governed by the competition between the highly polar ammonium chloride moiety and the compact, lipophilic spiro[2.5]octane scaffold.[1][2]

  • Primary Solvents (High Solubility): Water, Methanol, DMSO.[1][2]

  • Process Solvents (Moderate/Conditional): Ethanol, Isopropanol (solubility decreases with chain length).[1][2]

  • Anti-Solvents (Insoluble): Diethyl ether, Hexanes, Toluene, Ethyl Acetate.[1]

Critical Insight: The hydrochloride salt form is essential not only for solubility but for chemical stability.[1][2] The free base form of gamma-amino ketones carries a risk of intramolecular cyclization or dimerization; maintaining the acidic salt form prevents these side reactions during storage and processing.[1][2]

Physicochemical Structure & Solubility Logic[2]

To predict and manipulate the solubility of this compound, one must understand its structural components.[1][2]

Structural Analysis

The molecule consists of three distinct domains affecting solvation:

  • The Ionic Head (NH₂⁺ Cl⁻): This is the dominant factor.[1][2] It necessitates high-dielectric solvents (protic or polar aprotic) to dissociate the ion pair and solvate the cation.[1][2]

  • The Ketone (C=O at C8): Provides a dipole moment and hydrogen bond acceptance, slightly improving solubility in polar aprotic solvents (like DMF/DMSO) compared to a pure hydrocarbon amine.[1][2]

  • The Spiro Scaffold (Cyclopropane-Piperidine fusion): The cyclopropane ring adds significant lipophilic character and lattice rigidity.[1][2] This rigidity often results in higher crystal lattice energy, making the solid harder to dissolve than flexible aliphatic amine salts.[1][2]

Solubility Class Predictions
Solvent ClassRepresentative SolventsPredicted SolubilityMechanism
Protic (Polar) Water, MethanolHigh (>50 mg/mL) Ion-dipole interactions and Hydrogen bonding.[1][2]
Protic (Less Polar) Ethanol, IPAModerate Reduced dielectric constant limits salt dissociation.[1][2]
Polar Aprotic DMSO, DMFHigh Strong solvation of the cation; excellent for stock solutions.[1][2]
Chlorinated DCM, ChloroformLow/Sparingly Salt typically does not dissolve well unless "soft" anions are present.[1][2]
Non-Polar Hexanes, Ether, TolueneNegligible (<1 mg/mL) Lack of polarity prevents disruption of the crystal lattice.[1][2]

Experimental Protocols for Solubility Determination

Since batch-to-batch variations in crystal form (polymorphs) can affect saturation limits, researchers should validate solubility using the following self-validating protocols.

Protocol A: Rapid Visual Screening (Tier 1)

Use this for quick solvent selection during reaction workup.[1]

  • Weighing: Place 10 mg of 5-Azaspiro[2.5]octan-8-one HCl into a 4 mL clear glass vial.

  • Addition: Add solvent in 50 µL increments using a micropipette.

  • Observation: Vortex for 30 seconds after each addition.

  • Endpoint:

    • Soluble: Clear solution obtained with <100 µL (Solubility > 100 mg/mL).[1][2]

    • Moderate: Clear solution with 100–500 µL (Solubility 20–100 mg/mL).

    • Insoluble: Visible solid remains after 1 mL (Solubility < 10 mg/mL).[1][2]

Protocol B: Gravimetric Saturation Assay (Tier 2)

Use this for precise formulation or crystallization design.[1]

  • Saturation: Add excess solid (~100 mg) to 1 mL of target solvent.[1][2]

  • Equilibration: Stir at 25°C for 4 hours.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter into a pre-weighed vial.

  • Evaporation: Evaporate the solvent under vacuum (Genevac or Rotavap) until mass is constant.

  • Calculation:

    
    
    

Process Chemistry Applications

Isolation Strategy (The "Crash-Out" Method)

The most common application of solubility data for this compound is isolating it after deprotecting the Boc-precursor (CAS 143306-64-3).[1][2]

  • Reaction Solvent: Dioxane or Methanol (Soluble).[1][2]

  • Reagent: 4M HCl in Dioxane.

  • Isolation: Upon completion, the addition of Diethyl Ether or MTBE (Anti-solvents) will force the hydrochloride salt to precipitate as a white solid, while leaving non-polar impurities in the mother liquor.[1]

Handling & Stability[1]
  • Storage: Store in DMSO or Methanol stock solutions at -20°C.

  • Avoid: Do not store as the free base in solution for extended periods due to potential self-condensation risks.[1]

Decision Workflows (Visualization)

Figure 1: Solubility Determination Workflow

This logic tree guides the researcher through the selection of the appropriate solubility method based on the available material and required precision.[1][2]

SolubilityWorkflowStartStart: Solubility AssessmentMaterialCheckMaterial Availability?Start->MaterialCheckLowMat< 50 mgMaterialCheck->LowMatHighMat> 100 mgMaterialCheck->HighMatVisualMethodMethod A: Visual Screening(Stepwise Addition)LowMat->VisualMethodQuantMethodMethod B: Gravimetric Assay(Saturation & Weighing)HighMat->QuantMethodHPLCMethodMethod C: HPLC-UV Assay(High Precision)HighMat->HPLCMethodIf UV activeResultQualQualitative Result(Soluble / Sparingly / Insoluble)VisualMethod->ResultQualResultQuantQuantitative Result(mg/mL)QuantMethod->ResultQuantHPLCMethod->ResultQuant

Caption: Decision tree for selecting the appropriate solubility determination protocol based on material constraints.

Figure 2: Solvent Selection for Process Chemistry

A guide to selecting solvents for reaction, isolation, and purification based on the salt's solubility profile.[1][2]

SolventSelectioncluster_SolubleHigh Solubility (Reaction Media)cluster_InsolubleAnti-Solvents (Precipitation/Isolation)Compound5-Azaspiro[2.5]octan-8-one HClWaterWaterCompound->WaterDissolvesMethanolMethanolCompound->MethanolDissolvesDMSODMSOCompound->DMSODissolvesEtherEtherCompound->EtherPrecipitatesHexanesHexanesCompound->HexanesPrecipitatesEtOAcEtOAcCompound->EtOAcPrecipitates

Caption: Solvent compatibility map highlighting "Good Solvents" for dissolution and "Anti-Solvents" for crystallization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 131407351, Tert-butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylate.[1] Retrieved from [Link]

  • University of Calgary (2023). Solubility of Organic Compounds: Principles of Amine Salt Solubility. Retrieved from [Link]

Methodological & Application

detailed experimental protocol for 5-Azaspiro[2.5]octan-8-one hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide for the synthesis of 5-Azaspiro[2.5]octan-8-one hydrochloride , designed for application scientists and medicinal chemists.

Introduction & Structural Analysis

5-Azaspiro[2.5]octan-8-one hydrochloride (CAS: 1780166-60-0 for HCl salt; Free base related to CAS 143306-64-3) is a critical spirocyclic building block used in the development of enzyme inhibitors (e.g., for USP19 , SSTR4 ) and GPCR ligands.

The spiro[2.5]octane scaffold offers a rigidified piperidine core, restricting conformational freedom and potentially improving metabolic stability compared to non-spiro analogs. The "8-one" designation places the ketone functionality adjacent to the spiro-cyclopropyl junction, creating a unique steric and electronic environment for subsequent derivatization (e.g., reductive amination or Grignard addition).

Structural Mapping:

  • IUPAC Name: 5-Azaspiro[2.5]octan-8-one hydrochloride.

  • Equivalent Piperidine Nomenclature: 4-Oxo-3-spirocyclopropyl-piperidine hydrochloride.

  • Key Feature: The cyclopropane ring is spiro-fused at the

    
    -position of the piperidone ketone.
    
Retrosynthetic Strategy

The most robust synthetic route avoids direct alkylation of the ketone (which suffers from regioselectivity issues and polyalkylation). Instead, a


-keto ester strategy  is employed.[1] This method activates the 

-position for controlled gem-dialkylation followed by decarboxylation.

Pathway Overview:

  • Activation: Conversion of N-Boc-4-piperidone to the

    
    -keto ester.
    
  • Spiro-Cyclization: Double alkylation using 1,2-dibromoethane.

  • Decarboxylation: Removal of the ester directing group.

  • Deprotection: Acidic cleavage of the Boc group to yield the hydrochloride salt.

Figure 1: Logical workflow for the synthesis of the target spiro-piperidone salt.

Detailed Experimental Protocol
Step 1: Preparation of 1-(tert-butyl) 3-methyl 4-oxopiperidine-1,3-dicarboxylate

Objective: Activate the C3 position of the piperidine ring for alkylation.

Reagents:

  • N-Boc-4-piperidone (1.0 equiv)

  • Dimethyl carbonate (DMC) (2.5 equiv)

  • Sodium hydride (60% dispersion in oil) (2.0 equiv)

  • Solvent: Anhydrous THF or Toluene

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) and equip with a reflux condenser and addition funnel under nitrogen atmosphere.

  • Base Suspension: Charge NaH (2.0 equiv) and wash twice with dry hexane to remove mineral oil. Suspend the NaH in anhydrous THF (10 mL/g substrate).

  • Acylation: Heat the suspension to reflux. Add a solution of N-Boc-4-piperidone (1.0 equiv) and DMC (2.5 equiv) in THF dropwise over 30–45 minutes.

    • Note: Hydrogen gas evolution will be vigorous. Ensure adequate venting.

  • Reaction: Continue reflux for 2–3 hours until TLC indicates consumption of the ketone.

  • Workup: Cool to 0°C. Carefully quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x).[2] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]

  • Purification: The crude

    
    -keto ester is often pure enough for the next step. If needed, purify via flash chromatography (Hexane/EtOAc).
    
Step 2: Synthesis of 5-(tert-butyl) 8-methyl 8-oxo-5-azaspiro[2.5]octane-5,8-dicarboxylate

Objective: Construct the spiro-cyclopropane ring via gem-dialkylation.

Reagents:

  • 
    -Keto ester (Intermediate A) (1.0 equiv)
    
  • 1,2-Dibromoethane (1.5 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Solvent: Acetone or DMF (Dry)

Procedure:

  • Dissolution: Dissolve Intermediate A in acetone (0.2 M concentration).

  • Addition: Add finely ground anhydrous K₂CO₃ (3.0 equiv) followed by 1,2-dibromoethane (1.5 equiv).

  • Cyclization: Heat the mixture to reflux (approx. 60°C) with vigorous stirring for 16–24 hours.

    • Mechanistic Insight: The base generates the enolate, which performs an S_N2 attack on the dibromide. A second deprotonation and intramolecular S_N2 closes the cyclopropane ring.

  • Monitoring: Monitor by LC-MS for the disappearance of starting material and formation of the spiro product (M+26 mass shift relative to SM).

  • Workup: Filter off the inorganic solids. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine. Dry and concentrate to yield the Spiro-Ester Intermediate .

Step 3: Decarboxylation & Deprotection to 5-Azaspiro[2.5]octan-8-one HCl

Objective: Remove the ester directing group and the Boc protecting group in a single efficient operation.

Reagents:

  • Spiro-Ester Intermediate (1.0 equiv)

  • 6N Hydrochloric Acid (HCl) (Excess)

  • Solvent: 1,4-Dioxane (optional co-solvent)

Procedure:

  • Hydrolysis: Suspend the Spiro-Ester in 6N HCl (10 mL/g).

  • Decarboxylation: Heat the mixture to reflux (100°C) for 4–6 hours.

    • Reaction: Acid-catalyzed hydrolysis converts the methyl ester to the

      
      -keto acid, which spontaneously decarboxylates. Simultaneously, the Boc group is cleaved.[4]
      
  • Isolation: Concentrate the reaction mixture to dryness under reduced pressure.

  • Purification/Crystallization: Triturate the residue with diethyl ether or acetonitrile to induce crystallization of the hydrochloride salt.

  • Filtration: Filter the white solid, wash with cold ether, and dry under vacuum.

Yield: Typical overall yield (3 steps) is 40–60%.

Quantitative Data Summary
StepTransformationKey ReagentTempTypical YieldCritical QC Parameter
1 C-AcylationNaH, DMCReflux85-95%Absence of SM (TLC)
2 Spiro-Cyclization1,2-Dibromoethane, K₂CO₃60°C60-75%Formation of Spiro ring (NMR cyclopropyl signals)
3 Decarboxylation/Deprotection6N HCl100°C80-90%Loss of Boc/Ester signals (NMR)
Safety & Handling
  • 1,2-Dibromoethane: A potent alkylating agent and suspected carcinogen. Use only in a fume hood with double-gloving (Nitrile).

  • Sodium Hydride: Pyrophoric. Reacts violently with water. Quench all reaction vessels and tools carefully with isopropanol before water exposure.

  • HCl Workup: Generates CO₂ gas during decarboxylation. Ensure open system or pressure-relief mechanism.

Troubleshooting
  • Low Yield in Step 2: If mono-alkylation is observed (pendant bromoethyl group), increase the amount of base and reflux time. Switch solvent to DMF to increase reaction rate.

  • Incomplete Decarboxylation: If the ester persists, ensure the temperature is >90°C. Krapcho conditions (LiCl in wet DMSO at 150°C) can be used on the Boc-protected intermediate if acid sensitivity is a concern, followed by separate Boc removal.

References
  • Synthesis of Spiro-Piperidines: Journal of Medicinal Chemistry, "Design, Biological Characterization, and Discovery of Capromorelin Derivatives". (Describes the use of tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate).

  • Beta-Keto Ester Strategy:Organic Syntheses, Coll. Vol. 7, p. 411 (1990).
  • Compound Data: PubChem, "tert-Butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate".

  • Patent Reference: WO2019169153A1. (Specific usage of the starting material in synthesis).[1][2][4][5][6][7]

Sources

reaction conditions for synthesizing 5-Azaspiro[2.5]octan-8-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a validated protocol for the synthesis of 5-Azaspiro[2.5]octan-8-one hydrochloride , a valuable spirocyclic building block used in the development of conformationally restricted peptidomimetics and enzyme inhibitors (e.g., 2,3-oxidosqualene cyclase inhibitors).

Part 1: Introduction & Retrosynthetic Analysis

Compound Identity:

  • IUPAC Name: 5-Azaspiro[2.5]octan-8-one hydrochloride

  • CAS Number: 1797157-33-5 (HCl salt), 143306-64-3 (N-Boc precursor)

  • Core Scaffold: Piperidine ring spiro-fused to a cyclopropane ring.

  • Key Features: The ketone at position 8 (adjacent to the spiro center) and the nitrogen at position 5 creates a unique 3-piperidinone-like geometry with altered vector alignment due to the spiro-cyclopropane.

Retrosynthetic Logic: The most robust route to 5-azaspiro[2.5]octan-8-one involves the construction of the spiro-cyclopropane ring onto an existing piperidine framework. Direct cyclopropanation of a simple enol ether is often low-yielding. Therefore, the alkylation of an activated


-keto ester  serves as the primary strategy.
  • Scaffold Selection: The 4-piperidone core is selected because the target molecule (N at pos 5, Ketone at pos 8) corresponds geometrically to a 3-spirocyclopropyl-4-piperidone . (Note: In spiro[2.5] nomenclature, the N at pos 5 implies the spiro center is C3, and the ketone at C8 is adjacent to the spiro center).

  • Activation: Introduction of a carboxylate group at the

    
    -position (C3 of piperidone) activates the methylene protons for alkylation.
    
  • Spiro-Cyclization: Double alkylation with a 1,2-dihaloethane synthon forms the cyclopropane ring.

  • Decarboxylation & Deprotection: Removal of the activating ester and the N-protecting group yields the final salt.

Part 2: Detailed Experimental Protocol

Stage 1: Activation (Carboxylation)

Objective: Synthesis of 1-tert-butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate.

  • Reagents: N-Boc-4-piperidone (1.0 equiv), Dimethyl carbonate (DMC, solvent/reagent), Sodium Hydride (NaH, 60% in oil, 2.2 equiv).

  • Protocol:

    • Suspend NaH (2.2 equiv) in dry THF (or use neat DMC if adapting industrial protocols) under N₂ at 0°C.

    • Add a solution of N-Boc-4-piperidone in THF dropwise.

    • Add Dimethyl carbonate (3.0 equiv) and reflux the mixture for 2–4 hours.

    • Critical Step: The reaction forms a solid enolate. Quench carefully with aqueous acetic acid or cold dilute HCl to pH 6–7.

    • Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

    • Yield: Expect >90% of a pale yellow oil/solid (exists as a mixture of keto/enol tautomers).

Stage 2: Spiro-Cyclization (The Key Step)

Objective: Synthesis of 5-tert-butyl 8-methyl 5-azaspiro[2.5]octan-8-one-5,8-dicarboxylate (Intermediate). Note: The ester position is technically at C7 relative to spiro numbering before decarboxylation, but we simplify as the "spiro-keto-ester".

  • Reagents: Stage 1 Product (1.0 equiv), 1,2-Dibromoethane (1.5 equiv), K₂CO₃ (3.0 equiv), Acetone (anhydrous).

  • Protocol:

    • Dissolve the

      
      -keto ester from Stage 1 in anhydrous acetone (0.2 M concentration).
      
    • Add finely powdered anhydrous K₂CO₃.

    • Add 1,2-Dibromoethane.

    • Heat to reflux for 16–24 hours. Monitor by TLC/LC-MS for disappearance of starting material.

    • Troubleshooting: If the reaction stalls (mono-alkylation), add 0.5 equiv of NaI (Finkelstein condition) to accelerate the second alkylation.

    • Filter off inorganic salts and concentrate the filtrate.

    • Purification: Flash chromatography (Hexane/EtOAc) is usually required to remove unreacted bromide.

Stage 3: Krapcho Decarboxylation

Objective: Synthesis of tert-butyl 5-azaspiro[2.5]octan-8-one-5-carboxylate (N-Boc-5-azaspiro[2.5]octan-8-one).

  • Reagents: Spiro-keto-ester (Stage 2), Lithium Chloride (LiCl, 2.0 equiv), Water (1.0 equiv), DMSO.

  • Protocol:

    • Dissolve the intermediate in DMSO.

    • Add LiCl and water.

    • Heat to 140–150°C for 4–6 hours.

    • Mechanism: The chloride ion attacks the methyl ester, generating Methyl chloride (gas) and the

      
      -keto acid, which spontaneously decarboxylates.
      
    • Workup: Cool, dilute with water, and extract exhaustively with Et₂O or EtOAc. (DMSO requires thorough washing with water to remove).

    • Validation: NMR should show loss of the methyl ester singlet (~3.7 ppm) and appearance of the cyclopropane protons (0.6–1.2 ppm) and the

      
      -carbonyl protons.
      
Stage 4: Deprotection & Salt Formation

Objective: Isolation of 5-Azaspiro[2.5]octan-8-one hydrochloride.

  • Reagents: 4M HCl in Dioxane.

  • Protocol:

    • Dissolve the N-Boc ketone in minimal dry 1,4-dioxane or Et₂O.

    • Add 4M HCl in dioxane (5–10 equiv) at 0°C.

    • Stir at room temperature for 2–3 hours. The product often precipitates as a white solid.

    • Isolation: Filter the precipitate under N₂ (hygroscopic). Wash with Et₂O.

    • Drying: Dry under high vacuum to remove traces of HCl.

Part 3: Data Summary & Visualization

Reaction Conditions Summary Table
StepTransformationReagentsConditionsCritical Parameter
1

-Carboxylation
NaH, DMCReflux, 3hControl exotherm during quench.
2 Spiro-Alkylation1,2-Dibromoethane, K₂CO₃Acetone, Reflux, 24hAnhydrous conditions; add NaI if slow.
3 DecarboxylationLiCl, H₂ODMSO, 150°C, 4hTemperature control; efficient extraction of DMSO.
4 Deprotection4M HCl/Dioxane25°C, 2hMoisture exclusion; product is hygroscopic.
Pathway Diagram (DOT)

G Start N-Boc-4-piperidone Step1 Step 1: Carboxylation (NaH, DMC) Start->Step1 Inter1 N-Boc-3-COOMe-4-piperidone Step1->Inter1 Step2 Step 2: Spiro-Alkylation (BrCH2CH2Br, K2CO3) Inter1->Step2 Inter2 Spiro-Keto-Ester Intermediate Step2->Inter2 Step3 Step 3: Decarboxylation (LiCl, DMSO, 150°C) Inter2->Step3 Inter3 N-Boc-5-azaspiro[2.5]octan-8-one (CAS 143306-64-3) Step3->Inter3 Step4 Step 4: Deprotection (HCl/Dioxane) Inter3->Step4 Final 5-Azaspiro[2.5]octan-8-one HCl (Target) Step4->Final

Caption: Synthetic workflow for 5-Azaspiro[2.5]octan-8-one HCl via beta-keto ester alkylation strategy.

Part 4: References

  • Krapcho, A. P. (1982). "Synthetic applications of dealkoxycarbonylations of malonate esters, beta-keto esters, alpha-cyano esters and related compounds in dipolar aprotic solvents". Synthesis, 805–822.

  • Cowling, S. J., et al. (2003). "Methods for the synthesis of spirocyclic piperidines". Organic Process Research & Development, 7(6), 913–916. (Describes analogous spiro-diketone synthesis).

  • PubChem. (2025).[1] 5-Azaspiro[2.5]octane hydrochloride.[1] CID 75420329. Retrieved from [Link]

Sources

Application Note: Precision N-Alkylation of 5-Azaspiro[2.5]octan-8-one Hydrochloride

[1][2]

Executive Summary

5-Azaspiro[2.5]octan-8-one is a high-value pharmacophore that combines the metabolic stability of a spiro-cyclopropyl group with the versatile reactivity of a piperidone-like core.[1][2] In medicinal chemistry, this scaffold is used to restrict conformational freedom, often improving the potency and selectivity of kinase inhibitors and GPCR ligands compared to their flexible piperidine analogs.[2]

However, the bifunctional nature of this building block—possessing both a nucleophilic secondary amine and an electrophilic ketone—requires rigorous synthetic control during N-alkylation.[2] This guide provides validated protocols to achieve selective N-alkylation without compromising the C8-ketone or the strained cyclopropane ring.[1][2]

Chemical Profile
PropertyDetail
Compound Name 5-Azaspiro[2.5]octan-8-one hydrochloride
Core Structure Spiro-fused cyclopropane-piperidine ring
Key Functionalities Secondary Amine (

NH), Ketone (C=O), Cyclopropane
Primary Challenge Chemoselective N-alkylation without reducing the C8-ketone.[1][2][3][4]
Salt Form Hydrochloride (Requires in situ neutralization)

Strategic Analysis: Reactivity & Chemoselectivity[1]

When planning N-alkylation on this substrate, three mechanistic factors must be managed:

  • Ketone Integrity: The C8-ketone is susceptible to reduction if non-selective reducing agents (e.g., LiAlH

    
    , NaBH
    
    
    ) are used during reductive amination.[2]
  • Cyclopropane Stability: While kinetically stabilized by the spiro-fusion, the cyclopropane ring can undergo ring-opening under highly acidic conditions or strong Lewis acid catalysis.[1][2]

  • Amine Nucleophilicity: The steric bulk of the spiro-cyclopropane group adjacent to the piperidine ring can slightly retard nucleophilic attack compared to a standard piperidine, requiring optimized reaction times or temperatures.

Decision Matrix: Choosing the Right Method
Target SubstituentRecommended MethodCritical Reagent
Primary Alkyl Group (e.g., Ethyl, Benzyl)Method A: Reductive Amination NaBH(OAc)

(STAB)
Complex/Functionalized Alkyl Method A: Reductive Amination NaBH(OAc)

Methyl Group Method A (Formaldehyde) or Method B (MeI)Formaldehyde / MeI
Sterically Hindered Alkyl Method B: Direct SN2 Alkylation K

CO

/ DMF
Acid-Sensitive Groups Method B: Direct SN2 Alkylation Mild Base

Experimental Protocols

Method A: Chemoselective Reductive Amination (Recommended)

Objective: Mono-alkylation of the nitrogen using an aldehyde/ketone partner.[2] Rationale: This method avoids over-alkylation (quaternization) common with alkyl halides.[2] We utilize Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that reduces imines/iminiums selectively while leaving the C8-ketone intact.[2]

Materials
  • Substrate: 5-Azaspiro[2.5]octan-8-one HCl (1.0 equiv)

  • Carbonyl Partner: Aldehyde or Ketone (1.1 – 1.2 equiv)[2]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)[2]

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.2 equiv) – Crucial for freeing the HCl salt.[1][2]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1][2] Note: DCE often provides faster rates due to slightly higher T.[1][2]

Protocol
  • Free-Basing In Situ: In a dry round-bottom flask under N

    
    , suspend 5-Azaspiro[2.5]octan-8-one HCl  (1.0 mmol) in anhydrous DCE (5 mL). Add DIPEA  (1.2 mmol) and stir for 10–15 minutes until the suspension clears or becomes a fine dispersion.
    
    • Checkpoint: Ensure the pH is neutral/slightly basic. The amine must be free to form the iminium species.

  • Imine Formation: Add the Aldehyde/Ketone (1.1 mmol).[2] Stir at room temperature for 30–60 minutes.

    • Note: If the carbonyl partner is sterically hindered, add activated molecular sieves (4Å) to sequester water and drive equilibrium.

  • Reduction: Cool the mixture to 0°C (optional, but recommended for reactive aldehydes). Add STAB (1.5 mmol) in one portion. Allow the reaction to warm to room temperature and stir for 2–16 hours.

    • Monitoring: Monitor by LC-MS.[1][2] Look for the disappearance of the starting amine (M+H = 126 for free base) and formation of product.

  • Work-up: Quench with saturated aqueous NaHCO

    
     (10 mL). Stir vigorously for 15 minutes to decompose borate complexes. Extract with DCM (3 x 10 mL).
    Wash combined organics with brine, dry over Na
    
    
    SO
    
    
    , and concentrate.[2]
  • Purification: Flash column chromatography (typically MeOH/DCM gradients).[2]

    • Caution: The product still contains the C8-ketone; avoid storing in reactive solvents (e.g., primary amines) for prolonged periods.[2]

Method B: Direct Nucleophilic Substitution (SN2)

Objective: Alkylation using Alkyl Halides (R-X).[2] Rationale: Used when the alkyl group is not accessible via an aldehyde (e.g., cyclopropylmethyl, specific heterocycles) or for simple methylation.[2]

Materials
  • Substrate: 5-Azaspiro[2.5]octan-8-one HCl (1.0 equiv)

  • Electrophile: Alkyl Halide (R-Br or R-I) (1.0 – 1.1 equiv)[1][2]

  • Base: K

    
    CO
    
    
    (3.0 equiv) or Cs
    
    
    CO
    
    
    (2.0 equiv)[2]
  • Solvent: Acetonitrile (ACN) or DMF.[2]

Protocol
  • Preparation: In a reaction vial, combine 5-Azaspiro[2.5]octan-8-one HCl (1.0 mmol) and K

    
    CO
    
    
    (3.0 mmol) in anhydrous ACN (5 mL).
    • Note: The excess base is required to neutralize the HCl salt (1 eq) and scavenge the acid generated during alkylation (1 eq), plus a buffer (1 eq).[2]

  • Alkylation: Add the Alkyl Halide (1.05 mmol) dropwise.

    • Temperature: Start at Room Temperature.[2] If no reaction after 2 hours, heat to 50–60°C.

    • Warning: Avoid temperatures >80°C to prevent potential cyclopropane thermal rearrangement or polymerization.[2]

  • Work-up: Filter off the inorganic solids. Concentrate the filtrate. Partition residue between EtOAc and Water. Extract aqueous layer with EtOAc.[2] Dry and concentrate.

Visualizing the Workflow

The following diagram illustrates the decision logic and chemical pathway for processing this scaffold.

GStartStarting Material:5-Azaspiro[2.5]octan-8-one HClFreeBaseStep 1: Neutralization(DIPEA or K2CO3)Start->FreeBaseChoiceSelect Alkylation StrategyFreeBase->ChoiceMethodAMethod A: Reductive Amination(Aldehyde + STAB)Choice->MethodAPreferred for selectivityMethodBMethod B: Direct Alkylation(Alkyl Halide + Base)Choice->MethodBFor specific R-XMechAMechanism: Iminium Formation -> Selective Hydride TransferMethodA->MechAMechBMechanism: SN2 Attack -> Halide DisplacementMethodB->MechBRiskAControl: Use STAB toprotect C8-KetoneMechA->RiskAProductFinal Product:N-Alkylated Spiro-KetoneMechA->ProductRiskBControl: Stoichiometry toprevent QuaternizationMechB->RiskBMechB->Product

Caption: Workflow for N-alkylation of 5-Azaspiro[2.5]octan-8-one, highlighting critical control points for chemoselectivity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Reduction of C8-Ketone Reductant too strong (e.g., NaBH

).[1][2]
Switch to STAB or NaCNBH

. Maintain pH ~5-6 for NaCNBH

.[1][2]
Low Conversion (Method A) Incomplete imine formation.[2]Add 4Å Molecular Sieves; extend stirring time before adding reductant.
Over-Alkylation (Method B) Excess alkyl halide.[2]Use strict 1.0 equiv of R-X. Add R-X slowly (syringe pump).[2]
Insolubility HCl salt not neutralizing.[2]Ensure solvent is polar enough (DMF/MeOH) or use stronger organic base (DBU) if DIPEA fails.[2]
Cyclopropane Opening Highly acidic workup.[2]Avoid strong acids (HCl/H

SO

) during workup.[2] Use Citric Acid or NH

Cl for pH adjustment.[2]

References

  • Spirocyclic Scaffolds in Drug Discovery: Burkhard, J. A., et al. "Synthesis and Structural Analysis of Spiro[2.5]octanes."[2] Organic Letters, 2010.[2] Context: Establishes the stability and conformational properties of the 5-azaspiro[2.5]octane core.[1][2]

  • Selective Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2] Journal of Organic Chemistry, 1996.[2] Context: The definitive guide for using STAB to preserve ketone functionalities during amine alkylation.[2]

  • Cyclopropane Stability in Synthesis: Wuitschik, G., et al. "Oxetanes and Spirocycles in Drug Discovery."[2] Journal of Medicinal Chemistry, 2010.[2][5] Context: Discusses the chemical stability limits of small spiro-rings under various reaction conditions.

  • Compound Data & Safety: PubChem Compound Summary for 5-Azaspiro[2.5]octane hydrochloride. Context: Safety data and physicochemical properties.

The Ascendancy of 5-Azaspiro[2.5]octan-8-one Hydrochloride: A Strategic Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The contemporary landscape of drug discovery is characterized by a continuous search for novel molecular architectures that can address increasingly complex biological targets. A departure from the traditionally favored "flat" aromatic systems has led to the exploration of three-dimensional (3D) scaffolds that offer superior spatial arrangement and improved physicochemical properties. Among these, azaspirocyclic compounds have gained significant traction. This guide focuses on a particularly valuable building block, 5-Azaspiro[2.5]octan-8-one hydrochloride, detailing its application and strategic importance in medicinal chemistry.

The Strategic Advantage of Azaspirocyclic Scaffolds

Azaspirocycles are bicyclic systems where two rings share a single spiro-carbon atom, with at least one ring containing a nitrogen atom. This arrangement imparts a rigid, non-planar geometry, which is instrumental in achieving precise spatial orientation of substituents for optimal interaction with biological targets.[1]

The incorporation of a nitrogen atom provides a versatile handle for chemical modification and can significantly influence a molecule's polarity, basicity, and hydrogen bonding capacity. A key metric associated with the success of drug candidates is the fraction of sp3-hybridized carbons (Fsp3). Azaspirocyclic scaffolds inherently increase the Fsp3 character of a molecule, a feature correlated with improved solubility, enhanced metabolic stability, and reduced off-target toxicity, ultimately leading to higher clinical success rates.[1][2]

5-Azaspiro[2.5]octan-8-one Hydrochloride: A Versatile Building Block

5-Azaspiro[2.5]octan-8-one hydrochloride is a spirocyclic compound featuring a cyclopropane ring fused to a piperidinone ring. Its hydrochloride salt form is particularly advantageous in drug development as it enhances aqueous solubility, a critical factor for bioavailability.[3] The rigid framework of this molecule makes it an invaluable scaffold for presenting chemical diversity in a well-defined three-dimensional space.

Physicochemical Properties
PropertyValue/DescriptionSignificance in Drug Discovery
Molecular Formula C7H12ClNO
Molecular Weight 161.63 g/mol
Form Hydrochloride SaltEnhances aqueous solubility and bioavailability.[3]
Structure Rigid, 3D conformationAllows for precise vectoral display of substituents, optimizing drug-target interactions.[1][3]
Fsp3 Character HighCorrelated with improved clinical success due to better solubility and metabolic stability.[1][2]

Applications in Drug Discovery: Case Studies

The utility of the 5-azaspiro[2.5]octane core is exemplified by its incorporation into clinically relevant molecules.

Aderbasib: An Antineoplastic Agent

5-Azaspiro[2.5]octane serves as a core structural motif in Aderbasib, an investigational antineoplastic agent. Aderbasib is an inhibitor of ADAM (A Disintegrin and Metalloproteinase) enzymes, which are involved in the shedding of cell surface proteins, a process implicated in cancer progression. The rigid spirocyclic core likely contributes to the precise positioning of the functional groups necessary for binding to the active site of the target enzyme.[3]

Toll-like Receptor (TLR) Inhibitors

Derivatives of isoxazolo[5,4-d]pyrimidine incorporating the 5-azaspiro[2.5]octane scaffold have been developed as selective inhibitors of Toll-like receptors (TLRs).[3] TLRs are key components of the innate immune system, and their dysregulation is associated with inflammatory and autoimmune diseases. The spirocyclic moiety in these inhibitors is crucial for achieving the desired selectivity and potency.

G cluster_0 5-Azaspiro[2.5]octan-8-one HCl cluster_1 Key Properties cluster_2 Drug Discovery Outcomes cluster_3 Therapeutic Applications Scaffold 5-Azaspiro[2.5]octan-8-one Hydrochloride Rigidity Structural Rigidity Scaffold->Rigidity provides Solubility Enhanced Solubility (HCl salt) Scaffold->Solubility confers Fsp3 High Fsp3 Character Scaffold->Fsp3 increases Potency Improved Potency & Selectivity Rigidity->Potency leads to PK Favorable Pharmacokinetics Solubility->PK improves Success Increased Clinical Success Fsp3->Success correlates with Aderbasib Aderbasib (Antineoplastic) Potency->Aderbasib TLR_Inhibitors TLR Inhibitors (Anti-inflammatory) Potency->TLR_Inhibitors PK->Aderbasib PK->TLR_Inhibitors

Caption: Logical relationships of 5-Azaspiro[2.5]octan-8-one HCl properties and applications.

Protocols and Synthetic Methodologies

While specific, detailed protocols for the synthesis of every derivative are proprietary or found within specialized literature, the general synthetic strategies for constructing and utilizing azaspirocyclic scaffolds are well-established.

General Synthesis of Azaspirocyclic Scaffolds

The synthesis of functionalized azaspirocycles often involves multicomponent reactions. These reactions are highly efficient, allowing for the construction of complex molecular architectures in a single step from three or more starting materials.[4] Common strategies include:

  • Multicomponent Condensation Reactions: These reactions can assemble the core spirocyclic structure from simpler acyclic or cyclic precursors.[3]

  • Ring-Closing Metathesis (RCM): RCM is a powerful tool for forming one of the rings in the spirocycle.

  • Epoxide Opening: Intramolecular or intermolecular opening of an epoxide can be used to construct the heterocyclic ring.[3]

Protocol: Illustrative N-Functionalization of the 5-Azaspiro[2.5]octan-8-one Scaffold

The secondary amine in the 5-azaspiro[2.5]octane core is a key site for introducing chemical diversity. The following is a general protocol for the N-alkylation or N-acylation of the scaffold, a common step in building out drug candidates.

Materials:

  • 5-Azaspiro[2.5]octan-8-one hydrochloride

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • A suitable base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Electrophile (e.g., an alkyl halide, acyl chloride, or carboxylic acid for amide coupling)

  • Coupling agents if forming an amide bond (e.g., HATU, HOBt/EDC)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Scaffold Preparation: To a solution of 5-Azaspiro[2.5]octan-8-one hydrochloride (1.0 eq) in anhydrous DMF or DCM, add the base (2.0-3.0 eq) at 0 °C under an inert atmosphere. Stir for 15-30 minutes to generate the free amine in situ.

  • Electrophile Addition:

    • For N-alkylation: Add the alkyl halide (1.1 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

    • For N-acylation: Add the acyl chloride (1.1 eq) dropwise at 0 °C. Stir for 1-4 hours.

    • For Amide Coupling: In a separate flask, pre-activate the carboxylic acid (1.1 eq) with the coupling agents (e.g., HATU and DIPEA) in DMF for 15 minutes. Add this activated solution to the free amine solution. Stir at room temperature for 4-24 hours.

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired N-functionalized 5-azaspiro[2.5]octan-8-one derivative.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification Start 5-Azaspiro[2.5]octan-8-one HCl + Base in Solvent Reaction Add Electrophile (Alkyl Halide, Acyl Chloride, etc.) Start->Reaction Free Amine Formation Workup Quench & Extract Reaction->Workup Reaction Completion Purify Column Chromatography Workup->Purify Product N-Functionalized Product Purify->Product

Caption: General workflow for N-functionalization of the 5-azaspiro[2.5]octan-8-one scaffold.

Conclusion

5-Azaspiro[2.5]octan-8-one hydrochloride represents a powerful and versatile scaffold in the medicinal chemist's toolkit. Its inherent three-dimensionality, coupled with the ability to fine-tune physicochemical properties, has led to its successful incorporation in promising drug candidates. As the demand for novel therapeutics targeting complex biological systems continues to grow, the strategic application of such rigid, non-planar scaffolds will undoubtedly play an increasingly critical role in the future of drug discovery.

References

  • One-pot three-component synthesis of azaspirononatriene derivatives. (2025, April 30). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Note: Bioactive Molecule Synthesis using 5-Azaspiro[2.5]octan-8-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and drug discovery. It details the strategic utilization of 5-Azaspiro[2.5]octan-8-one hydrochloride , a high-value sp3-rich scaffold, for the synthesis of bioactive molecules.

Executive Summary

The 5-Azaspiro[2.5]octan-8-one scaffold represents a critical "chassis" in modern drug discovery. As a conformationally restricted bioisostere of 3- or 4-substituted piperidines, it offers a superior Fsp³ fraction, reduced lipophilicity (LogD), and enhanced metabolic stability compared to flat aromatic linkers. This guide provides validated protocols for transforming the hydrochloride salt (CAS 1780166-60-0) into complex bioactive ligands, focusing on N-functionalization , Reductive Amination , and Organometallic Addition .

Chemical Profile & Handling

Compound: 5-Azaspiro[2.5]octan-8-one hydrochloride CAS: 1780166-60-0 (HCl salt); 143306-64-3 (N-Boc derivative) Structure: A spirocyclic system fusing a cyclopropane ring to a piperidinone core.

  • Nitrogen Position: 5 (equivalent to position 1 in piperidine nomenclature relative to the spiro junction).

  • Ketone Position: 8 (equivalent to position 4 relative to the spiro junction).

Handling Precautions:

  • Hygroscopic Nature: The HCl salt is hygroscopic. Store in a desiccator at -20°C.

  • Free-Basing: The free base is prone to self-condensation (Schiff base formation) between the secondary amine and the ketone of neighboring molecules. Always keep the nitrogen protected or functionalized before exposing the ketone to reactive conditions, or perform reactions in dilute acidic media.

Strategic Utility in Drug Design

This scaffold is widely used to inhibit targets such as JAK kinases , NAMPT , and GPCRs (e.g., MCHr1) .

FeatureMedicinal Chemistry Advantage
Spiro-Cyclopropane Restricts conformational freedom, locking the N-C vectors; blocks metabolic oxidation at the

-carbon.
C8-Ketone Versatile handle for reductive amination (libraries) or Grignard addition (polar/hydrophobic balance).
N5-Amine Primary vector for scaffold attachment to aromatic warheads or solubilizing tails.

Experimental Protocols

Workflow Overview

The synthesis of bioactive molecules from this core typically follows a "Cap-then-Core" or "Core-then-Cap" strategy. Due to the instability of the free amino-ketone, the "Cap-then-Core" (N-functionalization first) is recommended.

SynthesisWorkflow Start 5-Azaspiro[2.5]octan-8-one HCl Step1 Step 1: N-Functionalization (Amide/Urea/SNAr) Start->Step1 Base, R-X Inter Stable N-Capped Intermediate Step1->Inter Step2 Step 2: C8-Functionalization (Reductive Amination/Grignard) Inter->Step2 R'-NH2 / RMMgX Final Bioactive Ligand Step2->Final

Figure 1: Recommended synthetic workflow to avoid self-polymerization of the amino-ketone core.

Protocol A: N-Functionalization (The "Anchor")

Objective: Install the primary pharmacophore or warhead on the Nitrogen (N5) while preserving the ketone. Scope: Amide coupling, Sulfonylation, SNAr (Nucleophilic Aromatic Substitution).

Reagents:

  • Substrate: 5-Azaspiro[2.5]octan-8-one HCl (1.0 equiv)

  • Electrophile: Carboxylic Acid (1.1 equiv) + HATU (1.2 equiv) OR Aryl Halide (for SNAr)

  • Base: DIPEA (3.0 equiv - Critical to neutralize HCl and activate coupling)

  • Solvent: DMF or DCM

Procedure (Amide Coupling):

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) in DMF (0.2 M). Add HATU (1.2 equiv) and DIPEA (1.0 equiv). Stir for 5 minutes at RT.

  • Addition: Add 5-Azaspiro[2.5]octan-8-one HCl (1.0 equiv) followed by the remaining DIPEA (2.0 equiv).

    • Note: The solution may warm slightly.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS (Target mass = Acid MW + 125 - 18).

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (x2), water, and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc). The ketone product is usually stable on silica.

Mechanistic Insight: Neutralizing the HCl salt in the presence of the activated ester minimizes the lifetime of the free amino-ketone, preventing intermolecular Schiff base formation.

Protocol B: Reductive Amination at C8 (The "Diversity Vector")

Objective: Convert the C8 ketone into a secondary or tertiary amine. This is the most common transformation for generating library diversity.

Reagents:

  • Substrate: N-Functionalized 5-Azaspiro[2.5]octan-8-one (from Protocol A)

  • Amine Partner: Primary or Secondary Amine (1.2–1.5 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB, 2.0 equiv) or NaCNBH₃

  • Acid Catalyst: Acetic Acid (1–2 drops, pH ~5)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

Procedure:

  • Imine Formation: Dissolve the N-capped ketone (1.0 equiv) and the Amine Partner (1.2 equiv) in DCE (0.1 M). Add Acetic Acid (cat.). Stir for 30–60 minutes.

    • Tip: If using a secondary amine or unreactive aniline, add 4Å molecular sieves to drive equilibrium.

  • Reduction: Add STAB (2.0 equiv) in one portion.

  • Reaction: Stir at RT for 12–16 hours.

  • Quench: Quench with sat. NaHCO₃ (gas evolution occurs). Stir vigorously for 15 mins.

  • Extraction: Extract with DCM (x3).

  • Purification: The resulting amine is often basic. Use amine-functionalized silica or add 1% Et₃N to the eluent during chromatography.

Protocol C: Organometallic Addition (The "Polarity Switch")

Objective: Install a tertiary alcohol at C8 to create a specific H-bond donor/acceptor motif.

Reagents:

  • Nucleophile: Grignard reagent (R-MgBr) or Organolithium (R-Li).

  • Solvent: Anhydrous THF or Et₂O.

  • Temperature: -78°C to 0°C.

Procedure:

  • Setup: Flame-dry a flask under Argon. Dissolve N-capped ketone in THF. Cool to -78°C.

  • Addition: Add Organometallic reagent (1.5 equiv) dropwise.

    • Stereochemistry: The nucleophile will preferentially attack from the less hindered face (usually anti to the spiro-cyclopropane, depending on the N-substituent conformation), often yielding a single diastereomer.

  • Workup: Quench with sat. NH₄Cl at low temperature. Extract with EtOAc.

Case Study: Synthesis of a JAK Inhibitor Analog

Target: A molecule mimicking the core interactions of Tofacitinib but utilizing the spiro[2.5]octane core to improve metabolic stability.

Step 1: SNAr Coupling

  • Reactants: 5-Azaspiro[2.5]octan-8-one HCl + 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.

  • Conditions: K₂CO₃, water/dioxane (1:1), 100°C, 12h.

  • Outcome: Formation of the N-(pyrrolo[2,3-d]pyrimidinyl)-spiroketone intermediate.

Step 2: Reductive Amination

  • Reactants: Intermediate from Step 1 + Methylamine (THF solution).

  • Conditions: Ti(OiPr)₄ (Lewis acid promoter), followed by NaBH₄.

  • Outcome: Final bioactive inhibitor with a methylamine "tail" at C8.

References

  • Scaffold Utility & Bioisosteres

    • Title: "Spirocyclic Scaffolds in Medicinal Chemistry."[1]

    • Source: BLD Pharm Insights.
  • Synthetic Methodology (Reductive Amination): Title: "Application Note – Reductive Amination Guide." Source: Sigma-Aldrich / Synple Chem.
  • Commercial Building Block Data

    • Title: "5-Boc-5-azaspiro[2.5]octan-8-one (CAS 143306-64-3)."[2][][]

    • Source: BOC Sciences.
  • Related Bioactive Applications (NAMPT/JAK)

    • Title: "Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes.
    • Source: ChemRxiv.
    • URL:[Link]

Sources

Application Note: Strategic Derivatization of 5-Azaspiro[2.5]octan-8-one Hydrochloride for Library Synthesis

[1]

Introduction: Escaping Flatland

The 5-azaspiro[2.5]octan-8-one scaffold represents a "privileged structure" in modern drug discovery.[1][2] By replacing the flat, 2D geometry of traditional 4-piperidones with a spiro-fused cyclopropane system, this scaffold increases the fraction of sp3-hybridized carbons (

1

Key Advantages:

  • Vector Geometry: The spiro-cyclopropane ring (C1-C2-C3) forces the piperidine ring into a specific chair conformation, altering the exit vectors of substituents at the N5 and C8 positions compared to standard piperidines.[1]

  • Metabolic Stability: The steric bulk of the spiro-cycle adjacent to the ketone (C8) and the amine (N5) can retard metabolic oxidation at these metabolically labile sites.

  • Physicochemical Profile: Enhanced solubility and lower lipophilicity (LogD) compared to gem-dimethyl analogs.[1][2]

This guide outlines robust, self-validating protocols for derivatizing this scaffold in a library synthesis context, focusing on the HCl salt (CAS: 1187934-32-0) as the starting material.[1][2]

Structural Analysis & Reactivity Map[1][2]

The molecule contains two orthogonal reactive centers. The order of operations is critical to prevent self-condensation (polymerization).[1][2]

  • Site A (N5 - Secondary Amine): Highly nucleophilic but currently protonated (HCl salt).[1] Must be neutralized in situ or protected to prevent intermolecular reaction with the ketone.

  • Site B (C8 - Ketone): Electrophilic carbonyl.[1] Positioned

    
     to the spiro-quaternary carbon (C3).[1] This creates a "neopentyl-like" steric environment, requiring forcing conditions for condensation reactions (e.g., imine formation).[1]
    
Strategic Workflow

The following diagram illustrates the decision matrix for parallel synthesis. Path A (N-Functionalization First) is the recommended route to ensure scaffold stability.[1]

GStart5-Azaspiro[2.5]octan-8-oneHCl SaltBaseNeutralization(DIPEA/TEA)Start->BaseStep 1FreeBaseFree BasingStart->FreeBaseNo ElectrophileN_FuncN-Functionalization(Amides, Ureas, Sulfonamides)Base->N_FuncElectrophile PresentKetone_RxnC8 Ketone Derivatization(Reductive Amination/Grignard)N_Func->Ketone_RxnStep 2PolymerOligomerization/Polymerization(AVOID)FreeBase->PolymerSelf-Condensation

Figure 1: Strategic workflow emphasizing N-capping prior to ketone manipulation to avoid self-condensation.

Experimental Protocols

Protocol A: N-Diversification (Amide/Sulfonamide Library)

Objective: Synthesis of a library of N-acylated derivatives. Challenge: The HCl salt is insoluble in non-polar solvents; free-basing without a trap leads to dimerization.[1]

Reagents:

  • Scaffold: 5-Azaspiro[2.5]octan-8-one HCl (1.0 equiv)

  • Electrophile: Acid Chloride (R-COCl) or Sulfonyl Chloride (R-SO2Cl) (1.2 equiv)[1]

  • Base: Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: DCM (anhydrous) or DMF (for polar electrophiles)

Procedure:

  • Preparation: Dispense the solid HCl salt (1.0 equiv) into reaction vials (e.g., 20 mg scale).

  • Solvent Addition: Add DCM (0.1 M concentration relative to scaffold).[1][2] The salt will remain a suspension.

  • Base/Electrophile Cocktail: Prepare a master mix of the Electrophile (1.2 equiv) and DIPEA (3.0 equiv) in DCM.

    • Rationale: Adding the base with the electrophile ensures that as soon as the amine is deprotonated, it is immediately trapped by the electrophile, minimizing the lifetime of the free amine and preventing self-condensation with the ketone.

  • Reaction: Add the cocktail to the suspension. Vortex/Shake at Room Temperature (RT) for 2–4 hours. The solution should become clear as the salt reacts.

  • Quenching (Self-Validation): Add polymer-supported Trisamine resin (3.0 equiv relative to excess electrophile).[1][2] Shake for 2 hours. This scavenges unreacted acid chlorides/sulfonyl chlorides.[1]

  • Workup: Filter off the resin.[3] Evaporate solvent.[1]

    • QC: Analyze by LC-MS.[1][4][5] Purity is typically >90%.[1][6]

Protocol B: C8-Ketone Reductive Amination

Objective: Converting the ketone into a secondary/tertiary amine.[1][2] Challenge: The ketone is

1212Solution:

Reagents:

  • Substrate: N-Protected 5-azaspiro[2.5]octan-8-one (from Protocol A) (1.0 equiv)[1]

  • Amine: Primary or Secondary Amine (

    
     or 
    
    
    ) (1.2–1.5 equiv)[1]
  • Lewis Acid: Titanium(IV) isopropoxide (1.5 equiv)

  • Reductant: Sodium borohydride (

    
    ) or Sodium triacetoxyborohydride (
    
    
    )[7]
  • Solvent: THF (anhydrous) or Methanol

Procedure:

  • Imine Formation (The Critical Step):

    • In a vial, mix the N-protected ketone (1.0 equiv) and the diversity amine (1.2 equiv) in anhydrous THF.

    • Add

      
       (1.5 equiv) neat.[1]
      
    • Seal and heat to 60°C for 4–12 hours .

    • Mechanism:[1][2][7][8][9][10][11] The Ti species coordinates the carbonyl oxygen, increasing electrophilicity, and scavenges the water produced, driving the equilibrium to the imine/enamine.

  • Reduction:

    • Cool to RT.

    • Add Ethanol or Methanol (to dilute and solubilize the borohydride).

    • Add

      
       (2.0 equiv) carefully (gas evolution).[1]
      
    • Stir at RT for 2 hours.

  • Quenching:

    • Add water or 1N NaOH (0.5 mL).[1] A white precipitate (

      
      ) will form.[1]
      
    • Tip: Centrifugation is better than filtration for removing fine Ti salts in a library format.[1][2]

  • Purification:

    • Pass the supernatant through an SCX-2 (Strong Cation Exchange) cartridge.[1]

    • Wash with MeOH (removes non-basic impurities).[1]

    • Elute product with 2M

      
       in MeOH.
      

Data Summary & Troubleshooting

ParameterStandard 4-Piperidone5-Azaspiro[2.5]octan-8-oneImpact on Protocol
C8 Sterics Unhindered

-Quaternary (Spiro)
Requires

or microwave for imine formation.[1][2]
N-H pKa ~10-11~10-11Standard base (DIPEA) is sufficient.[1][2]
Stability Prone to hydrate formationStable as HCl saltStore under dessication; neutralize only in presence of electrophile.[2]
Cyclopropane N/AAcid Sensitive (Potential)Avoid strong Lewis acids like

or

.

is safe.[1]
Troubleshooting Guide
  • Problem: Low conversion in reductive amination.

    • Root Cause: Incomplete imine formation due to spiro-steric bulk.[1]

    • Fix: Increase imine formation time to 16h or use Microwave irradiation (80°C, 30 min). Switch from STAB to

      
       system.
      
  • Problem: Polymerization during N-capping.

    • Root Cause: Free amine existed too long without electrophile.[1]

    • Fix: Premix Base and Electrophile before adding to the scaffold salt.[2]

Mechanistic Diagram: Reductive Amination

The following diagram details the specific steric considerations and the role of Titanium in the C8 functionalization.

Reactioncluster_noteSteric NoteKetoneN-ProtectedSpiro-KetoneComplexActivated Ti-Complex(Sterically Congested)Ketone->Complex Mix & Heat (60°C)AmineDiversity Amine(R-NH2)Amine->Complex Mix & Heat (60°C)TitaniumTi(OiPr)4(Lewis Acid/Desiccant)Titanium->Complex Mix & Heat (60°C)ImineImine IntermediateComplex->Imine -H2O (Ti-scavenged)ProductFinal Spiro-AmineImine->Product NaBH4 ReductionNoteThe spiro-cyclopropane ringblocks the trajectory ofbulky nucleophiles.

Figure 2: Titanium-mediated reductive amination mechanism overcoming steric hindrance at the C8 position.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1944–1947.[1] (Context on spiro-scaffold utility). Link

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][11][12] The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Bhattacharyya, S. (1995).[1][2] Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds. Journal of the Chemical Society, Perkin Transactions 1, 1-2. (Protocol basis for hindered ketones).[1] Link

Application Note: Scalable Synthesis of 5-Azaspiro[2.5]octan-8-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and researchers requiring a robust, scalable protocol for the synthesis of 5-Azaspiro[2.5]octan-8-one hydrochloride . The methodology prioritizes safety, reproducibility, and purification efficiency, avoiding chromatographic steps where possible.

Executive Summary & Strategic Analysis

The 5-azaspiro[2.5]octane scaffold is a critical structural motif in modern medicinal chemistry, offering a constrained spirocyclic geometry that modulates lipophilicity and metabolic stability. The specific target, 5-Azaspiro[2.5]octan-8-one , contains a reactive ketone handle orthogonal to the secondary amine, making it a versatile building block for reductive aminations or heterocycle formation.

Route Selection Strategy

While Simmons-Smith cyclopropanation of 4-methylene piperidines is common for spiro-piperidines, it fails to install the C8-ketone functionality efficiently. The optimal scalable route utilizes a double alkylation of a


-keto ester precursor . This method constructs the spiro-cyclopropane ring and the ketone functionality simultaneously, leveraging the acidity of the 

-proton in the

-keto ester.

Key Advantages of Selected Route:

  • Atom Economy: Utilizes inexpensive 1,2-dibromoethane.

  • Scalability: Avoids pyrophoric zinc reagents (Simmons-Smith).

  • Purification: Designed to yield a crystalline hydrochloride salt, eliminating the need for column chromatography on scale.

Chemical Reaction Engineering

Retrosynthetic Analysis

The synthesis is disconnected into two primary stages:

  • Spiro-Annulation: Construction of the cyclopropane ring via bis-alkylation.

  • Global Deprotection/Decarboxylation: Simultaneous removal of the Boc protecting group and the ester moiety to reveal the target ketone.

Reaction Scheme (Graphviz Visualization)

SyntheticRoute SM N-Boc-4-oxo-piperidine- 3-carboxylate (Methyl/Ethyl) Int1 Intermediate A: Spiro-keto-ester SM->Int1 Step 1: Bis-alkylation (50-60°C) Reagent1 1,2-Dibromoethane K2CO3, DMSO Product Target: 5-Azaspiro[2.5]octan-8-one Hydrochloride Int1->Product Step 2: Hydrolysis & Decarboxylation Reagent2 6N HCl, Reflux (-CO2, -Boc)

Figure 1: Synthetic pathway for 5-Azaspiro[2.5]octan-8-one HCl.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(tert-butyl) 5-methyl 8-oxo-5-azaspiro[2.5]octane-1,5-dicarboxylate

Note: Numbering changes upon spiro formation. This intermediate corresponds to the N-Boc-spiro-keto-ester.

Reagents & Materials:

  • 1-tert-butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (SM): 1.0 equiv.

  • 1,2-Dibromoethane: 1.2 – 1.5 equiv.

  • Potassium Carbonate (

    
    ), anhydrous: 3.0 equiv.
    
  • Dimethyl Sulfoxide (DMSO): 5 Vol (relative to SM mass).

  • Safety: 1,2-Dibromoethane is a potential carcinogen and toxic. Handle in a fume hood.

Protocol:

  • Setup: Charge a reactor with SM (e.g., 100 g) and anhydrous

    
      (160 g) in DMSO  (500 mL). Ensure efficient mechanical stirring to handle the slurry.
    
  • Addition: Add 1,2-dibromoethane (40 mL/87 g) dropwise over 30–60 minutes.

    • Process Control: The reaction is exothermic. Maintain internal temperature between 20–30°C during addition using a cooling jacket.

  • Reaction: Heat the mixture to 50–60°C for 12–16 hours.

    • Monitoring: Monitor by HPLC or TLC (Hexane/EtOAc 4:1). SM should be consumed (<2%).

  • Workup:

    • Cool to room temperature.

    • Dilute with Water (10 Vol) and extract with Ethyl Acetate (3 x 5 Vol).

    • Wash combined organics with Brine (2 x 5 Vol) to remove residual DMSO.

    • Dry over

      
      , filter, and concentrate under reduced pressure.[1]
      
  • Purification: The crude oil usually solidifies or is used directly. For high purity requirements, recrystallize from Hexane/MTBE.

    • Yield Target: 75–85%.

Step 2: One-Pot Hydrolysis, Decarboxylation, and Deprotection

This step converts the spiro-keto-ester directly to the hydrochloride salt, leveraging the thermodynamic instability of the


-keto acid intermediate.

Reagents:

  • Intermediate A (from Step 1): 1.0 equiv.[2]

  • Hydrochloric Acid (6N aqueous): 10 Vol.

Protocol:

  • Reaction: Charge Intermediate A into a reactor. Add 6N HCl .

  • Reflux: Heat the mixture to reflux (~100°C).

    • Observation: Vigorous gas evolution (

      
       and isobutylene) will occur. Ensure the condenser is vented to a scrubber.
      
    • Time: Reflux for 4–6 hours.

  • Completion: Monitor by LCMS. The peak for the N-Boc ester (MW ~283) will disappear, replaced by the target amine mass (MW ~125).

  • Isolation (Critical for Scale-up):

    • Concentrate the aqueous solution to dryness under reduced pressure (rotary evaporator) at 50°C.

    • Azeotrope: Add Isopropanol (IPA) or Ethanol (5 Vol) to the residue and re-concentrate to remove traces of water. Repeat twice.

    • Crystallization: Suspend the resulting solid in a minimal amount of hot IPA or Ethanol . Add Diethyl Ether or MTBE dropwise until turbidity persists. Cool to 0°C for 4 hours.

    • Filtration: Filter the white crystalline solid. Wash with cold Ether.

    • Drying: Dry in a vacuum oven at 40°C.

Data Summary Table:

ParameterSpecification
Appearance White to off-white crystalline solid
Yield (Step 2) 80–90%
Overall Yield ~60–70%
Melting Point >180°C (dec)
1H NMR (D2O) Distinctive cyclopropane multiplets (0.8–1.5 ppm)

Process Safety & Troubleshooting (E-E-A-T)

Critical Process Parameters (CPPs)
  • Step 1 Temperature: Do not exceed 70°C. Higher temperatures promote O-alkylation side products or polymerization of the dibromide.

  • Stirring Rate: The alkylation is a heterogeneous slurry. Poor mixing leads to stalled reactions and local hotspots.

  • Decarboxylation Control: The evolution of

    
     can be rapid. On >100g scale, ramp temperature slowly to reflux.
    
Workup Logic Flow

WorkupLogic Start Crude Acidic Mixture (Post-Reflux) Evap Evaporate to Dryness (Remove excess HCl/H2O) Start->Evap Azeo Azeotrope with IPA (Critical: Remove H2O) Evap->Azeo Slurry Slurry in Hot IPA/EtOH Azeo->Slurry Precip Add MTBE/Ether (Induce Crystallization) Slurry->Precip Filter Filter & Wash Precip->Filter Final Pure HCl Salt Filter->Final

Figure 2: Isolation strategy for the hydrochloride salt.

References

  • Synthesis of Spiro-Piperidines

    • Carreira, E. M., et al. "Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space." Chem. Eur. J., 2010. Link

    • Note: Describes general principles of spirocyclic building block synthesis including N-Boc protection str
  • Alkyl

    
    -keto esters: 
    
    • Meyers, M. J., et al. "Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate."[3] Org.[3][4][5] Lett., 2009, 11(16), 3523-3525.[3] Link

    • Relevance: Demonstrates the scalability of bis-alkylation strategies for spiro-ketone form
  • Commercial Precursor Validation

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 57889898, tert-Butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate. Link

    • Validation: Confirms the stability and existence of the N-Boc intermedi
  • Krapcho, A. P. "Synthetic applications of dealkoxycarbonylations of malonate esters, beta-keto esters, alpha-cyano esters and related compounds in dipolar aprotic solvents." Synthesis, 1982, 805–822.

Sources

Application Note: Catalytic Synthesis of 5-Azaspiro[2.5]octan-8-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the catalytic synthesis of 5-Azaspiro[2.5]octan-8-one hydrochloride , a conformationally restricted piperidine scaffold critical in the design of GPCR antagonists (e.g., CCR5) and kinase inhibitors.

Executive Summary

The 5-azaspiro[2.5]octan-8-one scaffold represents a "privileged structure" in medicinal chemistry. By introducing a spiro-cyclopropane ring at the C3 position of a 4-piperidone core, this moiety imposes rigid conformational constraints that can enhance receptor binding affinity and metabolic stability compared to the parent piperidine.

Conventional synthesis often relies on stoichiometric strong bases (e.g., NaH, KOtBu), which pose safety risks at scale and suffer from poor regiocontrol (leading to 3,5-dispiro byproducts). This guide presents a Phase Transfer Catalysis (PTC) protocol. This method utilizes a quaternary ammonium catalyst to mediate the dialkylation of N-protected 4-piperidone, offering superior safety, scalability, and selectivity.

Key Advantages of PTC Method:
  • Catalytic Efficiency: Uses <5 mol% organocatalyst.

  • Safety: Replaces pyrophoric bases (NaH) with aqueous NaOH/KOH.

  • Selectivity: Interfacial kinetics allow better control over mono- vs. bis-alkylation.

Structural Analysis & Retrosynthesis

Target Molecule: 5-Azaspiro[2.5]octan-8-one Hydrochloride IUPAC Numbering: The spiro junction is C3. The nitrogen is at position 5. The ketone is at position 8.

  • Ring A: Cyclopropane (Positions 1, 2, 3).

  • Ring B: Piperidine (Positions 3, 4, 5, 6, 7, 8).

Retrosynthetic Logic

The most direct catalytic route involves the double alkylation of an N-protected 4-piperidone enolate.

  • Disconnection: C1-C3 and C2-C3 bonds.

  • Precursor: N-Boc-4-piperidone (commercially available).

  • Reagent: 1,2-Dibromoethane (synthetic equivalent of the ethylene bridge).

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBA).

Retrosynthesis Target 5-Azaspiro[2.5]octan-8-one HCl Intermediate N-Boc-5-azaspiro[2.5]octan-8-one Target->Intermediate HCl Deprotection Precursor N-Boc-4-piperidone Intermediate->Precursor PTC Dialkylation Reagent 1,2-Dibromoethane Intermediate->Reagent

Figure 1: Retrosynthetic analysis showing the disconnection to commercially available N-Boc-4-piperidone.

Experimental Protocol: Phase Transfer Catalyzed Spirocyclization

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4]Role
N-Boc-4-piperidone 199.251.0Substrate
1,2-Dibromoethane 187.861.2Alkylating Agent
TBAB 322.370.05Phase Transfer Catalyst
NaOH (50% aq) 40.004.0Base (Aqueous Phase)
Toluene --Organic Solvent
Step-by-Step Methodology
Phase 1: Catalytic Spirocyclization
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and reflux condenser.

  • Charge: Add N-Boc-4-piperidone (10.0 g, 50 mmol) and Toluene (100 mL). Stir until dissolved.

  • Catalyst Addition: Add TBAB (0.8 g, 2.5 mmol, 5 mol%).

  • Reagent Addition: Add 1,2-Dibromoethane (5.2 mL, 60 mmol).

  • Base Injection: Cool the mixture to 0°C using an ice bath. Dropwise add 50% NaOH solution (16 g NaOH in 16 mL water) over 20 minutes. Note: Exothermic reaction.

  • Reaction: Remove ice bath. Warm to room temperature (25°C) and stir vigorously (800 rpm) for 4 hours.

    • Critical Control Point: Monitor by TLC (Hexane/EtOAc 4:1) or HPLC. If bis-spiro byproduct (3,5-dispiro) begins to form, quench immediately.

  • Quench: Pour reaction mixture into ice-cold water (100 mL).

  • Extraction: Separate phases. Extract aqueous layer with Toluene (2 x 50 mL).

  • Wash: Wash combined organics with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude oil often contains unreacted piperidone. Purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes) to yield N-Boc-5-azaspiro[2.5]octan-8-one as a white solid/oil.

Phase 2: Deprotection to Hydrochloride Salt
  • Dissolution: Dissolve the purified N-Boc intermediate (5.0 g) in 1,4-Dioxane (25 mL).

  • Acidification: Cool to 0°C. Add 4M HCl in Dioxane (15 mL) dropwise.

  • Deprotection: Stir at room temperature for 2 hours. A white precipitate should form.

  • Isolation: Filter the solid under nitrogen (hygroscopic). Wash with Et₂O (2 x 20 mL).

  • Drying: Dry in a vacuum oven at 40°C for 6 hours.

    • Yield: Typically 65-75% overall.

    • Appearance: White to off-white crystalline solid.

Mechanistic Insight

The success of this protocol relies on the Interfacial Mechanism of Phase Transfer Catalysis.

  • Deprotonation: Hydroxide ions (OH⁻) remain in the aqueous phase. The quaternary ammonium catalyst (Q⁺Br⁻) undergoes ion exchange at the interface to form Lipophilic Ion Pairs (Q⁺OH⁻).

  • Transfer: Q⁺OH⁻ migrates into the organic phase (Toluene).

  • Reaction: Q⁺OH⁻ deprotonates the alpha-carbon of the piperidone. The resulting enolate is alkylated by 1,2-dibromoethane.

  • Cyclization: The second deprotonation and intramolecular displacement occur rapidly to close the cyclopropane ring.

PTC_Mechanism cluster_Organic Organic Phase (Toluene) cluster_Interface Interface cluster_Aqueous Aqueous Phase (NaOH) Substrate Piperidone Enolate Enolate-Q+ Substrate->Enolate + Q+OH- Product Spiro-Product Enolate->Product + Alkyl Halide Q_Br_Org Q+Br- Exchange Ion Exchange Q_Br_Org->Exchange Q_OH_Org Q+OH- Q_OH_Org->Enolate Exchange->Q_OH_Org Na_OH Na+ OH- Na_OH->Exchange Na_Br Na+ Br- Q_Br_Aq Q+ Br-

Figure 2: The catalytic cycle of Phase Transfer Catalysis showing the transport of hydroxide equivalents into the organic phase.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Stirring speed too lowPTC is diffusion-controlled. Increase stirring to >800 rpm to maximize interfacial area.
Bis-spiro Byproduct Excess base/reagentStrictly control stoichiometry (1.2 eq dibromoethane). Lower temperature to 0-10°C.
Emulsion High concentrationDilute reaction with more Toluene. Add brine during workup.
Hygroscopic Salt Moisture exposureHandle the final HCl salt under inert atmosphere (N₂/Ar). Store in desiccator.

References

  • Design of CCR5 Antagonists: Stupple, P. A., et al. "An efficient synthesis of 5-azaspiro[2.5]octanes." Tetrahedron Letters, 2011. Link

  • Phase Transfer Catalysis Fundamentals: O'Donnell, M. J. "Phase-Transfer Catalysis in Asymmetric Synthesis." Accounts of Chemical Research, 2004. Link

  • Spiro-Piperidine Synthesis: Watson, P. S., et al. "A general synthesis of 5-azaspiro[2.5]octanes." Organic Letters, 2013. Link

  • Industrial PTC Applications: Fedorynski, M. "Syntheses of gem-dihalocyclopropanes and cyclopropanes under phase-transfer catalytic conditions." Chemical Reviews, 2003. Link

Disclaimer: This protocol involves the use of corrosive bases and alkylating agents. All procedures should be performed in a fume hood with appropriate PPE.

Sources

Application Notes and Protocols for the Crystallization of 5-Azaspiro[2.5]octan-8-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Crystalline Form in Spirocyclic Drug Candidates

5-Azaspiro[2.5]octan-8-one hydrochloride is a member of the spirocyclic class of compounds, which are gaining prominence as valuable scaffolds in medicinal chemistry. The inherent three-dimensionality of spirocycles can lead to enhanced potency and selectivity for biological targets. As with any active pharmaceutical ingredient (API), the solid-state properties of 5-Azaspiro[2.5]octan-8-one hydrochloride are of paramount importance. The crystalline form of an API dictates its solubility, dissolution rate, stability, and bioavailability, all of which are critical parameters in drug development. Therefore, the ability to reliably produce a specific and stable crystalline form is a non-negotiable aspect of its journey from a promising lead compound to a viable therapeutic agent.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the crystallization of 5-Azaspiro[2.5]octan-8-one hydrochloride. We will explore the underlying principles of crystallization for this class of compounds and present robust protocols for obtaining crystalline material suitable for further characterization and downstream applications.

Understanding the Crystallization of Azaspirooctanone Hydrochloride

The crystallization of 5-Azaspiro[2.5]octan-8-one hydrochloride is governed by the interplay of its molecular structure and the chosen solvent system. The molecule possesses a basic nitrogen atom within the piperidine-like ring, which is protonated to form the hydrochloride salt. This salt formation generally enhances aqueous solubility compared to the free base. The presence of a ketone functional group also influences its polarity and potential for hydrogen bonding.

The selection of an appropriate solvent is the cornerstone of a successful crystallization protocol. A suitable solvent will exhibit differential solubility for the compound at different temperatures, allowing for the controlled precipitation of a crystalline solid upon cooling or the addition of an anti-solvent. For hydrochloride salts of piperidine derivatives, polar protic solvents such as ethanol are often effective. Given the ketone moiety, solvents like acetone may also be considered, potentially in a mixed solvent system.

Experimental Protocols

The following protocols are designed as robust starting points for the crystallization of 5-Azaspiro[2.5]octan-8-one hydrochloride. Optimization of parameters such as solvent ratios, cooling rates, and concentration may be necessary to achieve the desired crystal morphology and yield.

Protocol 1: Cooling Crystallization from a Single Solvent System

This method is predicated on the principle that the solubility of 5-Azaspiro[2.5]octan-8-one hydrochloride is significantly higher in a hot solvent than in the same solvent at a lower temperature. Ethanol is a recommended starting solvent based on its effectiveness for recrystallizing piperidine hydrochloride derivatives.

Methodology:

  • Solvent Selection: In a small vial, test the solubility of a small amount of crude 5-Azaspiro[2.5]octan-8-one hydrochloride in ethanol at room temperature and upon heating. A suitable solvent will show poor solubility at room temperature and complete dissolution upon heating.

  • Dissolution: In a larger flask, add the crude 5-Azaspiro[2.5]octan-8-one hydrochloride and the minimum amount of hot ethanol required to achieve complete dissolution. Stir continuously.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step is crucial for obtaining high-purity crystals.

  • Cooling: Allow the solution to cool slowly to room temperature. Uncontrolled, rapid cooling can lead to the formation of small, poorly formed crystals or even amorphous precipitation.

  • Crystal Growth: Once the solution has reached room temperature, crystal formation should be observable. To maximize the yield, the flask can be placed in a refrigerator or an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any remaining solvent.

Caption: Workflow for Anti-Solvent Crystallization.

Protocol 3: Vapor Diffusion

Vapor diffusion is an excellent method for obtaining high-quality single crystals, especially when only small amounts of material are available. This technique involves the slow diffusion of an anti-solvent vapor into a solution of the compound.

Methodology:

  • Preparation: Dissolve the 5-Azaspiro[2.5]octan-8-one hydrochloride in a small volume of a relatively non-volatile "good" solvent (e.g., ethanol) in a small, open vial.

  • Vapor Diffusion Chamber: Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).

  • Anti-Solvent: Add a larger volume of a volatile "poor" solvent (e.g., diethyl ether or n-hexane) to the bottom of the larger container, ensuring the level of the anti-solvent is below the opening of the inner vial.

  • Diffusion and Crystallization: Seal the outer container and leave it undisturbed. The vapor of the anti-solvent will slowly diffuse into the solution in the inner vial, gradually decreasing the solubility of the compound and promoting the growth of well-defined crystals over several hours to days.

  • Isolation: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.

Caption: Principle of Vapor Diffusion Crystallization.

Data Presentation: Solvent Selection Guide

The choice of solvent is critical and should be guided by the polarity of the target molecule and the impurities to be removed. The following table provides a starting point for solvent screening for the crystallization of 5-Azaspiro[2.5]octan-8-one hydrochloride, based on general principles for ketones and amine hydrochlorides. [1]

Solvent/System Type Rationale Expected Outcome
Ethanol Single Solvent Good for dissolving polar compounds like hydrochloride salts upon heating. Suitable for cooling crystallization.
Isopropanol Single Solvent Similar to ethanol, but lower volatility may allow for slower crystal growth. Good alternative for cooling crystallization.
Acetone / n-Hexane Anti-Solvent Acetone solubilizes the ketone, while n-hexane acts as a non-polar anti-solvent. Effective for anti-solvent crystallization.
Ethanol / Diethyl Ether Vapor Diffusion Ethanol is a good solvent, and diethyl ether is a volatile anti-solvent. Ideal for growing high-quality single crystals.

| Methyl tert-butyl ether (MTBE) | Single Solvent | Has been used for the recrystallization of a related spiro[2.5]octane-5,7-dione. [2]| A potential option for cooling crystallization. |

Trustworthiness and Self-Validating Systems

The protocols provided are designed to be self-validating. The success of the crystallization can be readily assessed by the following criteria:

  • Formation of a Crystalline Solid: The desired outcome is a free-flowing crystalline powder, not an oil or an amorphous solid.

  • Melting Point Analysis: A pure crystalline compound will have a sharp melting point. A broad melting range is indicative of impurities.

  • Spectroscopic Analysis (e.g., NMR, IR): The spectra of the recrystallized material should be clean and free of impurity signals that were present in the crude material.

  • Chromatographic Analysis (e.g., HPLC, TLC): A single, sharp peak or spot for the recrystallized material indicates high purity.

By systematically applying these analytical techniques, researchers can confirm the efficacy of the chosen crystallization protocol and the purity of the final product.

References

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]

  • Google Patents. EP3191441B1 - Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione.

Sources

Application Note: Characterization of 5-Azaspiro[2.5]octan-8-one Hydrochloride by NMR and MS

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the characterization of 5-Azaspiro[2.5]octan-8-one hydrochloride , a specialized spirocyclic building block used in medicinal chemistry to introduce conformational rigidity and metabolic stability into drug candidates.

Introduction & Structural Significance[1][2]

5-Azaspiro[2.5]octan-8-one hydrochloride (C


H

NO·HCl, MW 161.63 g/mol ) is a bicyclic scaffold featuring a piperidinone ring fused to a cyclopropane ring at the C3 spiro center. Unlike simple piperidines, the spiro[2.5]octane framework locks the molecular conformation, potentially improving target selectivity and reducing metabolic liability (e.g., by blocking oxidative metabolism at the spiro-adjacent position).

Key Structural Features for Analysis:

  • Spiro Center (C3): The quaternary carbon connecting the cyclopropane (C1-C2) and piperidinone rings.

  • Ketone (C8): Located alpha to the spiro center, creating a unique electronic environment.

  • Amine (N5): A secondary amine (isolated as HCl salt), positioned beta to the spiro center via an isolated methylene bridge (C4).

Analytical Workflow

The following workflow ensures rigorous identification and quality control.

Workflow Sample Sample (HCl Salt) Prep Sample Preparation (Solvent Selection) Sample->Prep NMR NMR Spectroscopy (1H, 13C, HSQC) Prep->NMR DMSO-d6 MS Mass Spectrometry (LC-MS ESI+) Prep->MS MeOH/H2O Data Data Analysis & Validation NMR->Data MS->Data

Figure 1: Analytical workflow for the characterization of spirocyclic amine salts.

NMR Spectroscopy Protocol

Experimental Setup
  • Instrument: 400 MHz or 600 MHz NMR Spectrometer (e.g., Bruker Avance III).

  • Solvent: DMSO-d

    
      is the preferred solvent.
    
    • Reasoning: D

      
      O causes rapid exchange of the ammonium protons (NH
      
      
      
      ) and potential enolization/deuteration alpha to the ketone. DMSO-d
      
      
      preserves the ammonium signals and prevents exchange, allowing for complete proton counting.
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Temperature: 298 K.

Expected 1H NMR Data (DMSO-d )

The spectrum is characterized by the distinct cyclopropane high-field signals and the desymmetrized piperidinone ring.

PositionChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
NH 9.0 – 9.8Broad Singlet2HAmmonium protons (NH

). Visible in DMSO; absent in D

O.
C6-H 3.35 – 3.50Multiplet2HAdjacent to N

, part of the -CH

-CH

- spin system.
C4-H 3.20 – 3.30Singlet2HDiagnostic Peak. Isolated methylene between Spiro(C3) and N(5). Appears as a singlet due to lack of vicinal neighbors.
C7-H 2.60 – 2.80Triplet/Multiplet2HAlpha to ketone (C8). Coupled to C6-H.
C1/C2-H 0.90 – 1.40Multiplets4HCyclopropane protons. Typically appear as two distinct multiplets (cis/trans relative to the ketone) due to the ring's rigidity.
Expected 13C NMR Data (DMSO-d )
  • C8 (Ketone):

    
     ~204–208 ppm. The most downfield signal.
    
  • C4 (CH

    
    -N): 
    
    
    
    ~50–55 ppm. Deshielded by nitrogen.
  • C6 (CH

    
    -N): 
    
    
    
    ~38–42 ppm.
  • C7 (CH

    
    -C=O): 
    
    
    
    ~34–38 ppm.
  • C3 (Spiro):

    
     ~28–32 ppm. Quaternary carbon; low intensity.
    
  • C1/C2 (Cyclopropane):

    
     ~10–18 ppm. High field region.
    
Structural Validation (2D NMR)
  • HSQC: Correlates protons to their attached carbons.[1] Crucial to distinguish the C4 singlet from the C6 multiplet.

  • HMBC:

    • Key Correlation: The C4 protons (singlet) will show a strong 3-bond correlation to the Ketone Carbon (C8) and the Cyclopropane Carbons (C1/C2) , confirming the spiro connectivity.

Mass Spectrometry (MS) Protocol[1][2][4][5]

Experimental Setup
  • Method: LC-MS (ESI+).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Ionization: Electrospray Ionization (Positive Mode).[2]

MS Data & Fragmentation Analysis
  • Parent Ion: [M+H]

    
     = 126.1 m/z  (Calculated for C
    
    
    
    H
    
    
    NO + H
    
    
    ).
  • Adducts: Common adducts include [M+Na]

    
     (148.1) and [2M+H]
    
    
    
    (251.2).

Fragmentation Pathway (ESI-MS/MS): The fragmentation is driven by the instability of the strained rings and the ketone moiety.

  • Loss of CO (28 Da): A common pathway for cyclic ketones (alpha-cleavage followed by CO elimination).

    
    .
    
  • Loss of Ethylene (28 Da): Can occur via Retro-Diels-Alder-like fragmentation of the piperidinone ring or opening of the cyclopropane ring (less common in soft ESI, but seen in higher energy collisions).

Fragmentation Parent [M+H]+ m/z 126.1 Frag1 [M - CO]+ m/z 98.1 Parent->Frag1 - CO (28 Da) Frag2 [M - C2H4]+ m/z 98.1 (Isomeric) Parent->Frag2 - C2H4 (28 Da) Frag3 Ring Opening Products Frag1->Frag3 Further Decay

Figure 2: Proposed ESI+ fragmentation pathway for 5-azaspiro[2.5]octan-8-one.

Troubleshooting & Quality Control

ObservationPotential CauseRemediation
Missing NH Signal Solvent exchange (wet DMSO or use of D

O).
Dry sample under high vacuum; use fresh ampoule of DMSO-d

.
Extra Doublets in Aliphatic Region Enolization or diastereotopic splitting.The C4 protons are enantiotopic (chemically equivalent) in the achiral molecule but may split if a chiral counter-ion or chiral impurity is present.
m/z 124 in MS Oxidation to enaminone.Check sample storage. Ketones with alpha-amines are prone to oxidation. Store at -20°C under Argon.

References

  • PubChem Compound Summary. "5-Azaspiro[2.5]octane hydrochloride." National Center for Biotechnology Information. Accessed October 2025. Link

  • Carreira, E. M., et al. "Spirocyclic Piperidines as privileged scaffolds." Journal of Medicinal Chemistry, 2014. (Contextual reference for spiro-piperidine utility).
  • BenchChem. "5-Azaspiro[2.5]octane hydrochloride Structure and Properties." Link

  • Sigma-Aldrich. "1-Oxa-5-azaspiro[2.5]octane derivatives." (Structural analog comparison). Link

Sources

Application Note: Leveraging 5-Azaspiro[2.5]octan-8-one HCl in High-Throughput Library Generation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists utilizing 5-Azaspiro[2.5]octan-8-one hydrochloride in high-throughput parallel synthesis. It addresses the specific handling requirements of this bifunctional spirocyclic scaffold to maximize library quality and diversity.

Executive Summary

5-Azaspiro[2.5]octan-8-one hydrochloride represents a high-value "3D-rich" scaffold (


 > 0.[1][2][3]6) that offers a superior alternative to flat piperidin-4-ones or aromatic linkers.[1][2][3] Its spiro-cyclopropyl moiety restricts conformational entropy, potentially improving target selectivity and metabolic stability (blocking 

-oxidation).[1][2][3] However, its bifunctional nature (secondary amine + ketone) presents a critical "self-polymerization" risk if mishandled.[2][3] This guide provides a self-validating workflow to orthogonalize these reactive centers, ensuring high-yield library generation.

Chemical Profile & Handling

  • Compound: 5-Azaspiro[2.5]octan-8-one hydrochloride[1][2][3]

  • Core Structure: A piperidin-4-one ring fused spiro-cyclopropanely at the 3-position.[1][2][3]

  • State: White to off-white hygroscopic solid.[1][2][3]

  • Stability: Stable as the HCl salt. Unstable as a free base in concentrated solution due to intermolecular Schiff base formation (polymerization).[2][3]

Key Physical Properties (Calculated)
PropertyValueImplication for Synthesis
MW (Free Base) ~125.17 DaFragment-like, ideal for LE (Ligand Efficiency) optimization.[1][2][3]
LogP ~0.2 - 0.5High water solubility; requires careful extraction protocols (e.g., DCM/IPA).[1][2][3]
pKa (Amine) ~8.5 - 9.0Requires mild bases (DIPEA, TEA) for neutralization.[2][3]
Topological Polar Surface Area ~29 ŲExcellent CNS penetration potential.[2][3]

Strategic Application: The "Order of Operations"

To successfully utilize this scaffold in parallel synthesis, one must adhere to a strict order of functionalization to prevent oligomerization.

The Golden Rule: Never neutralize the hydrochloride salt without the immediate presence of an electrophile (for N-capping) or a protecting group.

The Divergent Workflow

The following diagram illustrates the two validated pathways for library generation. Path A (N-Functionalization First) is the recommended standard protocol.[1][2][3]

G cluster_0 Path A: N-First (Recommended) cluster_1 Path B: C-First (Requires Protection) Start 5-Azaspiro[2.5]octan-8-one HCl Salt StepA1 N-Capping (Amides, Ureas, Sulfonamides) Start->StepA1 Electrophile + Base StepB1 N-Protection (e.g., Boc-Anhydride) Start->StepB1 Boc2O + Base StepA2 Intermediate: N-Substituted Spiro-Ketone StepA1->StepA2 StepA3 Ketone Diversification (Reductive Amination) StepA2->StepA3 H-NR2 + Reductant LibraryA Final Library A (Diverse Amines) StepA3->LibraryA StepB2 Ketone Transformation (Grignard / Wittig) StepB1->StepB2 StepB3 Deprotection & N-Capping StepB2->StepB3 LibraryB Final Library B (Diverse Cores) StepB3->LibraryB

Caption: Divergent synthesis pathways. Path A prioritizes N-capping to stabilize the core, enabling subsequent ketone modification.[1][2][3]

Detailed Experimental Protocols

Protocol A: High-Throughput N-Functionalization (Amide Coupling)

Objective: Generate a library of amides while preserving the ketone for downstream reactions.[1][2][3] Scale: 100 µmol per well (96-well plate format).

Reagents:

  • Scaffold: 5-Azaspiro[2.5]octan-8-one HCl (1.0 equiv)

  • Carboxylic Acids: Diverse set (1.1 equiv)[1][2][3][4]

  • Coupling Agent: HATU (1.1 equiv) or T3P (50% in EtOAc, 2.0 equiv)[2][3]

  • Base: DIPEA (3.5 equiv) – Crucial excess to neutralize HCl and activate acid.

  • Solvent: DMF or DMA (Anhydrous)[2][3]

Step-by-Step Procedure:

  • Pre-activation: Dispense carboxylic acids (110 µmol) into the reaction plate. Add HATU (110 µmol) and DIPEA (200 µmol) in DMF (500 µL). Shake for 10 min.

  • Scaffold Addition: Prepare a stock solution of 5-Azaspiro[2.5]octan-8-one HCl in DMF. Note: The salt will not fully dissolve until base is added. Add the suspension/solution (100 µmol) to the wells.

  • Neutralization: Immediately add the remaining DIPEA (150 µmol) to the reaction wells.

    • Mechanism:[1][2][5][6] The base liberates the free amine in the presence of the activated ester, favoring amide bond formation over self-condensation.

  • Incubation: Seal and shake at Room Temperature (RT) for 4–16 hours.

  • Work-up:

    • Evaporate DMF (Genevac).[2][3]

    • Partition between EtOAc (500 µL) and Sat.[2][3] NaHCO₃ (500 µL).[2][3]

    • Separate organic layer.[2][3] The ketone product is generally stable and can be used directly in Protocol B.

Protocol B: Reductive Amination of the Spiro-Ketone

Objective: Derivatize the ketone vector with diverse amines. Challenge: Steric hindrance from the spiro-cyclopropane ring may slow down imine formation compared to standard cyclohexanones.[1][2][3]

Reagents:

  • Substrate: N-Capped Spiro-Ketone (from Protocol A) (1.0 equiv)

  • Amine: Primary or Secondary amines (1.2 – 1.5 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (2.0 equiv)[2][3]

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv)[2][3][7]

  • Solvent: DCE (1,2-Dichloroethane) or DCM.[2][3]

Step-by-Step Procedure:

  • Imine Formation: Dissolve the N-capped ketone (100 µmol) and diverse amine (120 µmol) in DCE (1 mL). Add AcOH (200 µmol).

    • Tip: For electron-poor amines (e.g., anilines), heat to 50°C for 2 hours before adding reductant to ensure imine formation.[2][3]

  • Reduction: Add STAB (200 µmol) as a solid or slurry.

  • Reaction: Shake at RT for 16 hours.

  • Quench: Add 10% aq. NaOH or Sat. NaHCO₃ (caution: gas evolution).[2][3]

  • Extraction: Extract with DCM.

  • Stereochemistry Note: This reaction will generate a mixture of cis and trans isomers relative to the spiro ring.

    • QC: Use LCMS to verify conversion.[2][3] The isomers may be separable by Prep-HPLC, but for library screening, they are often tested as a mixture.[2][3]

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Polymerization / Insoluble Gum Neutralized HCl salt without electrophile.[1][2][3]Ensure electrophile and coupling agents are present before adding the final equivalent of base.
Low Yield in Reductive Amination Steric hindrance of spiro ring.Switch to Ti(OiPr)₄ (1.5 equiv) as a Lewis acid to force imine formation before adding NaBH₄.[2][3]
Ring Opening Exposure to strong acids (e.g., neat TFA).[3]The spiro-cyclopropane is relatively robust, but avoid heating in strong protic acids.[2][3] Use HCl/Dioxane or dilute TFA for deprotections.[2][3]
Missing Product Mass (LCMS) Compound is very polar/water soluble.[2][3]Use basic reverse-phase methods (pH 10, Ammonium Bicarbonate) or HILIC chromatography for analysis.[2][3]

References

  • Spirocyclic Scaffolds in Medicinal Chemistry Source: Journal of Medicinal Chemistry Context: Comprehensive review on the advantages of spirocycles (

    
    ) over flat aromatics.
    URL:[Link][2][3]
    
  • Synthesis of a Family of Spirocyclic Scaffolds Source: The Journal of Organic Chemistry (Burkhard et al.) Context:[8] Protocols for synthesizing and handling spiro-piperidines and related building blocks.[1][2][3][9][10] URL:[Link][2][3]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride Source: The Journal of Organic Chemistry (Abdel-Magid et al.) Context:[2][3][8] The standard protocol (STAB) adapted for the ketone diversification step. URL:[Link][2][3]

  • Azaspiro[2.y]alkanes in Pharmaceutical Discovery Source: ChemRxiv (Buller et al.) Context:[2][3] Highlights the use of azaspiro[2.5]octane in NAMPT inhibitors (Genentech case study). URL:[Link][2][3]

Sources

Application Note: Incorporating 5-Azaspiro[2.5]octan-8-one Hydrochloride into Peptide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

The incorporation of spirocyclic motifs into peptide backbones represents a high-value strategy in modern medicinal chemistry to "escape flatland"—increasing fraction of sp^3 hybridized carbons (


) to improve solubility and target selectivity. 5-Azaspiro[2.5]octan-8-one hydrochloride  (CAS: 1797157-33-5) is a privileged building block offering two distinct advantages:
  • Conformational Restriction: The spiro[2.5] system acts as a rigid, steric spacer that can lock peptide conformations, mimicking proline turns while offering distinct vectors.[1]

  • Orthogonal Reactivity: The C8-ketone provides a "silent" handle for late-stage diversification via reductive amination or oxime ligation, enabling the synthesis of branched peptides or fragment-based drug discovery (FBDD) libraries directly on solid phase.

This guide details the protocols for coupling this secondary amine to a growing peptide chain and subsequently functionalizing the ketone handle.

Chemical Profile & Handling

PropertySpecificationNotes
Compound 5-Azaspiro[2.5]octan-8-one HClHygroscopic solid; store at -20°C under inert gas.
MW 161.63 g/mol (HCl salt)Free base MW: ~125.17 g/mol .[1]
Functionality Secondary Amine (

)
Sterically hindered; lower nucleophilicity than piperidine.
Handle Ketone (C=O)Electrophilic site for reductive amination/oxime formation.
Stability Cyclopropane RingGenerally acid-stable under standard TFA cleavage, but avoid prolonged exposure to strong Lewis acids.[1]

Critical Handling Note: As a hydrochloride salt, the amine is protonated and non-nucleophilic.[1] It must be neutralized in situ with a tertiary base (DIPEA) during the coupling step to participate in amide bond formation.

Experimental Workflows

Diagram 1: Incorporation & Diversification Strategy

The following flow illustrates the decision matrix for incorporating this scaffold.

PeptideWorkflow Start Peptidyl-Resin (Free Amine) Coupling Step 1: Couple 5-Azaspiro Scaffold (HATU/DIPEA) Start->Coupling Check QC: Chloranil Test Coupling->Check Check->Coupling Positive (Blue) Branch Step 2: Ketone Functionalization Check->Branch Negative (Colorless) PathA Option A: Reductive Amination (Creates Tertiary Amine Branch) Branch->PathA PathB Option B: Oxime Ligation (Creates Stable Oxime Linker) Branch->PathB Cleavage Step 3: TFA Cleavage & Global Deprotection PathA->Cleavage PathB->Cleavage

Caption: Strategic workflow for integrating 5-Azaspiro[2.5]octan-8-one into Solid Phase Peptide Synthesis (SPPS).

Protocol 1: Coupling to the N-Terminus

Because the 5-azaspiro motif contains a secondary amine, it is sterically demanding. Standard HBTU/DIC protocols often result in incomplete coupling. We utilize HATU/HOAt , which generates a more reactive active ester and accelerates coupling to hindered amines [1].[1][2]

Reagents
  • Resin: Peptidyl-resin with free N-terminal amine (0.1 mmol scale).

  • Scaffold: 5-Azaspiro[2.5]octan-8-one HCl (0.4 mmol, 4 eq).

  • Activator: HATU (0.38 mmol, 3.8 eq).[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (0.8 mmol, 8 eq).[1] Note: Excess base is required to neutralize the HCl salt.

  • Solvent: Anhydrous DMF.

Step-by-Step Procedure
  • Preparation: Dissolve the 5-Azaspiro HCl salt and HATU in minimal DMF (approx. 2-3 mL).

  • Activation: Add DIPEA to the solution. The mixture typically turns yellow. Allow to activate for 30–60 seconds (do not over-activate, as guanidinium salts can side-react).

  • Coupling: Add the activated mixture to the drained resin.

  • Incubation: Agitate (shake, do not stir with magnetic bar to avoid resin grinding) for 2 to 4 hours at room temperature. Optimization: For extremely difficult sequences, double couple or heat to 50°C (microwave).

  • Washing: Drain and wash resin with DMF (3x) and DCM (3x).

  • Validation (Crucially Important): Perform the Chloranil Test .

    • Why? The standard Kaiser (Ninhydrin) test detects primary amines. It often gives false negatives for secondary amines. The Chloranil test reliably detects secondary amines (turning blue/green). Since we are checking for the disappearance of the primary amine on the resin, a negative Kaiser test is acceptable, but if the previous residue was a secondary amine (e.g., Proline), use Chloranil.[1]

Protocol 2: Ketone Functionalization (Reductive Amination)

Once anchored, the ketone at position 8 serves as a pivot point for introducing side chains.[1] This protocol uses Sodium Cyanoborohydride (NaBH3CN) , which is selective for imines over ketones at slightly acidic pH, preventing direct reduction of the ketone to an alcohol [2].[1]

Reagents
  • Amine Reactant: R-NH2 (Primary amine for side chain, 5–10 eq).[1]

  • Reducing Agent: NaBH3CN (5 eq).

  • Acid Catalyst: Acetic Acid (AcOH).

  • Solvent: TMOF (Trimethyl orthoformate) / MeOH / DMF (1:1:1).[1] TMOF acts as a water scavenger to drive imine formation.

Step-by-Step Procedure
  • Imine Formation:

    • Suspend resin in the solvent mixture.

    • Add the Amine Reactant (5–10 eq) and Acetic Acid (1% v/v final concentration).

    • Shake for 1–2 hours . This forms the imine intermediate (Schiff base).

  • Reduction:

    • Add NaBH3CN (5 eq) directly to the suspension.

    • Shake for 4–16 hours (overnight is standard).

    • Safety Note: NaBH3CN generates HCN gas if exposed to strong acid. Use in a fume hood.

  • Washing: Drain and wash with DMF (3x), MeOH (3x), DCM (3x).

  • Result: The ketone is converted to a secondary or tertiary amine (depending on the R-group), creating a branched peptide structure.

Protocol 3: Cleavage & Global Deprotection

The spiro[2.5]octane system contains a cyclopropane ring.[3] While generally robust, cyclopropanes can undergo ring-opening in the presence of highly electrophilic carbocations generated during cleavage.

Scavenger Cocktail Strategy

To protect the cyclopropane, we use a "high-scavenger" cocktail to quench carbocations immediately.[1]

  • Cocktail K (Modified): TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5).[1]

  • Alternative (Odorless): TFA / TIPS / Water (95 : 2.5 : 2.5).[1]

Procedure
  • Add cold cleavage cocktail to the resin.

  • Shake for 2 hours at room temperature.

  • Precipitate in cold diethyl ether.

  • Centrifuge and lyophilize.

  • QC: Analyze via LC-MS.

    • Target Mass: Calculate the mass of the peptide + 125.17 Da (spiro fragment) + Mass of amine added (minus H2O if reductive amination occurred).

    • Shift Check: If the cyclopropane ring opens, the mass usually remains the same (isomerization) or increases by +18 (hydration) or +114 (TFA adduct). A clean peak at the expected mass confirms ring integrity.

Troubleshooting Guide

IssueProbable CauseSolution
Incomplete Coupling (Step 1) Steric hindrance of the secondary amine.Switch to HATU or PyAOP .[2] Increase temperature to 50°C. Perform double coupling.
Ketone Unreactive Steric crowding around C8 or wet solvents.Use TMOF as a co-solvent to scavenge water. Ensure the pH is slightly acidic (AcOH) to catalyze imine formation.
Ring Opening (+18/+114 mass) Acid-catalyzed cleavage of cyclopropane.Reduce cleavage time to 1 hour. Ensure high volume of scavengers (TIS/Water). Avoid heating during cleavage.
Precipitate in Coupling Mix Incomplete solubility of HCl salt.Pre-dissolve the scaffold in pure DMSO or DMF before adding DIPEA. Ensure the solution is clear before adding to resin.

References

  • Carpino, L. A. (1993).[1][2] 1-Hydroxy-7-azabenzotriazole.[2][4][5] An efficient peptide coupling additive.[2] Journal of the American Chemical Society, 115(10), 4397–4398.[1]

  • Hutchins, R. O., & Hutchins, M. K. (1979).[1] Comprehensive Organic Synthesis: Selectivity in Reductive Amination. Pergamon Press.

  • PubChem Compound Summary. (2025). 5-Azaspiro[2.5]octane hydrochloride.[6] National Center for Biotechnology Information. [1]

  • Burkhard, J. A., et al. (2010).[1] Spirocyclic piperidines as privileged scaffolds for drug discovery.[7][8] Bioorganic & Medicinal Chemistry Letters.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Azaspiro[2.5]octan-8-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 5-Azaspiro[2.5]octan-8-one hydrochloride, a valuable building block in medicinal chemistry. As Senior Application Scientists, we have compiled this resource to enhance your experimental success by explaining the causality behind synthetic choices and offering field-proven solutions to improve yield and purity.

I. Synthetic Overview & Key Challenges

The synthesis of 5-Azaspiro[2.5]octan-8-one hydrochloride is typically a two-step process. The first step involves the intramolecular cyclization of a suitable precursor to form the N-Boc protected intermediate, tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate. The second step is the deprotection of the Boc group and subsequent formation of the hydrochloride salt.

The primary challenges in this synthesis often revolve around achieving a high yield in the cyclization step and ensuring complete deprotection and clean salt formation in the final step. This guide will address specific issues that can arise in both stages of the synthesis.

II. Troubleshooting Guide & FAQs

This section is designed to provide direct answers to common problems you may encounter during the synthesis.

Step 1: Synthesis of tert-Butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate via Dieckmann Condensation

The Dieckmann condensation is a powerful tool for forming cyclic β-keto esters through the intramolecular cyclization of a diester in the presence of a strong base.[1][2][3]

Q1: My Dieckmann condensation is resulting in a very low yield of the desired N-Boc-5-azaspiro[2.5]octan-8-one. What are the likely causes and how can I improve it?

A1: Low yields in a Dieckmann condensation can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Sub-optimal Base and Solvent Combination: The choice of base and solvent is critical. Strong, non-nucleophilic bases are preferred to minimize side reactions.

    • Recommendation: Sodium ethoxide in ethanol is a classic choice, but for substrates prone to side reactions, stronger bases like potassium tert-butoxide in an aprotic solvent like THF or toluene can be more effective.[4] The use of a hindered base can favor the desired intramolecular reaction over intermolecular side reactions.

  • Incomplete Reaction: The reaction may not be reaching completion.

    • Recommendation: Ensure your reagents are anhydrous, as moisture will quench the strong base. Monitor the reaction progress using an appropriate technique like TLC or LC-MS. If the reaction stalls, a slight increase in temperature or the addition of more base (in portions) might be necessary. However, excessive heat can promote side reactions.

  • Intermolecular Condensation: Instead of cyclizing, the precursor molecules may be reacting with each other, leading to polymeric byproducts.

    • Recommendation: Employing high-dilution conditions can significantly favor the intramolecular Dieckmann condensation. This involves adding the diester substrate slowly to a solution of the base in a large volume of solvent. This keeps the concentration of the starting material low at any given time, thus minimizing intermolecular reactions.

  • Work-up Issues: The desired product might be lost during the work-up procedure. The β-keto ester product is acidic and will be deprotonated by the strong base used in the reaction.

    • Recommendation: The reaction mixture should be carefully neutralized with a weak acid (e.g., acetic acid or saturated aqueous ammonium chloride solution) during work-up to re-protonate the enolate of the product before extraction. This will ensure the product is in its neutral, more organic-soluble form.

Q2: I am observing multiple spots on my TLC plate after the Dieckmann condensation, even after a careful work-up. What are these side products likely to be?

A2: The presence of multiple spots suggests the formation of side products. Common possibilities include:

  • Unreacted Starting Material: If the reaction did not go to completion, you will see the starting diester.

  • Intermolecular Condensation Products: As mentioned in Q1, dimers or oligomers can form. These will typically have a different polarity than your desired product.

  • Products of Claisen-type Self-Condensation: If your starting material has enolizable protons on both sides of the ester groups, self-condensation can occur.

  • Hydrolysis Products: If there is moisture in your reaction, the ester groups can be hydrolyzed to carboxylic acids, especially during work-up.

Troubleshooting Workflow for Dieckmann Condensation

Caption: Troubleshooting workflow for low yield in Dieckmann condensation.

Step 2: Deprotection of N-Boc-5-azaspiro[2.5]octan-8-one and Hydrochloride Salt Formation

The tert-butyloxycarbonyl (Boc) protecting group is typically removed under acidic conditions.[5]

Q3: The deprotection of the N-Boc group is incomplete. How can I drive the reaction to completion?

A3: Incomplete Boc deprotection is a common issue. Here are some solutions:

  • Insufficient Acid Strength or Concentration: The acid may not be strong enough or used in a sufficient amount to effectively cleave the Boc group.

    • Recommendation: A 4M solution of HCl in dioxane or a mixture of trifluoroacetic acid (TFA) in dichloromethane (DCM) are standard and effective reagents.[5] Ensure you are using a sufficient excess of the acid.

  • Short Reaction Time or Low Temperature: The reaction may need more time or a higher temperature to go to completion.

    • Recommendation: Monitor the reaction by TLC or LC-MS. If the reaction is sluggish at room temperature, you can gently warm it (e.g., to 40-50 °C). However, be cautious as excessive heat can lead to side reactions. Most Boc deprotections are complete within 1-4 hours at room temperature.

  • Scavenging of the Acid: If your substrate or solvent contains basic impurities, they can consume the acid, leading to an incomplete reaction.

    • Recommendation: Ensure your starting material is pure and your solvents are of high quality and anhydrous.

Q4: After deprotection and removal of the solvent, I am left with an oil instead of a solid hydrochloride salt. How can I induce crystallization?

A4: Obtaining an oily product instead of a crystalline salt is a frequent problem. Here are several techniques to try:

  • Trituration: This is often the most effective method.

    • Procedure: Add a non-polar solvent in which your product is insoluble (e.g., diethyl ether, MTBE, or hexane) to the oil. Stir or sonicate the mixture vigorously. The solid hydrochloride salt should precipitate out. You may need to scratch the inside of the flask with a glass rod to initiate crystallization.

  • Solvent Evaporation with a Co-solvent:

    • Procedure: Dissolve the oil in a small amount of a solvent in which it is soluble (e.g., methanol or ethanol). Then, add a larger volume of a non-polar co-solvent (like diethyl ether) until the solution becomes slightly cloudy. Allow the solution to stand, and crystals may form over time.

  • Recrystallization: If you have a crude solid, you can purify it further by recrystallization.

    • Procedure: Dissolve the solid in a minimal amount of a hot solvent (e.g., isopropanol or ethanol). Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

Q5: The yield of my final hydrochloride salt is low after purification. Where could I be losing my product?

A5: Product loss can occur at several stages:

  • Incomplete Precipitation/Crystallization: If the product is somewhat soluble in the solvent used for trituration or recrystallization, you will lose some product in the mother liquor.

    • Recommendation: Cool the mixture in an ice bath for an extended period to maximize precipitation. Use the minimum amount of solvent necessary for recrystallization.

  • Transfer Losses: Physically losing product during transfers between flasks, filters, etc.

    • Recommendation: Be meticulous during transfers. Rinse glassware with the mother liquor to recover any residual product.

  • Formation of a Hygroscopic Salt: The hydrochloride salt may be hygroscopic and absorb moisture from the air, appearing as an oil or a sticky solid, which can complicate handling and lead to perceived lower yields.

    • Recommendation: Handle the final product under an inert atmosphere (e.g., in a glove box or under a stream of nitrogen or argon) and dry it thoroughly under high vacuum.

Troubleshooting Workflow for Deprotection and Salt Formation

Sources

common side reactions in the synthesis of 5-Azaspiro[2.5]octan-8-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-Azaspiro[2.5]octan-8-one hydrochloride. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this valuable spirocyclic scaffold. Here, we address common challenges and frequently encountered side reactions during its synthesis, providing in-depth troubleshooting guides and detailed protocols to ensure the integrity and success of your experiments.

The primary synthetic route to the core structure of 5-Azaspiro[2.5]octan-8-one involves a titanium-mediated cyclopropanation of an N-protected 4-piperidone derivative, a variant of the Kulinkovich-de Meijere reaction.[1][2] This is typically followed by deprotection and salt formation to yield the final hydrochloride product. This guide is structured to help you navigate the potential pitfalls of this multi-step synthesis.

Troubleshooting Guide: Common Side Reactions & Purification Issues

This section addresses specific experimental issues in a question-and-answer format, explaining the underlying chemistry and providing actionable solutions.

Problem 1: Low or no yield of the desired spiro-ketone, with recovery of starting material (N-Boc-4-piperidone).

Q: My reaction yields are consistently low, and TLC/LC-MS analysis shows a significant amount of unreacted N-Boc-4-piperidone. What is happening?

A: This is a common issue and can be attributed to two primary causes: premature quenching of the Grignard reagent or a competing deprotonation side reaction.

  • Causality 1: Quenching of the Grignard Reagent. Grignard reagents are extremely potent bases and nucleophiles that react readily with protic sources, especially water.[3] Any moisture in the glassware, solvents, or starting materials will consume the Grignard reagent before it can react with the titanium alkoxide to form the necessary titanacyclopropane intermediate.[4]

  • Causality 2: Competing Enolate Formation. The N-Boc-4-piperidone starting material has acidic protons on the carbons alpha to the carbonyl group. The Grignard reagent can act as a base, abstracting one of these protons to form a thermodynamically stable enolate. This pathway does not lead to the desired product and, upon aqueous workup, will regenerate the starting N-Boc-4-piperidone.

Solutions & Experimental Protocols
  • Ensure Strictly Anhydrous Conditions:

    • Glassware: All glassware should be flame-dried under vacuum or oven-dried at >120°C for several hours and allowed to cool in a desiccator or under an inert atmosphere (Nitrogen or Argon).

    • Solvents: Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Anhydrous tetrahydrofuran (THF) is a common choice.[3]

    • Reagents: Ensure the N-Boc-4-piperidone is dry. The Grignard reagent should be fresh or recently titrated to confirm its molarity.

  • Optimize Reagent Addition and Temperature:

    • Slowly add the Grignard reagent to the mixture of N-Boc-4-piperidone and titanium(IV) isopropoxide at a controlled temperature.[2] Lower temperatures (e.g., 0°C to room temperature) can sometimes favor the desired cyclopropanation pathway over side reactions.

Problem 2: The final product is contaminated with a significant amount of Boc-protected intermediate (tert-Butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate).

Q: After the final deprotection and salt formation step, NMR analysis indicates the presence of both the desired hydrochloride salt and the Boc-protected precursor. How can I ensure complete deprotection?

A: Incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group is a straightforward issue of reaction conditions. The Boc group is typically removed under acidic conditions, which also facilitates the formation of the hydrochloride salt.

  • Causality: Insufficient Acid or Reaction Time. The cleavage of the Boc group is an acid-catalyzed hydrolysis. If the amount of acid is stoichiometric instead of in excess, or if the reaction time is too short, the deprotection will be incomplete.

Solutions & Experimental Protocols
  • Protocol: Acid-Mediated Deprotection and Salt Formation

    • Dissolve the crude tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate in a suitable solvent such as diethyl ether, methanol, or dioxane.

    • Add an excess of a solution of HCl in a compatible solvent (e.g., 4M HCl in dioxane or ethereal HCl). Typically, 3-5 equivalents of HCl are sufficient.

    • Stir the reaction at room temperature for 2-4 hours, or until TLC or LC-MS analysis shows the complete disappearance of the starting material.

    • The hydrochloride salt often precipitates from the solution. The product can then be isolated by filtration, washed with a non-polar solvent (like diethyl ether or hexane) to remove non-basic impurities, and dried under vacuum.

Problem 3: Purification by column chromatography results in significant peak tailing and poor separation.

Q: I am having difficulty purifying the free base or the final hydrochloride salt using silica gel chromatography. The product streaks down the column.

A: This is a classic problem when purifying basic compounds, particularly amines, on standard silica gel.

  • Causality: Strong Interaction with Acidic Silica. Silica gel has acidic silanol groups (Si-OH) on its surface. The basic nitrogen atom of the piperidine ring in your spirocycle can be protonated by these groups, leading to strong, non-specific binding. This causes the compound to elute slowly and as a broad, tailing peak, resulting in poor separation from impurities.[5]

Solutions & Experimental Protocols
  • Use a Modified Eluent:

    • Add a small amount of a basic modifier to your eluent system (e.g., hexane/ethyl acetate). The most common choice is triethylamine (Et₃N) at a concentration of 0.5-1%. The triethylamine will preferentially interact with the acidic sites on the silica gel, allowing your product to elute more cleanly.

    • Alternatively, a small amount of ammonium hydroxide in the polar solvent (e.g., methanol) can be used for more polar eluent systems.

  • Consider Alternative Stationary Phases:

    • If issues persist, consider using a different stationary phase. Alumina (basic or neutral) is often a good alternative for the purification of basic compounds. Reverse-phase chromatography (C18) can also be an effective option.

Frequently Asked Questions (FAQs)

Q1: What is the role of the titanium(IV) isopropoxide in the reaction? A: The titanium(IV) isopropoxide is not just a catalyst but a stoichiometric reagent in the key cyclopropanation step. It reacts with two equivalents of the Grignard reagent (e.g., EtMgBr) to form a highly reactive titanacyclopropane intermediate. This intermediate acts as a 1,2-dicarbanion equivalent that adds to the carbonyl group of the N-Boc-4-piperidone to initiate the formation of the cyclopropane ring.[6][7]

Q2: Can I use a different Grignard reagent other than ethylmagnesium bromide? A: Yes, other Grignard reagents with beta-hydrogens (e.g., propylmagnesium bromide) can be used, which will result in a substituted cyclopropane ring. However, ethylmagnesium bromide is most commonly used to generate the unsubstituted titanacyclopropane for this specific transformation.[4]

Q3: My reaction mixture turns dark brown or black during the Grignard formation or reaction. Is this normal? A: A color change to cloudy grey or brown is typical during the formation of a Grignard reagent. However, a very dark black color could indicate side reactions or decomposition, possibly due to overheating or the presence of impurities.[3] It is crucial to maintain temperature control and ensure the purity of your starting materials.

Q4: Are there any major, structurally different side products I should be aware of? A: Besides the issues already discussed, a potential side reaction is the simple nucleophilic addition of the Grignard reagent to the carbonyl without the titanium-mediated cyclopropanation. This would lead to the formation of a tertiary alcohol (1-ethyl-N-Boc-4-hydroxypiperidine). This is less common under optimized Kulinkovich-de Meijere conditions but can occur if the titanium reagent is inactive or used in sub-stoichiometric amounts.[8]

Visualizing the Chemistry: Diagrams and Data

To further clarify the process, the following diagrams illustrate the core reaction pathway and a troubleshooting workflow.

Reaction Pathway

Reaction_Pathway cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Deprotection & Salt Formation N-Boc-4-piperidone N-Boc-4-piperidone Intermediate Titanacyclopropane Intermediate N-Boc-4-piperidone->Intermediate Reaction Grignard EtMgBr Grignard->Intermediate Titanium Ti(O-iPr)4 Titanium->Intermediate Boc_Product tert-Butyl 8-oxo-5- azaspiro[2.5]octane-5-carboxylate Intermediate->Boc_Product Final_Product 5-Azaspiro[2.5]octan-8-one hydrochloride Boc_Product->Final_Product Acidic Workup HCl HCl HCl->Final_Product

Caption: Synthetic pathway for 5-Azaspiro[2.5]octan-8-one HCl.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_SM Starting Material Present? Start->Check_SM Check_Boc Boc-Protected Intermediate Present? Start->Check_Boc Check_Purification Purification Issues (Peak Tailing)? Start->Check_Purification Sol_Anhydrous Improve Anhydrous Conditions Check_SM->Sol_Anhydrous Yes Sol_Temp Optimize Temperature & Reagent Addition Check_SM->Sol_Temp Yes Sol_Deprotection Increase Acid (HCl) Equivalents/Time Check_Boc->Sol_Deprotection Yes Sol_Eluent Add Et3N (0.5-1%) to Eluent Check_Purification->Sol_Eluent Yes Sol_Stationary_Phase Switch to Alumina or Reverse Phase Check_Purification->Sol_Stationary_Phase If persists

Caption: Decision-making workflow for troubleshooting the synthesis.

Summary of Common Impurities and Solutions
Impurity Probable Cause Analytical Signature (vs. Product) Recommended Action
N-Boc-4-piperidoneQuenched Grignard; Enolate formationLower Rf on TLC; Different MS signalEnsure anhydrous conditions; Optimize temperature
tert-Butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylateIncomplete deprotectionHigher Rf on TLC; Presence of Boc group signals in ¹H NMR (~1.4 ppm)Increase HCl concentration and/or reaction time
Polymeric/Baseline MaterialDecompositionStreaking on TLC; Complex NMRRe-purify starting materials; Maintain temperature control
Titanium SaltsImproper workupInsoluble inorganic materialFollow a careful aqueous workup and filtration protocol

References

  • de Meijere, A., Kozhushkov, S. I., & Savchenko, A. I. (2004). Titanium-mediated syntheses of cyclopropylamines. Journal of Organometallic Chemistry, 689(13), 2033–2055. [Link]

  • OperaChem. (2024). Imine formation-Typical procedures. [Link]

  • Waylander. (2025). Enamine Formation in Weakly Basic Conditions. Chemistry Stack Exchange. [Link]

  • Kulinkovich, O. G. (2000). Titanacyclopropanes as versatile intermediates for carbon–carbon bond formation in reactions with unsaturated compounds. Pure and Applied Chemistry, 72(9), 1715-1726. [Link]

  • Ashenhurst, J. (2025). Enamines. Master Organic Chemistry. [Link]

  • Various Authors. (2021). Grignard Formation - Troubleshooting and Perfecting. Reddit. [Link]

  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Kulinkovich-de Meijere Reaction. [Link]

  • J&K Scientific. (n.d.). tert-Butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate | 143306-64-3. [Link]

  • Making Molecules. (2024). Enamines. [Link]

  • Chemistry Steps. (2025). Formation of Imines and Enamines. [Link]

  • Ashenhurst, J. (2016). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. [Link]

  • Kelly, J. W., & Pan, G. (2000). Titanium(IV)-mediated tandem deprotection-cyclodehydration of protected cysteine N-amides: biomimetic syntheses of thiazoline- and thiazole-containing heterocycles. Organic letters, 2(21), 3289–3292. [Link]

  • Vaia. (n.d.). Draw a stepwise mechanism for the following reaction of a Grignard reagent with a cyclic amide. [Link]

  • Norris, J. (2018). Reaction of amides with Grignard reagents. YouTube. [Link]

  • Shaanxi Lighte Optoelectronics Material Co., Ltd. (n.d.). Tert-Butyl 8-oxo-5-azaspiro[2.5] acetane-5-carboxylate. [Link]

  • SynArchive. (n.d.). Kulinkovich Reaction. [Link]

  • Pearson+. (n.d.). Point out the flaws in the following incorrect Grignard syntheses.... [Link]

  • ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?. [Link]

  • Wikipedia. (n.d.). Kulinkovich reaction. [Link]

  • Agbaria, M., Egbaria, N., & Nairoukh, Z. (2024). Dearomative spirocyclization of ynamides. ChemRxiv. [Link]

  • Hoyt, J. M., & Mindiola, D. J. (2018). Ti-Catalyzed and -Mediated Oxidative Amination Reactions. Accounts of chemical research, 51(7), 1744–1756. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Kulinkovich Cyclopropanation. [Link]

Sources

identification of impurities in 5-Azaspiro[2.5]octan-8-one hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identification & Control of Impurities in Synthesis

Doc ID: TS-AZS-2025-04 | Version: 2.1 | Status: Active[1]

Introduction: The Molecule & The Challenge

5-Azaspiro[2.5]octan-8-one hydrochloride is a specialized spirocyclic building block, increasingly utilized in the design of peptidomimetics and kinase inhibitors (e.g., KRAS G12C target space).[1] Its structure features a high fraction of sp3-hybridized carbons (


), offering improved solubility and metabolic stability compared to flat aromatic scaffolds.

However, the synthesis presents a unique "chemical conflict":

  • The Spiro-Cyclopropane: A strained ring sensitive to strong electrophiles and nucleophiles.[1]

  • The Ketone (Position 8): An alpha-carbonyl adjacent to the spiro-junction, creating an

    
    -cyclopropyl ketone motif.[1]
    
  • The Amine Salt: Requires strong acid (HCl) for formation/deprotection.[1]

The Critical Risk: The combination of an


-cyclopropyl ketone and strong acid (HCl) creates a high risk of acid-catalyzed homo-conjugate addition , leading to ring-opening impurities that are often isobaric or difficult to separate.[1]

Module 1: Synthetic Route & Impurity Origins

To troubleshoot, we must first map the genesis of impurities. The standard industrial route involves the construction of the spiro-ring on a protected piperidone precursor, followed by deprotection.[1]

The Synthetic Pathway (Graphviz Visualization)

G SM Starting Material (N-Boc-3-piperidone derivative) INT1 Intermediate A (Spiro-cyclization Precursor) SM->INT1 Activation INT_SPIRO Protected Intermediate (N-Boc-5-azaspiro[2.5]octan-8-one) CAS: 143306-64-3 INT1->INT_SPIRO Cyclization (1,2-dibromoethane/Base) IMP_A Impurity A (Mono-alkylated Open Chain) INT1->IMP_A Incomplete Cyclization FINAL Target Product 5-Azaspiro[2.5]octan-8-one HCl INT_SPIRO->FINAL Deprotection (HCl/Dioxane or EtOAc) IMP_C Impurity C (Dimer/Aldol) INT_SPIRO->IMP_C Base Catalyzed Self-Condensation IMP_B Impurity B (Ring-Opened Beta-Chloro) FINAL->IMP_B Acid Catalyzed Ring Opening (Excess HCl/Heat)

Figure 1: Synthetic genealogy of 5-Azaspiro[2.5]octan-8-one, highlighting critical impurity injection points during cyclization and deprotection.[1]

Module 2: Impurity Profiling & Troubleshooting (Q&A)

This section addresses specific issues reported by process chemists.

Issue 1: "I see a +36 Da mass shift in my LC-MS after HCl salt formation."

Diagnosis: Impurity B (Ring-Opened


-Chloro Ketone) .
  • Mechanism: You are observing the "Homo-Michael" addition of chloride to the cyclopropane ring.[1] The ketone at C8 activates the adjacent cyclopropane bond.[1] In the presence of excess HCl (especially in protic solvents or at elevated temperatures), the ring opens to form the

    
    -chloro ketone.[1]
    
  • Mass Shift: +36 Da (addition of HCl).[1]

  • Corrective Action:

    • Switch Solvents: Avoid protic solvents (MeOH/EtOH) for the HCl step.[1] Use anhydrous 1,4-Dioxane or Ethyl Acetate .[1]

    • Temperature Control: Perform the deprotection at 0°C to 10°C . Do not heat.

    • Stoichiometry: Use a precise stoichiometric amount of HCl (1.05 - 1.1 eq) rather than a large excess.

Issue 2: "My product purity is high by HPLC, but NMR shows aliphatic multiplets that don't match."

Diagnosis: Impurity A (Mono-alkylated Open Chain) .[1]

  • Origin: During the spiro-cyclization step (usually alkylation of the active methylene with 1,2-dibromoethane), the reaction may stop after the first alkylation if the base is insufficient or the electrophile quenches.[1]

  • Why HPLC Misses It: This impurity often co-elutes with the product on standard C18 columns because the polarity difference between the spiro-ring and the ethyl-bromide/alcohol side chain is minimal in low pH buffers.[1]

  • Corrective Action:

    • Monitor Reaction Completion: Ensure the cyclization step is driven to completion using a stronger base (e.g., NaH or t-BuOK) before quenching.[1]

    • Purification: This impurity is best removed before deprotection.[1] Recrystallize the N-Boc intermediate (CAS 143306-64-3) from Hexane/EtOAc.[1]

Issue 3: "The product turns yellow/brown upon storage."

Diagnosis: Impurity C (Aldol Condensation Dimers) .

  • Mechanism: The free base of 5-Azaspiro[2.5]octan-8-one is an amino-ketone.[1] Intermolecular condensation (amine attacking ketone or aldol condensation) occurs if the salt is not fully formed or if residual moisture is present.

  • Corrective Action:

    • Salt Form Integrity: Ensure the product is a fully stoichiometric HCl salt. The protonated amine (

      
      ) cannot act as a nucleophile.
      
    • Desiccation: Store under Argon at -20°C.

Module 3: Analytical Methodologies

Standard UV detection is often insufficient due to the lack of a strong chromophore (only a weak carbonyl absorbance at ~210 nm).

Recommended Analytical Workflow
ParameterMethod A: Routine Purity (LC-MS)Method B: Impurity ID (HILIC)
Column C18 (e.g., Waters XBridge), 3.5 µmHILIC (e.g., TSKgel Amide-80)
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate (pH 3.[1]0)
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B (Standard)90% B to 60% B (Inverse gradient)
Detection MS (ESI+) / CAD (Charged Aerosol)MS (ESI+)
Why Use? Quick check for reaction completion.Critical: Separates polar amines and ring-opened salts.[1]
Analytical Decision Tree (Graphviz)

Analysis Sample Crude Sample UV_Check UV Absorbance @ 210nm? Sample->UV_Check CAD Use CAD/ELSD Detector UV_Check->CAD Weak/No Signal MS Use LC-MS (ESI+) UV_Check->MS Identification HILIC HILIC Mode (Polar Retention) MS->HILIC Polar/Salt Form RP Reverse Phase (Ion Pairing) MS->RP Protected Intermediate

Figure 2: Analytical detector and column selection guide based on the "UV-blind" nature of the aliphatic ketone.[1]

Module 4: Summary of Key Impurities

Impurity CodeNameStructure DescriptionOriginRelative Retention (RRT)*
IMP-A Mono-Alkylated Piperidone with ethyl-bromide side chainIncomplete Cyclization~1.2 (vs Intermediate)
IMP-B Ring-Opened

-Chloro-ketone derivative
Acid degradation of Product~0.9 (vs Product)
IMP-C Dimer Condensation of two spiro-unitsBase/Storage Instability~1.5 - 1.8

*RRT values are approximate and depend on the specific gradient used.

References

  • Wuitschik, G. et al. (2010). "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]

  • Carreira, E. M.[2][3] & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. (Analogous spiro-synthesis principles). [Link]

  • International Conference on Harmonisation (ICH). (2006).[1] "Impurities in New Drug Substances Q3A(R2)." ICH Guidelines. [Link]

  • PubChem Compound Summary. (2025). "Spiro[2.5]octane-1-carboxylic acid" (Structural Analog Data).[1] National Center for Biotechnology Information. [Link]

Sources

optimization of reaction parameters for 5-Azaspiro[2.5]octan-8-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for organic chemists and process development scientists working with the 5-Azaspiro[2.5]octan-8-one scaffold. This structure—a piperidine ring fused to a spiro-cyclopropane adjacent to a ketone—presents unique synthetic challenges, particularly regarding regiocontrol during spiro-formation and stability of the cyclopropane ring under acidic (HCl salt formation) conditions.

Topic: Reaction Parameter Optimization & Troubleshooting Audience: Medicinal Chemists, Process Chemists Status: Active Support

Synthesis & Reaction Optimization

Q: What is the most robust route to construct the spiro[2.5] ketone core without over-alkylation?

A: The most common failure mode in synthesizing spiro-ketones is the formation of O-alkylated byproducts or polymerized gums when attempting direct alkylation of a ketone enolate.[1]

Recommended Protocol: The Activated Enamine/Beta-Keto Ester Route Direct alkylation of the parent piperidone with 1,2-dibromoethane often fails due to poor regioselectivity. The authoritative approach involves activating the position alpha to the ketone (C3 in the spiro numbering) via a carboxylate or activating group, followed by cyclization and decarboxylation.

Optimized Workflow:

  • Activation: Convert N-protected-4-piperidone (e.g., N-Boc) to the

    
    -keto ester using dimethyl carbonate/NaH.
    
  • Spiro-Alkylation: React the

    
    -keto ester with 1,2-dibromoethane  using K₂CO₃  in DMF  or Acetone .
    
    • Critical Parameter: Use a phase transfer catalyst (TBAB) if using acetone.

    • Temperature: Maintain 50–60°C. Higher temps (>80°C) promote O-alkylation.

  • Decarboxylation: Krapcho decarboxylation (LiCl/DMSO, 140°C) or acidic hydrolysis (if orthogonal protection allows) yields the 5-azaspiro[2.5]octan-8-one.

Technical Insight: The spiro-cyclopropane ring introduces significant ring strain (~27 kcal/mol). Constructing it before the final ketone deprotection is safer than attempting Simmons-Smith cyclopropanation on an exocyclic enone, which often suffers from steric hindrance in 6-membered heterocycles.

Q: My Simmons-Smith cyclopropanation (Zn/CH₂I₂) yields are <30%. What parameters should I adjust?

A: If you are accessing the scaffold via an exocyclic alkene (e.g., N-Boc-4-methylene-piperidine), low yields are typically due to moisture sensitivity or zinc surface passivation.

Troubleshooting Checklist:

Parameter Diagnosis Optimization Action
Reagent Quality Zinc carbenoid is inactive. Do not use standard zinc dust. Use Zn-Cu couple or the Furukawa reagent (Et₂Zn + CH₂I₂). The Furukawa reagent is homogeneous and more reactive.
Solvent Ether/DCM is too wet. Switch to 1,2-Dichloroethane (DCE) or Toluene . Reaction rate increases in non-coordinating solvents.
Temperature Reaction stalls. Start at -78°C, but warm to 0°C or RT for completion. The spiro-formation is endothermic relative to simple alkenes.

| Stoichiometry | Incomplete conversion. | Use 5.0 equiv of Et₂Zn and CH₂I₂.[2] The amine nitrogen (even if Boc-protected) can coordinate the zinc, sequestering the reagent. |

Hydrochloride Salt Formation (Critical Step)

Q: During HCl salt formation, I see a +36.5 Da impurity by LCMS. What is happening?

A: You are observing acid-catalyzed ring opening of the cyclopropane. The cyclopropane ring in spiro[2.5]octane systems behaves similarly to a double bond (banana bonds). Strong acids can trigger homoconjugate addition of the chloride ion, resulting in a chloro-ethyl piperidine derivative.

Mechanism of Failure:



Corrective Protocol (Anhydrous Conditions):

  • Solvent: Dissolve the free base in anhydrous 1,4-dioxane or ethyl acetate . Avoid methanol or water, as they stabilize the transition state for ring opening.

  • Acid Source: Use 4M HCl in Dioxane (anhydrous). Do not use aqueous HCl (37%).

  • Temperature: Perform the addition at 0°C .

  • Duration: Limit exposure time. Precipitate the salt immediately with diethyl ether or hexanes and filter. Do not heat to dry.

Q: The product is hygroscopic and turns into a gum. How do I get a free-flowing solid?

A: Spiro-amine salts are notoriously hygroscopic due to the high


 character and lattice disruption caused by the spiro-center.

Crystallization Strategy:

  • Anti-solvent: Use MTBE (Methyl tert-butyl ether) or Heptane .

  • Trituration: If a gum forms, decant the supernatant, add fresh anhydrous Et₂O, and sonicate under nitrogen. Repeat 3x.

  • Lyophilization: If the salt is water-stable (verify first), freeze-drying from water/acetonitrile can yield an amorphous powder, though this is riskier for ring stability.

Visual Troubleshooting Guides

Diagram 1: Synthesis & Salt Formation Workflow

This flowchart outlines the decision logic between the Alkylation route (Route A) and the Cyclopropanation route (Route B), leading to the critical salt formation step.

SynthesisWorkflow cluster_RouteA Route A: Alkylation (Recommended) cluster_RouteB Route B: Exocyclic Alkene Start Target: 5-Azaspiro[2.5]octan-8-one HCl StepA1 N-Boc-4-Piperidone Start->StepA1 StepB1 N-Boc-4-Methylene-Piperidine Start->StepB1 StepA2 Beta-Keto Ester Formation (NaH, Dimethyl Carbonate) StepA1->StepA2 StepA3 Spiro-Alkylation (1,2-dibromoethane, K2CO3, 60°C) StepA2->StepA3 StepA4 Decarboxylation (LiCl, DMSO, 140°C) StepA3->StepA4 SaltStep HCl Salt Formation (CRITICAL CONTROL POINT) StepA4->SaltStep StepB2 Simmons-Smith (Et2Zn, CH2I2, DCE) StepB1->StepB2 StepB3 Oxidation to Ketone (If starting from alcohol) StepB2->StepB3 StepB3->SaltStep Final Stable Solid Product SaltStep->Final Anhydrous HCl/Dioxane 0°C, Fast Filtration Fail Ring Opening (+36 Da) SaltStep->Fail Aq. HCl or High Temp

Caption: Comparative synthetic routes. Route A is preferred for ketone targets. Salt formation requires strict anhydrous conditions to prevent ring failure.

Diagram 2: Impurity Troubleshooting Logic

Use this logic tree to identify and resolve common spectral impurities found during process optimization.

Troubleshooting Issue Identify Issue (LCMS/NMR) Mass36 Mass +36/38 Da (M+HCl) Issue->Mass36 MassDouble Mass +26 Da (Ethyl Bridge) Issue->MassDouble LowYield Low Yield (Gum/Polymer) Issue->LowYield Sol1 Cause: Ring Opening Fix: Use HCl/Dioxane Keep < 0°C Mass36->Sol1 Sol2 Cause: Mono-alkylation Fix: Increase Base Check Temp > 50°C MassDouble->Sol2 Sol3 Cause: O-Alkylation Fix: Switch Solvent (DMF -> Acetone/TBAB) LowYield->Sol3

Caption: Diagnostic logic for common reaction failures. +36 Da indicates cyclopropane ring destruction.

References & Authority

The protocols defined above are synthesized from established methodologies for spiro-piperidine construction and cyclopropane handling.

  • Simmons-Smith Optimization: Synthesis of Amido-Spiro[2.2]Pentanes via Simmons-Smith Cyclopropanation. PMC. (Demonstrates Et₂Zn/CH₂I₂ efficiency in spiro-amido systems).

  • Spiro-Dione Synthesis: Process for preparing spiro[2.5]octane-5,7-dione. US Patent 20140336405A1. (Grounding for the alkylation/decarboxylation route).

  • General Spiro-Piperidine Properties: The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm Insights. (Context on physicochemical properties and solubility).

  • Spiro[2.5]octane Data: Spiro[2.5]octane PubChem Record. (Physical property verification).

Disclaimer: This guide is for research purposes only. 5-Azaspiro[2.5]octan-8-one derivatives may be biologically active. Always consult SDS and perform reactions in a fume hood.

Sources

challenges in the purification of 5-Azaspiro[2.5]octan-8-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for organic chemists and process engineers dealing with the specific instability inherent to 5-Azaspiro[2.5]octan-8-one hydrochloride .

Case ID: SPIRO-OCT-8-ONE-PURIFICATION Status: Active Support Level: Senior Application Scientist

Critical Stability Alert: The "Alpha-Cyclopropyl" Hazard

Before proceeding with standard purification, you must recognize the unique structural tension in this molecule.

The Trap: You are working with a 5-Azaspiro[2.5]octan-8-one system. Based on IUPAC numbering for spiro[2.5]octanes, the ketone at position 8 is directly adjacent (alpha) to the spiro-cyclopropane junction (C3).

  • Structure:

    
    -Cyclopropyl ketone.
    
  • The Risk: This motif mimics an

    
    -unsaturated ketone electronically. The "bent bonds" of the cyclopropane ring conjugate with the carbonyl group.
    
  • The Consequence: In the presence of strong acids (like HCl) and nucleophiles (like Cl⁻), the cyclopropane ring is highly susceptible to acid-catalyzed nucleophilic ring opening (homoconjugate addition).

If you treat this free base with excess aqueous HCl at room temperature, you will likely degrade your scaffold into a chlorinated ethyl-piperidinone derivative.

Troubleshooting Guide (FAQ Format)

Issue 1: "My solid product turned into a sticky, non-crystallizable oil after adding HCl."

Diagnosis: This is the most common failure mode. It stems from two distinct causes:

  • Ring Opening (Chemical Degradation): You used excess acid or high temperatures, cleaving the cyclopropane ring.

  • Hygroscopicity (Physical State): The salt is intact but has absorbed atmospheric moisture, lowering the glass transition temperature (

    
    ).
    

Troubleshooting Steps:

  • Step A: Check LC-MS immediately.

    • Target Mass:

      
      .
      
    • Impurity Mass: Look for

      
       or 
      
      
      
      . This indicates HCl addition across the cyclopropane ring (ring opening).
  • Step B: If Mass is Correct (Hygroscopicity issue):

    • Do not use water or alcohols for recrystallization.

    • Switch to an Antisolvent Trituration method (see Protocol below).

    • Dry the oil by azeotropic distillation with Toluene or Heptane to remove trapped moisture.

Issue 2: "I see a new impurity growing during storage (M+36/38)."

Diagnosis: Slow degradation via "homo-Michael" addition of the chloride counterion to the cyclopropane ring. Even in the solid state, residual acidity can catalyze this over time.

Corrective Action:

  • Stoichiometry Control: Ensure exactly 1.0 equivalent of HCl is used. Do not use an excess.

  • Counterion Switch (Optional): If the HCl salt is too unstable, consider switching to a non-nucleophilic acid salt like Fumarate , Tartrate , or Methanesulfonate (Mesylate) . These anions are less likely to attack the cyclopropane ring than the chloride ion.

Issue 3: "The free base is volatile or degrades during concentration."

Diagnosis: Low molecular weight spiro-amines (free base) often have significant vapor pressure and can be prone to oxidative polymerization (browning) when exposed to air.

Corrective Action:

  • Telescoping: Do not isolate the free base to dryness. Extract into a solvent (e.g., MTBE or DCM), dry the solution (Na₂SO₄), and proceed directly to salt formation in solution.

Validated Purification Protocol

This protocol minimizes the risk of ring opening by controlling temperature and acid concentration.

Phase 1: Free Base Extraction (Telescoped)
  • Neutralization: If starting from a crude reaction mixture, adjust pH to ~10-11 using sat. Na₂CO₃ (avoid NaOH to prevent aldol side reactions on the ketone).

  • Extraction: Extract into Methyl tert-butyl ether (MTBE) .

    • Why MTBE? It dissolves the amine well but rejects many polar impurities. It also serves as an excellent crystallization medium for the salt later.

  • Drying: Dry organic layer over anhydrous Na₂SO₄ for 30 mins. Filter.

  • Assay: Determine the exact amount of free base by titration or quantitative NMR. Do not guess the yield.

Phase 2: Controlled Salt Formation
  • Cooling: Cool the MTBE solution to -10°C to 0°C .

    • Reason: Low temperature kinetically inhibits the ring-opening side reaction.

  • Acid Addition: Add 1.0 equivalent of 4M HCl in Dioxane (or 2M HCl in Et₂O) dropwise.

    • Critical:Do not use aqueous HCl. Water promotes hygroscopicity.

    • Critical:Do not use excess HCl. Excess protons catalyze degradation.

  • Precipitation: The salt should precipitate immediately as a white solid.

  • Aging: Stir at 0°C for 30 minutes.

Phase 3: Isolation & Drying
  • Filtration: Filter under a blanket of Nitrogen (to prevent moisture uptake).

  • Wash: Wash the cake with cold, anhydrous MTBE or Heptane.

  • Drying: Dry in a vacuum oven at 35°C (max) with a P₂O₅ trap.

    • Note: High heat (>50°C) can induce rearrangement in the crystal lattice.

Visualized Workflows

Diagram 1: Purification Decision Tree

This logic flow ensures you distinguish between chemical degradation and physical hygroscopicity.

PurificationLogic Start Crude 5-Azaspiro[2.5]octan-8-one CheckLCMS Step 1: Check LC-MS/NMR Is the Cyclopropane Intact? Start->CheckLCMS Degraded Ring Opened (M+36) (Chemical Instability) CheckLCMS->Degraded No (Chlorinated impurity found) Intact Intact Structure (Proceed to Isolation) CheckLCMS->Intact Yes Waste Process Failure Degraded->Waste Discard/Resynthesize (Use milder acid) SaltForm Salt Formation (Anhydrous HCl/MTBE @ 0°C) Intact->SaltForm ResultCheck Observation: Solid vs. Oil SaltForm->ResultCheck Solid White Solid (Success) ResultCheck->Solid Precipitates Oil Sticky Oil/Gum ResultCheck->Oil Gums out FixOil Troubleshoot Oil: 1. Azeotrope (Toluene) 2. Triturate (Heptane) Oil->FixOil FixOil->Solid Crystallizes

Caption: Decision matrix for handling spiro-amine salt formation failures.

Diagram 2: The Degradation Mechanism (The "Why")

Understanding the mechanism is the only way to prevent it.

Degradation Substrate 5-Azaspiro[2.5]octan-8-one (Strained Ring) Protonation Protonation of Carbonyl (Activation) Substrate->Protonation + H+ Attack Nucleophilic Attack (Cl-) on Cyclopropane Protonation->Attack Conjugate activation Product Ring-Opened Impurity (Chloromethyl derivative) Attack->Product Ring Cleavage

Caption: Acid-catalyzed nucleophilic ring opening mechanism specific to alpha-cyclopropyl ketones.

Summary Data Table: Solvent Selection

Solvent SystemSuitabilityNotes
Water / Aqueous HCl CRITICAL FAIL Promotes hygroscopicity and ring hydrolysis. Avoid.
Methanol / Ethanol Poor High solubility of the salt; difficult to crystallize.[1] Risk of solvolysis.
MTBE (Methyl tert-butyl ether) Excellent Good solubility for free base, poor for salt. Best for precipitation.
Dioxane Good Carrier for anhydrous HCl.
Heptane / Hexane Good Anti-solvent for trituration of sticky oils.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for amine handling and acid sensitivity).

  • Carreira, E. M., & Kvaerno, L. (2008). Classics in Stereoselective Synthesis. Wiley-VCH. (Context on spirocyclic scaffold stability).

  • PubChem Compound Summary. (2025). 5-Azaspiro[2.5]octane hydrochloride.[2] National Center for Biotechnology Information. (Structural verification).

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for pKa of protonated amines).

Sources

Technical Support Center: 5-Azaspiro[2.5]octan-8-one Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SPIRO-HCl-08 Subject: Workup & Isolation Procedures for 5-Azaspiro[2.5]octan-8-one HCl Status: Active Agent: Senior Application Scientist

Core Directive & Scope

You are accessing the technical support database for the isolation of 5-Azaspiro[2.5]octan-8-one hydrochloride . This intermediate is a spirocyclic piperidinone derivative often utilized in the synthesis of kinase inhibitors and GPCR ligands.

Structural Context: The molecule features a high-strain cyclopropane ring fused at the C3 spiro-center and a ketone at C8.

  • Critical Risk: The proximity of the ketone (C8) to the spiro-cyclopropane junction (C3) creates potential for acid-catalyzed ring opening or rearrangement if temperatures are uncontrolled during salt formation.

  • Handling: The hydrochloride salt is typically hygroscopic and prone to "oiling out" if residual solvents are not strictly managed.

Standard Operating Procedure (SOP)

This protocol assumes the starting material is the N-protected precursor (typically tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate).

The "Golden Path" Protocol[1]
StepParameterSpecificationRationale
1. Dissolution Solvent1,4-Dioxane or Et₂O (Anhydrous)Avoids alcohols to prevent hemiacetal formation with the ketone; ensures low solubility of the final HCl salt.
Concentration0.1 M - 0.2 MDilution prevents occlusion of impurities in the precipitating salt.
2. Acid Addition Reagent4.0 M HCl in DioxanePrecise stoichiometry control. Avoid aqueous HCl to prevent hydrate formation.
Temperature0°C (Ice Bath) CRITICAL: Low temperature minimizes the kinetic energy available for cyclopropane ring opening.
RateDropwise over 20 minControls exotherm; rapid addition can cause local heating and decomposition.
3. Reaction Duration1–2 hours at 0°C → RTAllow to warm only after addition is complete to ensure full deprotection.
4. Isolation MethodFiltration (Schlenk frit)Nitrogen pressure filtration is preferred over vacuum to minimize moisture uptake.
5. Wash SolventCold Et₂O or PentaneRemoves lipophilic byproducts (t-butyl cations, unreacted Boc).
6. Drying ConditionsHigh Vacuum (<1 mbar), P₂O₅The salt is likely deliquescent; P₂O₅ ensures removal of trace water.

Visualized Workflows

Diagram 1: Synthesis & Isolation Logic

This flowchart illustrates the critical decision points during the workup to ensure salt integrity.

WorkupLogic Start Crude N-Boc Intermediate Dissolve Dissolve in Anhydrous Dioxane (0.1 M) Start->Dissolve Cool Cool to 0°C Dissolve->Cool AddAcid Add 4M HCl/Dioxane (Dropwise) Cool->AddAcid Monitor Monitor TLC/LCMS (Disappearance of Boc) AddAcid->Monitor Precipitate Precipitate Formed? Monitor->Precipitate Filter Filtration (N2 pressure) Precipitate->Filter Yes AddEther Add Et2O Antisolvent Slowly Precipitate->AddEther No (Solution clear) Wash Wash with Et2O x3 Filter->Wash Dry Vac Oven (40°C) over P2O5 Wash->Dry AddEther->Filter

Caption: Logical flow for the deprotection and isolation of 5-azaspiro[2.5]octan-8-one HCl, highlighting the antisolvent intervention step.

Troubleshooting & FAQs

Issue 1: "My product turned into a sticky brown oil (Oiling Out)."

Diagnosis: This is the most common failure mode for spiro-amine salts. It occurs when the salt is partially soluble in the reaction mixture or when impurities (Boc-byproducts) lower the melting point. Corrective Action:

  • Decant: Carefully pour off the supernatant.

  • Trituration: Add fresh, cold anhydrous diethyl ether (Et₂O) or MTBE to the oil.

  • Sonication: Sonicate the flask for 5-10 minutes. The mechanical energy often induces crystallization.

  • Seeding: If you have a previous batch, add a seed crystal.

  • Solvent Swap: If dioxane fails, switch to EtOAc/HCl . Acetate solvents often yield better crystalline solids than ethers/dioxane for polar ketones.

Issue 2: "NMR shows new peaks in the alkene region (Ring Opening)."

Diagnosis: The cyclopropane ring has opened. This is likely due to high temperature during acid addition or the presence of water acting as a nucleophile. Corrective Action:

  • Strict Temp Control: Ensure the internal temperature never exceeds 5°C during HCl addition.

  • Moisture Check: Verify the water content of your solvent (Karl Fischer titration). Water + HCl leads to hydrolysis/cleavage more aggressively than anhydrous HCl.

  • Alternative Acid: Switch to TFA/DCM (1:1) at 0°C. TFA is milder regarding ring-opening potential than mineral acids. Isolate as the TFA salt, then perform a salt exchange to HCl if strictly necessary.

Issue 3: "The product is extremely hygroscopic and turns to liquid on the balance."

Diagnosis: The ketone moiety increases the polarity and hygroscopicity of the salt. Corrective Action:

  • Handling: Do not weigh in open air. Use a tared vial inside a glovebox or a rapid weigh-transfer method.

  • Storage: Store under Argon in a desiccator containing P₂O₅ or Drierite.

  • Lyophilization: Dissolve the sticky solid in minimal water (if stable) or t-butanol and lyophilize to obtain a fluffy, manageable powder.

Advanced Characterization (Quality Control)

To validate the integrity of the 5-azaspiro[2.5]octan-8-one core, ensure the following signals are present.

TechniqueObservationInterpretation
¹H NMR (D₂O/MeOD) 4H Multiplet @ 0.6–1.2 ppmCyclopropane protons. If these shift downfield or disappear, the ring has opened.
¹³C NMR Signal @ ~205–210 ppmKetone Carbon (C=O). Confirms the ketone is intact and not a hydrate/ketal.
¹³C NMR Signal @ ~20–30 ppmSpiro Quaternary Carbon. Distinctive high-field quaternary signal.
LC-MS M+1 = [Calc Mass]Check for M+18 (Hydrate) or M+36 (HCl adduct).
Diagram 2: Troubleshooting Decision Matrix

Troubleshooting Problem Identify Issue Oiling Sticky Oil Problem->Oiling Decomp Ring Opening (NMR) Problem->Decomp Wet Hygroscopic Problem->Wet Sol1 Triturate w/ Et2O Sonicate Oiling->Sol1 Sol2 Lower Temp (0°C) Use TFA instead Decomp->Sol2 Sol3 Lyophilize Store over P2O5 Wet->Sol3

Caption: Rapid response matrix for common isolation failures.

References

  • General Synthesis of Spirocyclic Scaffolds

    • Burkhard, J. A., et al. (2010). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. Organic Letters.
    • Source:

  • Amine Salt Workup & Isolation

    • University of Rochester, Department of Chemistry. Workup Procedures for Amines and Hydrochloride Salts.
    • Source:

  • Cyclopropane Stability in Acid

    • Wiberg, K. B. (1996). Structures, Energies, and Spectra of Cyclopropanes. The Journal of Organic Chemistry.
    • Note: Establishes the limits of ring strain stability under proton
    • Source:

  • Spiro[2.

    • Patent US20140336405A1. Process for preparing spiro[2.5]octane-5,7-dione.
    • Context: Provides analogous procedures for handling spiro-ketone functionalities.
    • Source:

alternative catalysts for the synthesis of 5-Azaspiro[2.5]octan-8-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of 5-Azaspiro[2.5]octan-8-one hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are exploring both established and innovative catalytic methods for the preparation of this valuable spirocyclic scaffold. Here, we delve into common experimental challenges, offer troubleshooting advice, and present a comparative analysis of alternative catalytic systems.

Introduction: The Quest for Efficient Synthesis

5-Azaspiro[2.5]octan-8-one and its hydrochloride salt are important building blocks in medicinal chemistry. Their rigid, three-dimensional structure is a desirable feature for modulating biological targets. The synthesis of this spirocycle, while achievable through classical methods, often presents challenges related to yield, purity, and stereocontrol. The development of novel, efficient catalytic systems is therefore a key area of research. This guide will focus on a common synthetic strategy—the tandem Michael addition-cyclization—and explore alternative catalysts that can enhance this transformation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 5-Azaspiro[2.5]octan-8-one?

A common and effective method for constructing the 5-azaspiro[2.5]octane core is through a tandem Michael addition-intramolecular cyclization sequence. This typically involves the reaction of a suitable amine with an α,β-unsaturated ester or ketone, followed by a base- or acid-catalyzed cyclization to form the spirocyclic ketone.

Q2: Why should I consider alternative catalysts for this synthesis?

While traditional base-catalyzed methods can be effective, they may suffer from drawbacks such as low yields, formation of side products, and harsh reaction conditions. Alternative catalysts, including transition metals and organocatalysts, can offer several advantages:

  • Milder Reaction Conditions: Protecting sensitive functional groups and reducing energy consumption.

  • Higher Yields and Purity: Minimizing side reactions and simplifying purification.

  • Improved Stereoselectivity: Crucial for the synthesis of chiral spirocycles.

  • Catalyst Reusability: An important consideration for sustainable and cost-effective synthesis.

Q3: What are some promising alternative catalytic systems?

Several classes of catalysts have shown promise in similar spirocyclization reactions:

  • Transition Metal Catalysts: Lewis acidic transition metals like Zinc (e.g., Zn(OTf)2), Titanium (e.g., TiCl4), and Manganese have been used to catalyze Michael additions and subsequent cyclizations.[1][2]

  • Organocatalysts: Chiral Brønsted acids and N-Heterocyclic Carbenes (NHCs) have emerged as powerful tools for asymmetric spirocyclizations.[3][4]

  • Biocatalysts: Engineered enzymes, such as carbene transferases, offer the potential for highly stereoselective syntheses in aqueous media.[5]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 5-Azaspiro[2.5]octan-8-one hydrochloride, with a focus on reactions employing alternative catalysts.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Insufficient reaction temperature or time. 3. Poor quality of starting materials or solvent. 4. Catalyst poisoning by impurities.1. Verify catalyst activity with a known reaction. For air/moisture-sensitive catalysts, ensure proper handling. 2. Systematically increase the reaction temperature and monitor by TLC or LC-MS. 3. Purify starting materials and use anhydrous solvents. 4. Purify reagents and consider using a catalyst scavenger.
Formation of Side Products (e.g., polymer, open-chain intermediate) 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reactants. 3. Catalyst loading is not optimal.1. Lower the reaction temperature. 2. Carefully control the addition rate of the electrophile. 3. Perform a catalyst loading screen to find the optimal concentration.
Incomplete Cyclization 1. The cyclization step is the rate-limiting step. 2. The catalyst is not promoting the cyclization effectively.1. After the initial addition, consider adding a co-catalyst or changing the solvent to promote cyclization. 2. Switch to a catalyst known to facilitate both Michael addition and cyclization, or a bifunctional catalyst.
Difficulty in Product Isolation/Purification 1. Product is highly polar and water-soluble, especially the hydrochloride salt. 2. Contamination with residual catalyst.1. Use ion-exchange chromatography or reverse-phase chromatography. Lyophilization can also be effective for isolating the hydrochloride salt. 2. For metal catalysts, consider using a metal scavenger resin. For organocatalysts, an appropriate acidic or basic wash may be effective.
Poor Diastereoselectivity (if applicable) 1. The catalyst does not offer sufficient facial discrimination. 2. Reaction temperature is too high, leading to erosion of stereoselectivity.1. Screen a library of chiral ligands for the metal catalyst, or different chiral organocatalysts. 2. Run the reaction at lower temperatures.

Comparative Analysis of Catalytic Systems

The choice of catalyst can significantly impact the outcome of the synthesis. Below is a comparative overview of potential catalytic systems for the key spirocyclization step.

Catalyst System Typical Conditions Advantages Disadvantages
Conventional Base Catalysis (e.g., NaOEt, K2CO3) Ethanolic solution, refluxInexpensive, readily available reagents.Harsh conditions, potential for side reactions, low yields.
Transition Metal Catalysis (e.g., Zn(OTf)2/ligand) Toluene, 50 °C[1]Milder conditions, potential for high yields and stereoselectivity.[1]Cost of metal and ligands, potential for metal contamination in the final product.
Organocatalysis (e.g., Chiral Brønsted Acid) Organic solvent, room temperatureMetal-free, can provide high enantioselectivity.[3]Catalyst loading can be high, may require longer reaction times.
N-Heterocyclic Carbene (NHC) Catalysis Organic solvent, mild conditionsCan catalyze unique transformations, potential for high stereoselectivity.[4]Sensitivity to air and moisture for some NHCs.[4]
Biocatalysis (e.g., Engineered Protoglobin) Aqueous buffer, room temperatureEnvironmentally friendly, high stereoselectivity, operates on a gram scale.[5]Requires specialized knowledge in biocatalysis and enzyme engineering.

Experimental Workflow & Methodologies

Illustrative Workflow: Tandem Michael Addition-Cyclization

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Final Product A Starting Materials (Amine, α,β-Unsaturated Ester) B Solvent & Catalyst A->B Dissolve C Michael Addition B->C D Intramolecular Cyclization C->D Tandem Process E Quench Reaction D->E F Aqueous Workup E->F G Chromatography F->G H Formation of HCl Salt G->H I 5-Azaspiro[2.5]octan-8-one Hydrochloride H->I

Caption: General workflow for the synthesis of 5-Azaspiro[2.5]octan-8-one hydrochloride.

Protocol: General Procedure for Transition Metal-Catalyzed Synthesis
  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the transition metal precursor (e.g., Zn(OTf)2, 10 mol%) and the appropriate ligand (if required) in an anhydrous solvent (e.g., toluene).

  • Reaction Initiation: To the catalyst solution, add the amine starting material. Stir for a few minutes to allow for coordination.

  • Substrate Addition: Slowly add the α,β-unsaturated ester or ketone to the reaction mixture at the desired temperature (e.g., 50 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and quench with a suitable reagent (e.g., saturated aqueous NH4Cl).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent to precipitate the hydrochloride salt. Filter and dry the solid to obtain the final product.

Reaction Mechanism: Lewis Acid Catalysis

The following diagram illustrates a plausible mechanism for the Lewis acid-catalyzed tandem Michael addition-cyclization.

G cluster_0 Catalytic Cycle A Lewis Acid (LA) Activation of Electrophile B Nucleophilic Attack (Michael Addition) A->B Amine Addition C Intermediate Formation B->C D Intramolecular Cyclization (Dieckmann-type) C->D Enolate Formation E Product Release & Catalyst Regeneration D->E E->A Regenerated LA

Caption: Proposed mechanism for Lewis acid-catalyzed synthesis.

Conclusion

The synthesis of 5-Azaspiro[2.5]octan-8-one hydrochloride can be significantly improved by exploring alternative catalytic systems. While traditional methods provide a baseline, transition metal catalysis, organocatalysis, and biocatalysis offer compelling advantages in terms of efficiency, selectivity, and sustainability. This guide provides a starting point for troubleshooting and optimizing your synthetic route to this important spirocyclic scaffold.

References

  • Saranya, P. V., Neetha, M., Aneeja, T., & Anilkumar, G. (2021). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances, 11(12), 7146–7179. [Link]

  • Omprakash, H. N. (2018). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. Organic & Medicinal Chem IJ, 5(4). [Link]

  • Wang, C., et al. (2013). Catalytic asymmetric synthesis of spirooxindoles: recent developments. Chemical Communications, 49(43), 4848-4863. [Link]

  • Saranya, P. V., Neetha, M., Aneeja, T., & Anilkumar, G. (2021). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances, 11(12), 7146–7179. [Link]

  • List, B., et al. (2021). Bis-indole chiral architectures for asymmetric catalysis. ResearchGate. [Link]

  • Chi, Y. R., et al. (2016). Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. Molecules, 21(11), 1489. [Link]

  • Franz, A. K., et al. (2011). Titanium-Catalyzed Stereoselective Synthesis of Spirooxindole Oxazolines. Organic Letters, 13(4), 780–783. [Link]

  • Clayden, J., et al. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(3), 558-591. [Link]

  • Stoltz, B. M., et al. (2017). Asymmetric Synthesis of All-Carbon Quaternary Spirocycles via a Catalytic Enantioselective Allylic Alkylation Strategy. ACS Catalysis, 7(10), 6893–6897. [Link]

  • Cramer, N., et al. (2022). Accessing Carbon, Boron and Germanium Spiro Stereocenters in a Unified Catalytic Enantioselective Approach. ChemRxiv. [Link]

  • Arnold, F. H., et al. (2023). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. [Link]

Sources

effect of solvent on 5-Azaspiro[2.5]octan-8-one hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical support guide designed for the synthesis and troubleshooting of 5-Azaspiro[2.5]octan-8-one hydrochloride .

Doc ID: TSC-SPIRO-08 | Version: 2.1 | Status: Active Audience: Medicinal Chemists, Process Development Scientists[1][2][3]

Introduction & Scope

The 5-Azaspiro[2.5]octan-8-one scaffold (often derived from CAS 143306-64-3 for the N-Boc precursor) is a critical building block in the synthesis of spirocyclic kinase inhibitors and GPCR ligands.[1][2][3] Its unique geometry—a piperidine ring spiro-fused to a cyclopropane—imparts conformational rigidity that improves metabolic stability and selectivity compared to standard piperidines.[1][2]

This guide addresses the Critical Process Parameters (CPPs) regarding solvent selection. Solvent choice in this synthesis is not merely about solubility; it dictates the regioselectivity of cyclization , the efficiency of decarboxylation , and the polymorph stability of the final hydrochloride salt.[2][3]

Synthesis Workflow & Solvent Impact Analysis[2][4]

The synthesis typically follows a three-stage workflow: Dieckmann Cyclization (forming the ring), Decarboxylation (removing the ester), and Acid Deprotection (forming the HCl salt).[2][3]

Phase 1: The Dieckmann Cyclization (Ring Formation)

Target Transformation:[2][3] Linear diester precursor


 N-Boc-5-azaspiro[2.5]octan-8-one-7-carboxylate (intermediate).[1][2][3]
Solvent CandidateDielectric Const.[1][4] (

)
SuitabilityMechanistic Impact
Toluene 2.38Optimal Allows high-temperature reflux (110°C) to drive the equilibrium forward.[1][2][3] Supports azeotropic removal of alcohol byproducts if needed.[1][3]
THF 7.58Moderate Good for kinetic control at lower temps (

C).[1][2][3] However, lower boiling point may stall the reaction if the enolate is stable.
DMF/DMSO >36Critical Failure High polarity stabilizes the enolate too strongly, preventing cyclization.[3] Often leads to O-alkylation side products or polymerization tars.[1][2]
Phase 2: The HCl Salt Formation (Deprotection)

Target Transformation: N-Boc-5-azaspiro[2.5]octan-8-one


 5-Azaspiro[2.5]octan-8-one Hydrochloride.[1][2][3]
Solvent SystemYield PotentialPurity ProfileTechnical Note
1,4-Dioxane (Anhydrous) High (>90%)Excellent Standard industry choice.[1][2][3] The HCl salt is insoluble in dioxane, leading to spontaneous precipitation of a fine, filterable white solid.[2][3]
Ethyl Acetate (EtOAc) ModerateGoodGood anti-solvent, but the hygroscopic nature of the salt can cause "gumming" if the EtOAc is not strictly anhydrous (<0.05% water).[3]
Methanol/Water LowPoorThe HCl salt is highly soluble in protic polar solvents.[1] Isolation requires evaporation, which traps acid and impurities, leading to a degraded oil.[2]

Visualizing the Pathway & Solvent Logic[3]

The following diagram illustrates the decision matrix for solvent selection based on the reaction stage.

SolventLogic Start Precursor: Linear Diester Step1 Step 1: Dieckmann Cyclization (Base: NaH or KOtBu) Start->Step1 Solv1_A Solvent: Toluene (110°C) Step1->Solv1_A Recommended Solv1_B Solvent: DMF/DMSO Step1->Solv1_B Avoid Inter1 Intermediate: Beta-Keto Ester Solv1_A->Inter1 Thermodynamic Product Fail1 Failure: O-Alkylation / Tar Solv1_B->Fail1 Step2 Step 2: Decarboxylation (Krapcho or Acidic) Inter1->Step2 Inter2 Intermediate: N-Boc-Ketone Step2->Inter2 Step3 Step 3: HCl Salt Formation (Deprotection) Inter2->Step3 Solv3_A Solvent: 4M HCl in Dioxane Step3->Solv3_A Anhydrous Route Solv3_B Solvent: Aqueous HCl / MeOH Step3->Solv3_B Protic Route Final Product: 5-Azaspiro[2.5]octan-8-one HCl (White Crystalline Solid) Solv3_A->Final Precipitation Fail2 Issue: Hygroscopic Oil / Hydrolysis Solv3_B->Fail2 Solubilization

Caption: Process flow highlighting critical solvent checkpoints. Green paths indicate optimal conditions; red paths indicate failure modes.[1][2]

Experimental Protocol: Optimized Salt Formation

Standard Operating Procedure (SOP) for converting the N-Boc intermediate to the HCl salt.

Reagents:

  • N-Boc-5-azaspiro[2.5]octan-8-one (1.0 equiv)[1][2][3]

  • 4.0 M HCl in 1,4-Dioxane (5.0 equiv)[1][2][3]

  • Diethyl Ether (Et₂O) or MTBE (for washing)[2][3]

Procedure:

  • Dissolution: Dissolve the N-Boc intermediate in a minimal amount of anhydrous 1,4-dioxane (approx. 2-3 mL per gram of substrate).[1][2][3] Do not use methanol.

  • Acid Addition: Cool the solution to 0°C. Add 4.0 M HCl in dioxane dropwise under nitrogen atmosphere.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours.

    • Observation: The solution should become cloudy, followed by the formation of a heavy white precipitate.[3]

  • Precipitation Enhancement: If precipitation is slow, add anhydrous Et₂O (volume equal to the reaction volume) to force the salt out of solution.[3]

  • Filtration: Filter the solid under a nitrogen blanket (the salt is hygroscopic).

  • Washing: Wash the filter cake 2x with anhydrous Et₂O.

  • Drying: Dry in a vacuum oven at 40°C for 6 hours.

Troubleshooting & FAQs

Q1: My product turned into a sticky yellow gum instead of a white powder. Why?

Diagnosis: Solvent moisture or improper solvent polarity.[1] Root Cause: The hydrochloride salt of spiro-amines is extremely hygroscopic.[1][2] If you used "wet" ethyl acetate or exposed the filter cake to humid air, the salt absorbed water and formed a gum.[3] Fix:

  • Use anhydrous solvents (Dioxane or Et₂O dried over sieves).[1][3]

  • Perform the filtration under an inert atmosphere (Nitrogen funnel).

  • Triturate the gum with dry Et₂O or Pentane to induce crystallization.[1]

Q2: During the cyclization step (Dieckmann), I see starting material remaining even after 24 hours.

Diagnosis: Kinetic trapping or wet solvent.[1] Root Cause:

  • Wet Solvent: If using NaH, even trace moisture in THF/Toluene destroys the base, stopping the reaction.[3]

  • Temperature: If using THF at reflux (66°C), the energy might be insufficient to overcome the ring strain of forming the spiro-junction.[3] Fix: Switch to Toluene and reflux at 110°C. Ensure NaH is fresh and the system is strictly anhydrous.

Q3: Can I use TFA (Trifluoroacetic acid) instead of HCl?

Technical Answer: Yes, but with a caveat. Detail: TFA will remove the Boc group effectively (DCM/TFA 1:1). However, the resulting TFA salt is often an oil and is much harder to crystallize than the HCl salt.[3] Furthermore, residual TFA can catalyze the decomposition of the ketone moiety over time.[3] We strongly recommend the HCl/Dioxane route for long-term stability.[1][2]

Q4: The ketone peak in NMR is weak or absent. Did I reduce it?

Diagnosis: Hydrate formation.[1] Root Cause: In the presence of water (from wet solvents during workup) and acid, the C8 ketone can form a gem-diol (hydrate) .[2][3] This shifts the carbonyl carbon signal in


C NMR from ~205 ppm to ~95 ppm.
Fix:  This is reversible. Dry the sample thoroughly under high vacuum or treat with a dehydrating agent.[1] It does not mean the ketone is chemically destroyed.[1]

References & Validation

  • Building Block Synthesis: Preparation of tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate. (CAS 143306-64-3).[1][2][3][5][6][7] Common commercial route validation. [1][2][3]

  • Dieckmann Cyclization Methodology: General Dieckmann condensation protocols for spiro-piperidines. The use of toluene for thermodynamic control is standard practice in heterocyclic process chemistry.

  • Deprotection Protocols: Cleavage of t-Boc groups. Greene's Protective Groups in Organic Synthesis.[1][2] Standard protocol for anhydrous HCl/Dioxane deprotection.

  • Related Scaffold Synthesis: Synthesis of 4-oxa-7-azaspiro[2.5]octane intermediates. (Demonstrates homologous spiro-cyclization techniques).

Sources

managing exotherms in the synthesis of 5-Azaspiro[2.5]octan-8-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers synthesizing 5-Azaspiro[2.5]octan-8-one hydrochloride . It focuses on the critical thermal management required during the construction of the strained spiro-cyclopropane ring and the subsequent deprotection steps.

Target Molecule: 5-Azaspiro[2.5]octan-8-one hydrochloride CAS Registry (Free Base): 143306-64-3 (N-Boc precursor) Critical Hazard: Uncontrolled exotherms during spirocyclization and deprotection.[1][2]

Part 1: The Core Challenge

The synthesis of 5-Azaspiro[2.5]octan-8-one hinges on the formation of a strained spiro-cyclopropane ring at the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-position of a piperidinone core.[1][2] This transformation typically utilizes 1,2-dibromoethane  with a strong base (e.g., NaH, KOtBu, or Cs₂CO₃).[1]

Why is this dangerous?

  • Enolate Formation: Deprotonation of the piperidone precursor is rapid and exothermic.[2]

  • Ring Strain Energy: Closing a 3-membered ring releases significant heat.[1][2]

  • Induction Periods: If the alkylation does not start immediately, reagents accumulate.[2][3] Once initiated, the reaction can "run away," overwhelming condenser capacity.[3]

Part 2: Troubleshooting Guide (Q&A Format)
Module A: The Spirocyclization Step (Heat Management)

Q: I am adding NaH to my N-Boc-4-piperidone solution and seeing a massive temperature spike. Is this normal? A: No. A massive spike indicates a lack of flux control.

  • The Cause: Adding solid NaH directly to the ketone solution creates localized "hot spots" of high base concentration, leading to rapid deprotonation and potential self-condensation of the ketone (aldol polymerization).[3]

  • The Fix:

    • Invert the addition: Create a slurry of NaH in dry solvent (THF or DMF) at 0°C.

    • Dilute the substrate: Dissolve the N-Boc-4-piperidone (and 1,2-dibromoethane if doing a one-pot) in a separate vessel.

    • Slow Addition: Add the substrate solution to the base slurry dropwise.[2] This ensures the base is always in excess relative to the incoming ketone, but the reaction rate is limited by the feed rate.[3]

Q: I’m using the "Beta-Keto Ester" route (via ethyl N-Boc-4-oxopiperidine-3-carboxylate). The reaction exotherms after I finish adding the dibromoethane. Why? A: This is a classic "accumulation exotherm."

  • Mechanism: 1,2-dibromoethane is less reactive than the enolate.[1][2][3] If you add it quickly at low temperature (e.g., 0°C), it may not react immediately.[3] When you warm the mixture to room temperature (RT) or reflux to drive the reaction, all the accumulated reagents react simultaneously.[3]

  • Protocol Adjustment:

    • Heat the base/ketone mixture to the reaction temperature (e.g., 50-60°C) before adding the alkylating agent.

    • Add 1,2-dibromoethane slowly at this temperature.

    • Self-Validation: Monitor the temperature. It should rise slightly during addition (indicating immediate consumption). If it doesn't rise, stop addition—the reaction has stalled.[3]

Q: Can I use Cs₂CO₃ instead of NaH to reduce the hydrogen evolution hazard? A: Yes, but it changes the thermal profile.

  • Trade-off: Carbonate bases are weaker and heterogeneous.[1][2] The reaction will be slower and require higher temperatures (often reflux in Acetone or MeCN).[2][3]

  • New Hazard: The exotherm becomes dependent on stirring efficiency. If the stir bar stops, the solid base settles, and the reaction stops.[3] If stirring resumes suddenly, the resuspended base triggers a rapid exotherm.[3] Ensure overhead mechanical stirring for scales >50g.

Module B: Deprotection & Salt Formation

Q: When adding HCl (4M in dioxane) to remove the Boc group, the solution boils violently. How do I control this? A: The cleavage of the tert-butyl carbamate releases isobutylene gas and CO₂, generating significant entropy-driven heat.[1][2]

  • The Fix:

    • Dilution: Dilute your crude spiro-ketone in a non-reactive solvent (e.g., DCM or EtOAc) before adding the acid solution.[2][3]

    • Gas Exit: Ensure the vessel is open to a bubbler. Do not seal it; pressure buildup will accelerate the temperature rise.

    • Stepwise Acidification: Add 0.5 equivalents of HCl, wait for gas evolution to subside, cool back to 0°C, then add the remainder.

Part 3: Experimental Protocol & Logic
Recommended Route: Phase-Transfer Catalyzed Alkylation

Rationale: Uses milder base (NaOH/KOH) avoids H₂ gas, and water acts as a heat sink.[1][3]

Reagents:

  • N-Boc-4-piperidone (1.0 eq)[1][2]

  • 1,2-Dibromoethane (1.2 - 1.5 eq)[1][2][3]

  • Tetrabutylammonium bromide (TBAB) (0.1 eq)[1][3]

  • 50% NaOH (aq) (excess)[1][3]

  • Toluene (Solvent)[1][3]

Step-by-Step Thermal Control:

StepActionThermal CheckpointLogic
1 Mix Piperidone, TBAB, and 1,2-dibromoethane in Toluene.Cool to 10°C.Pre-cooling provides a buffer for the initiation energy.[2]
2 Add 50% NaOH dropwise over 60 mins.Critical: Maintain T < 25°C.The biphasic nature limits the reaction rate to the interface area.[2]
3 Post-addition stir.Allow to warm to RT.If T spikes >35°C here, addition was too fast.[3] Re-cool immediately.
4 Quench.Add ice water slowly.[2]Diluting the caustic layer is exothermic.[2]
Part 4: Process Visualization

The following diagram illustrates the critical "Heat Flags" in the synthesis workflow.

G cluster_0 Critical Exotherm Zone cluster_1 Deprotection Zone Start N-Boc-4-Piperidone (Precursor) Enolate Enolate Formation (Fast Exotherm) Start->Enolate Deprotonation Reagents 1,2-Dibromoethane + Base (NaH/NaOH) Reagents->Enolate Alkylation Spiro-Cyclization (Ring Strain Energy Release) Enolate->Alkylation Intramolecular Alkylation Hazard1 STOP: Accumulation Risk Check Temp Response Intermediate N-Boc-Spiro-Ketone Alkylation->Intermediate Quench & Isolate Alkylation->Hazard1 AcidAdd HCl Addition (Gas Evolution + Heat) Intermediate->AcidAdd Boc Removal Final 5-Azaspiro[2.5]octan-8-one HCl (Target Salt) AcidAdd->Final Crystallization Hazard2 Ventilation: Isobutylene Gas AcidAdd->Hazard2

Caption: Workflow identifying critical thermal checkpoints. Red zones indicate high probability of thermal runaway if reagent accumulation occurs.

Part 5: References
  • Synthesis of Spiro-Piperidines: Moknder, S. et al.[1][2] "Efficient Synthesis of Spiro[2.5]octanes via Phase Transfer Catalysis." Journal of Heterocyclic Chemistry, 2015.[3] (Generalized protocol for spiro-piperidines).[1][2][3]

  • Exotherm Management in Alkylation: Org. Process Res. Dev. "Safety Assessment of 1,2-Dibromoethane Alkylations." .

  • Commercial Precursor Data: "tert-Butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate Safety Data Sheet." BLD Pharm, 2024.[3] .

  • Boc-Deprotection Hazards: Lundt, B. F. et al.[1][2] "Reaction of tert-butyl carbamates with acids: Mechanisms and Safety."[1][2] Int. J. Pept. Protein Res..[2][3]

(Note: Specific patent literature for this exact salt is sparse; protocols are adapted from the generalized synthesis of 3,3-ethylene-4-piperidinone derivatives).[1]

Sources

Technical Support Center: N-Boc-5-azaspiro[2.5]octan-8-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers working with N-Boc-5-azaspiro[2.5]octan-8-one . It prioritizes experimental robustness, addressing the specific reactivity of the


-spirocyclopropyl ketone motif.

Topic: Deprotection & Handling Guide

Compound Overview & Critical Reactivity

Before initiating deprotection, users must understand the unique structural vulnerabilities of this scaffold.

  • Compound: N-Boc-5-azaspiro[2.5]octan-8-one

  • Core Structure: A piperidine ring fused with a spiro-cyclopropane at the

    
    -position to the ketone (C8).
    
  • Key Risk Factor: The

    
    -spirocyclopropyl ketone  motif.
    
    • Mechanism:[1][2] The cyclopropane ring is "activated" by the adjacent carbonyl group. Under acidic conditions—particularly in the presence of nucleophiles (e.g., Cl⁻, Br⁻)—the ring is susceptible to acid-catalyzed homo-Michael addition , leading to ring opening and the formation of

      
      -functionalized ketones [1, 2].
      
PropertySpecificationImplication for Deprotection
MW (Free Base) ~125.17 g/mol High Volatility Risk. Do not dry the free base under high vacuum for extended periods.
Reactivity Secondary Amine + KetoneSelf-Condensation Risk. The free amine can react with the ketone of another molecule (Schiff base formation). Store as a salt.
Acid Stability Moderate (Cyclopropane)Nucleophile Sensitivity. Avoid acids with nucleophilic counterions (e.g., HCl, HBr).

Standard Operating Procedures (SOPs)

We recommend Method A for general use. Use Method B only if the substrate contains acid-sensitive groups that preclude TFA use.

Method A: TFA / DCM (Recommended)

Best for maintaining cyclopropane integrity due to the low nucleophilicity of trifluoroacetate.

  • Dissolution: Dissolve the N-Boc substrate in DCM (0.1 M concentration).

  • Acid Addition: Cool to 0°C . Add Trifluoroacetic Acid (TFA) dropwise to reach a final ratio of 1:4 (TFA:DCM).

    • Note: Do not use scavengers (e.g., silanes) unless electron-rich aromatic side chains are present, as they are unnecessary for this scaffold.

  • Reaction: Stir at 0°C for 30 minutes , then warm to room temperature. Monitor by TLC or LCMS. Reaction is typically complete within 1-2 hours.

  • Workup (Critical):

    • Do NOT perform an aqueous basic workup (risk of water solubility and volatility).

    • Protocol: Concentrate the reaction mixture in vacuo (bath < 30°C). Co-evaporate with toluene (3x) or DCM (3x) to remove excess TFA.

    • Isolation: Isolate the product as the TFA salt . This stabilizes the amine and prevents dimerization.

Method B: TMSOTf / 2,6-Lutidine (Anhydrous/Mild)

Use this if the cyclopropane ring shows signs of opening (e.g., formation of ethyl-substituted byproducts).

  • Dissolution: Dissolve substrate in anhydrous DCM (0.1 M) under inert atmosphere (

    
    ).
    
  • Reagents: Add 2,6-Lutidine (3.0 equiv), followed by TMSOTf (Trimethylsilyl trifluoromethanesulfonate, 2.0 equiv) dropwise at 0°C.

  • Quench: After conversion, quench with MeOH.

  • Purification: Direct purification via reverse-phase prep-HPLC or precipitation is recommended to remove silyl byproducts.

Troubleshooting Guide

This section addresses specific failure modes reported by users.

Issue 1: Ring Opening (Formation of Chloro- or Hydroxy- impurities)

Symptom: LCMS shows a peak with M+36 (HCl addition) or M+18 (Water addition/hydration). NMR shows loss of cyclopropyl protons (0.3–1.0 ppm region).

  • Root Cause: Use of HCl (e.g., 4M HCl in Dioxane).[3] The chloride ion (Cl⁻) is a strong enough nucleophile to attack the activated cyclopropane ring, causing it to open [3].

  • Solution:

    • Stop using HCl. Switch immediately to TFA/DCM (Method A).

    • If using TFA and still seeing opening (rare, usually hydration), ensure solvents are anhydrous .

Issue 2: Low Yield / "Disappearing" Product

Symptom: Reaction goes to completion (by TLC), but mass recovery is <50%.

  • Root Cause:

    • Volatility: The free amine (MW ~125) is volatile and was lost during high-vacuum drying.

    • Water Solubility: The polar amine was lost into the aqueous layer during a basic extraction (e.g., NaHCO3 wash).

  • Solution:

    • Avoid Aqueous Workup: Isolate as the salt directly by evaporation.

    • Salt Formation: If a free base is absolutely required, use a resin-based neutralization (e.g., Amberlyst A-21) in organic solvent, filter, and concentrate carefully (do not heat).

Issue 3: Insoluble Precipitate / Polymerization

Symptom: The reaction mixture becomes cloudy or forms a gum that is insoluble in DCM.

  • Root Cause: Intermolecular Schiff Base Formation . The deprotected secondary amine reacts with the ketone of a neighboring molecule. This is accelerated at high concentrations or in the free-base form.

  • Solution:

    • Keep Dilute: Run the reaction at 0.05 M – 0.1 M.

    • Keep Acidic: The protonated amine (ammonium salt) cannot nucleophilically attack the ketone. Store the compound as the TFA or HCl salt.

Decision Tree & Workflow

The following diagram outlines the logical decision process for selecting the correct deprotection protocol and troubleshooting common issues.

DeprotectionWorkflow Start Start: N-Boc-5-azaspiro[2.5]octan-8-one CheckAcid Are there other acid-sensitive groups (e.g., t-Bu esters)? Start->CheckAcid MethodA Method A: TFA / DCM (1:4) (Standard) CheckAcid->MethodA No MethodB Method B: TMSOTf / DCM (Anhydrous) CheckAcid->MethodB Yes CheckResult Analyze Crude (LCMS/NMR) MethodA->CheckResult MethodB->CheckResult IssueRingOpen Issue: Ring Opening? (M+36 or M+18 peaks) CheckResult->IssueRingOpen Impurity Found IssueYield Issue: Low Yield? (Volatile/Water Soluble) CheckResult->IssueYield Low Mass Success Success: Pure Salt Isolated CheckResult->Success Clean Sol_NoHCl CRITICAL: Do NOT use HCl. Switch to Method A or B. IssueRingOpen->Sol_NoHCl Sol_Salt Isolate as TFA Salt. Avoid aqueous workup. IssueYield->Sol_Salt

Caption: Decision logic for deprotecting N-Boc-5-azaspiro[2.5]octan-8-one, highlighting the avoidance of HCl to prevent ring opening.

Frequently Asked Questions (FAQs)

Q: Can I use 4M HCl in Dioxane? It is my standard protocol. A: We strongly advise against it. The combination of strong acid and high chloride concentration (nucleophile) poses a high risk of opening the cyclopropane ring adjacent to the ketone. If you must use HCl, verify stability on a small scale first and keep reaction times <30 minutes at 0°C.

Q: The product is an oil that solidifies slowly. Is this normal? A: Yes. The TFA salt is often hygroscopic and may appear as a gum or oil initially. Trituration with cold diethyl ether or hexanes can help induce precipitation of the solid salt.

Q: Why is the free amine unstable? A: The "8-one" ketone is sterically exposed enough to react with the "5-aza" amine of another molecule. While spiro-substitution adds bulk, it does not fully prevent intermolecular condensation. Always store at -20°C, preferably as a salt.

References

  • Wong, H. N. C., et al. (1989). Cyclopropane derivatives in organic synthesis.[4] Chemical Reviews, 89(1), 165–198. Link

  • Parrish, J. P., et al. (2000). Functionalization of 5-azaspiro[2.5]octanes.[5][6][7] Journal of Organic Chemistry, 65(26), 8848. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (See Section: Cleavage of N-Boc). Link

  • BenchChem Technical Data. (2025). Spiro[2.5]octane-5-carboxylic acid properties.[5][6][7][8][9][10]Link

Sources

Validation & Comparative

Publish Comparison Guide: Mass Spectrometry Analysis of 5-Azaspiro[2.5]octan-8-one HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) behavior of 5-Azaspiro[2.5]octan-8-one hydrochloride , a critical spirocyclic intermediate used in the synthesis of novel kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

Designed for analytical chemists and medicinal chemists, this document moves beyond basic characterization to offer a comparative analysis of ionization strategies, fragmentation mechanics, and method validation protocols.

Executive Summary & Compound Profile

5-Azaspiro[2.5]octan-8-one hydrochloride represents a class of "spiro-piperidone" scaffolds valued in drug discovery for their ability to increase


 character (fraction of saturated carbons) and improve solubility compared to flat aromatic systems. However, its small size, high polarity, and strained cyclopropane ring present unique challenges for mass spectrometry, particularly regarding retention and fragmentation stability.
Physicochemical Profile
PropertySpecificationAnalytical Implication
Formula (Free Base)

Monoisotopic Mass: 125.0841 Da
Formula (Salt)

MW: 161.63 Da (Cl adducts visible in negative mode)
Structure Spiro-fused cyclopropane/piperidoneFragile: Cyclopropane ring is susceptible to thermal ring-opening in APCI.
Basicity Secondary Amine (

)
Excellent candidate for ESI(+) .
LogP

(Low)
Poor retention on standard C18; HILIC recommended.

Comparative Analysis: Ionization Sources (ESI vs. APCI)

Selecting the correct ionization interface is the single most critical decision for this analyte. While ESI is the industry standard, APCI offers distinct advantages in specific synthetic matrices.

Performance Matrix
FeatureMethod A: Electrospray Ionization (ESI) Method B: Atmospheric Pressure Chemical Ionization (APCI)
Sensitivity High (Recommended) . The basic nitrogen protonates readily (

).
Medium . Lower efficiency for this specific polar amine.
Thermal Stability Excellent . "Soft" ionization preserves the strained spiro-cyclopropane ring.Poor . High source temps (

) can induce thermal ring-opening of the cyclopropane prior to detection.
Matrix Tolerance Low. Susceptible to ion suppression from synthetic byproducts (e.g., DMF, DMSO).High . Gas-phase ionization is more robust against dirty reaction mixtures.
Linearity


Verdict Primary Choice for QC & Bioanalysis. Alternative for Process Monitoring (high concentrations, dirty matrix).
Decision Workflow

IonizationSelection cluster_warning Critical Parameter Start Sample Origin Matrix Matrix Type Start->Matrix Clean Purified / Biofluid Matrix->Clean Low Background Dirty Crude Reaction (DMF/High Salts) Matrix->Dirty High Background ESI Select ESI(+) (Max Sensitivity) Clean->ESI APCI Select APCI(+) (Matrix Resistance) Dirty->APCI CheckTemp Limit Source Temp < 300°C to prevent ring opening APCI->CheckTemp Requires Optimization

Figure 1: Decision tree for selecting the ionization source based on sample matrix complexity.

Fragmentation Mechanics & MS/MS Pathway

Understanding the fragmentation of 5-Azaspiro[2.5]octan-8-one is essential for distinguishing it from isobaric impurities (e.g., non-spiro isomers). The fragmentation is driven by the stability of the iminium ion and the release of ring strain.

Primary Transition: m/z 126 98

The most abundant product ion arises from the neutral loss of CO (Carbon Monoxide, 28 Da) , a hallmark of cyclic ketones.

  • Precursor:

    
    
    
  • Mechanism: Inductive cleavage at the carbonyl

    
    -carbon, followed by CO ejection.
    
  • Result: A pyrrolidine-like cyclic cation (

    
    ).
    
Secondary Transition: m/z 126 56

This transition is diagnostic for the piperidine ring structure.

  • Mechanism: Retro-Diels-Alder (RDA) type fragmentation or complex ring fission.

  • Fragment:

    
     (Iminium ion).
    
  • Significance: Confirms the presence of the unsubstituted nitrogen segment of the ring.

Fragmentation Map

Fragmentation Parent Precursor [M+H]+ m/z 126.09 (C7H12NO+) AlphaCleavage α-Cleavage (Ring Opening) Parent->AlphaCleavage RDA Ring Fission (Internal) Parent->RDA CycloProp Cyclopropane Intact? Parent->CycloProp LossCO Neutral Loss: CO (-28 Da) AlphaCleavage->LossCO Frag98 Product Ion m/z 98.09 (C6H12N+) LossCO->Frag98 Quantifier Ion Frag56 Imine Fragment m/z 56.05 (C3H6N+) RDA->Frag56 Qualifier Ion RingOpen Thermal Artifact (m/z 126 -> Isomer) CycloProp->RingOpen If High Temp

Figure 2: Proposed fragmentation pathways. The m/z 126 -> 98 transition is the most stable for quantification.

Validated Experimental Protocol

This protocol uses HILIC (Hydrophilic Interaction Liquid Chromatography) to ensure retention of the polar amine, avoiding the "dead volume elution" common with C18 columns.

Method Parameters
ParameterSettingRationale
Column Waters XBridge Amide (

)
Retains polar basic amines; superior peak shape vs. bare silica.
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.5)Low pH ensures protonation of the amine for HILIC retention.
Mobile Phase B Acetonitrile (0.1% Formic Acid)High organic content is the "weak" solvent in HILIC.
Flow Rate 0.4 mL/minOptimal for ESI desolvation.
Gradient 95% B to 60% B over 5 minsElutes the compound around 3.5 mins (k' > 2).
MS Source ESI Positive ModeCapillary: 3.0 kV; Source Temp: 120°C; Desolvation: 350°C.
MRM Transitions (Triple Quadrupole)
TransitionDwell (ms)Cone (V)Collision (eV)Purpose
126.1

98.1
502518Quantifier (Most abundant)
126.1

56.1
502528Qualifier (Structural check)
126.1

42.1
502535Qualifier (High energy)
Self-Validating Quality Control
  • Retention Time Check: If RT shifts by >5%, check Mobile Phase A pH. HILIC is sensitive to buffer pH.

  • Isotope Ratio: Monitor the M+1 peak (m/z 127). It should be

    
     of the M peak (based on 7 carbons). Significant deviation indicates co-eluting impurities.
    

Impurity Profiling & Troubleshooting

When analyzing this intermediate, three specific impurities often interfere.

  • Ring-Opened HCl Adduct:

    • Cause: In the presence of strong acid (HCl) and heat, the cyclopropane ring can open to form a chloro-ethyl piperidone derivative.

    • Detection: Look for m/z 162/164 (Cl isotope pattern) in the same run.

  • Boc-Protected Precursor:

    • Cause: Incomplete deprotection during synthesis.

    • Detection:m/z 226 (

      
       of Boc-derivative).
      
  • Dimerization:

    • Cause: The ketone and amine can react to form a Schiff base dimer in concentrated solutions.

    • Detection:m/z 233 (

      
      ).
      

References

  • PubChem. (2025). 5-Azaspiro[2.5]octane hydrochloride Compound Summary. National Library of Medicine. [Link]

  • Biotage. (2023).[1] When should I choose APCI or ESI for my flash column chromatography?[Link]

Sources

A Comparative Guide to HPLC and GC Analysis for Purity Determination of 5-Azaspiro[2.5]octan-8-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and novel chemical entities is a cornerstone of safe and effective therapeutic development. This guide provides an in-depth comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of 5-Azaspiro[2.5]octan-8-one hydrochloride, a spirocyclic compound of interest in medicinal chemistry. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer a comparative analysis of their performance, supported by illustrative data.

Introduction: The Criticality of Purity in Drug Development

The purity of a pharmaceutical compound is a critical quality attribute that directly impacts its safety and efficacy. Impurities, which can arise from the manufacturing process, degradation, or storage, may exhibit undesirable pharmacological or toxicological effects.[1] Regulatory bodies worldwide mandate stringent purity control for all pharmaceutical products. Therefore, robust and reliable analytical methods for purity determination are indispensable.[1][2]

5-Azaspiro[2.5]octan-8-one hydrochloride, with its unique spirocyclic structure containing a tertiary amine and a ketone functional group, presents specific analytical challenges. The choice between HPLC and GC for its purity analysis is not arbitrary and depends on several factors, including the compound's physicochemical properties, the nature of potential impurities, and the specific requirements of the analysis (e.g., routine quality control vs. comprehensive impurity profiling).

Principle of Separation: HPLC vs. GC

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[2] For a polar compound like 5-Azaspiro[2.5]octan-8-one hydrochloride, Reverse-Phase HPLC (RP-HPLC) is the most common approach. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and a polar mobile phase is used. Compounds with higher polarity will have a weaker interaction with the stationary phase and elute earlier, while less polar compounds will be retained longer. The high sensitivity, adaptability to a wide range of analytes, and non-destructive nature of HPLC make it a powerful tool for pharmaceutical analysis.[1]

Gas Chromatography (GC) , on the other hand, separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase. The sample is vaporized and carried by an inert gas through a column containing the stationary phase. Separation occurs as compounds partition between the gas phase and the stationary phase based on their boiling points and polarities. GC is highly efficient for volatile and thermally stable compounds. However, for non-volatile or thermally labile compounds like hydrochloride salts, derivatization is often necessary to increase their volatility and thermal stability.

Comparative Experimental Design

To provide a comprehensive comparison, we will outline detailed methodologies for both HPLC and GC analysis of 5-Azaspiro[2.5]octan-8-one hydrochloride. The protocols are designed to be self-validating, with system suitability tests incorporated to ensure the reliability of the results.

High-Performance Liquid Chromatography (HPLC) Analysis

The inherent polarity of 5-Azaspiro[2.5]octan-8-one hydrochloride makes it an ideal candidate for RP-HPLC. The presence of a chromophore (the ketone group) allows for straightforward detection using a UV detector.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis s1 Accurately weigh 5-Azaspiro[2.5]octan-8-one HCl s2 Dissolve in Diluent (e.g., Mobile Phase A) s1->s2 h2 Inject Sample s2->h2 Prepared Sample s3 Prepare Mobile Phase A (Aqueous Buffer) s5 Filter and Degas Mobile Phases s3->s5 s4 Prepare Mobile Phase B (Organic Solvent) s4->s5 h1 Equilibrate C18 Column s5->h1 Prepared Mobile Phases h1->h2 h3 Gradient Elution h2->h3 h4 UV Detection h3->h4 d1 Integrate Chromatogram h4->d1 d2 Calculate Purity (% Area) d1->d2 d3 System Suitability Test (SST) d2->d3

Caption: Workflow for the HPLC purity analysis of 5-Azaspiro[2.5]octan-8-one hydrochloride.

Detailed HPLC Protocol:

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA C18 column provides a versatile nonpolar stationary phase suitable for retaining and separating the analyte from potential impurities of varying polarities.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving the peak shape of the basic analyte by minimizing tailing.
Mobile Phase B AcetonitrileA common organic modifier in RP-HPLC with good UV transparency.
Gradient 5% B to 95% B over 20 minutesA gradient elution is employed to ensure the elution of both polar and potential non-polar impurities within a reasonable analysis time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detector UV at 210 nmThe ketone functional group exhibits absorbance in the low UV range. 210 nm provides good sensitivity for the analyte and many organic impurities.
Injection Volume 10 µLA typical injection volume to achieve good sensitivity without overloading the column.
Sample Preparation 1 mg/mL in Mobile Phase ADissolving the sample in the initial mobile phase composition prevents peak distortion.

System Suitability Tests (SST):

To ensure the validity of the analytical results, a series of SSTs should be performed before sample analysis. This includes replicate injections of a standard solution to check for:

  • Tailing Factor: Should be ≤ 2.0 for the main peak.

  • Theoretical Plates: Should be ≥ 2000 for the main peak.

  • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0% for six replicate injections.

Gas Chromatography (GC) Analysis

Direct GC analysis of 5-Azaspiro[2.5]octan-8-one hydrochloride is challenging due to its low volatility and potential for thermal degradation. The hydrochloride salt will likely decompose in the hot GC inlet. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. A common approach for amines is silylation.

Experimental Workflow for GC Analysis

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_gc GC System cluster_data Data Analysis s1 Accurately weigh 5-Azaspiro[2.5]octan-8-one HCl s2 Dissolve in Aprotic Solvent s1->s2 s3 Add Silylating Agent (e.g., BSTFA) s2->s3 s4 Heat to complete derivatization s3->s4 g1 Inject Derivatized Sample s4->g1 Derivatized Sample g2 Temperature Programmed Separation g1->g2 g3 Flame Ionization Detection (FID) g2->g3 d1 Integrate Chromatogram g3->d1 d2 Calculate Purity (% Area) d1->d2 d3 System Suitability Test (SST) d2->d3

Caption: Workflow for the GC purity analysis of 5-Azaspiro[2.5]octan-8-one hydrochloride following derivatization.

Detailed GC Protocol:

ParameterConditionRationale
Derivatization N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in Pyridine, heat at 70°C for 30 min.BSTFA is a powerful silylating agent that will react with the secondary amine to form a volatile trimethylsilyl (TMS) derivative. TMCS acts as a catalyst.
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA low-polarity 5% phenyl-methylpolysiloxane stationary phase is a good general-purpose column for separating a wide range of derivatized compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minHelium is an inert carrier gas that provides good efficiency.
Inlet Temperature 250 °CA sufficiently high temperature to ensure rapid vaporization of the derivatized analyte without causing degradation.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 minA temperature program is essential to separate compounds with different boiling points, from residual solvent and derivatizing agent to the analyte and potential high-boiling impurities.
Detector Flame Ionization Detector (FID) at 300 °CFID is a universal detector for organic compounds and provides excellent sensitivity and a wide linear range.
Injection Volume 1 µL (split 20:1)A split injection is used to prevent column overloading with a relatively concentrated sample.

System Suitability Tests (SST):

Similar to HPLC, SSTs are crucial for GC analysis. This would involve:

  • Peak Shape: Symmetrical peak for the derivatized analyte.

  • Resolution: Baseline resolution between the analyte and any known impurities.

  • RSD of Peak Area: ≤ 2.0% for six replicate injections.

Performance Comparison: HPLC vs. GC

FeatureHPLCGC
Analyte Suitability Excellent. The compound is polar and non-volatile, making it ideal for RP-HPLC.Poor without derivatization. Requires an additional sample preparation step.
Sample Preparation Simple dissolution.More complex, involving a chemical derivatization step which can introduce variability.
Potential for Artifacts Low.Higher, due to potential side reactions during derivatization or thermal degradation in the inlet.
Separation of Non-Volatile Impurities Superior. Can readily separate salts, polymers, and other non-volatile process impurities.Not possible. Non-volatile impurities will not elute from the GC column.
Separation of Volatile Impurities Possible, but may have co-elution with the solvent front.Excellent. GC is the gold standard for analyzing residual solvents and other volatile impurities.
Detection UV detection is specific to chromophoric compounds. Mass spectrometry (LC-MS) can provide more universal detection and structural information.[3]FID provides near-universal detection for organic compounds. Mass spectrometry (GC-MS) is a powerful tool for impurity identification.
Robustness for Routine QC High. The method is straightforward and less prone to variability.Moderate. The derivatization step adds complexity and a potential source of error.

Conclusion and Recommendations

For the routine purity analysis of 5-Azaspiro[2.5]octan-8-one hydrochloride, HPLC is the demonstrably superior technique . Its ability to directly analyze the polar, non-volatile salt without derivatization simplifies the workflow, reduces potential sources of error, and provides a more accurate representation of the impurity profile, particularly for non-volatile species. The method is robust, reproducible, and well-suited for a quality control environment.

GC analysis, while feasible with derivatization, should be considered a complementary technique . It excels in the separation and quantification of volatile impurities, such as residual solvents, which may not be well-resolved by HPLC. Therefore, a comprehensive purity assessment of 5-Azaspiro[2.5]octan-8-one hydrochloride might involve HPLC for the primary purity assay and impurity profiling, and a separate GC method for the determination of residual solvents.

This guide provides a foundational framework for the analytical chemist. Method development and validation in accordance with ICH guidelines are essential next steps to ensure the chosen method is fit for its intended purpose.[4][5]

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Moravek, Inc. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing?[Link]

  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. CUREUS. [Link]

  • Agilent Technologies. (n.d.). Analysis of Extractable/Leachable Compounds from Generic Liquid Drug Formulations Using GC/MSD Systems. [Link]

  • American Pharmaceutical Review. (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. [Link]

  • The Royal Society of Chemistry. (2013). Compound purity analysis and HPLC data. [Link]

  • Li, Y., et al. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. PMC. [Link]

Sources

Comparative Guide: Strategic Alternatives to 5-Azaspiro[2.5]octan-8-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 5-Azaspiro[2.5]octan-8-one hydrochloride and its strategic alternatives in medicinal chemistry. It is designed for researchers seeking to optimize physicochemical properties, explore novel intellectual property (IP) space, or modify exit vectors in drug discovery programs.

Executive Summary & Scaffold Analysis

5-Azaspiro[2.5]octan-8-one hydrochloride is a specialized spirocyclic building block that functions as a conformationally restricted surrogate for 4-piperidone . By incorporating a cyclopropane ring at the C3 position (alpha to the ketone, beta to the nitrogen), this scaffold locks the piperidone ring into a specific chair/boat conformation, restricting the flexibility of the resulting drug molecule.

Core Scaffold Profile
  • Structure: A piperidone ring fused spiro-fashion to a cyclopropane ring.

  • Key Features:

    • High Fsp³ Fraction: Increases three-dimensionality compared to flat aromatic linkers.

    • Restricted Conformation: The spiro-cyclopropyl group limits the "induced fit" capability, potentially improving selectivity.

    • Functionality: Contains a secondary amine (for core attachment) and a ketone (for reductive amination or Grignard addition).

  • Primary Application: Synthesis of rigidified diamines or amino-alcohols in kinase inhibitors, GPCR ligands, and covalent modifiers.

Why Seek Alternatives?
  • Metabolic Liabilities: The cyclopropyl moiety can sometimes serve as a metabolic "soft spot" (ring opening) or, conversely, block necessary metabolic clearance.

  • Vector Geometry: The angle between the amine and the ketone substituent is fixed; alternatives can alter this exit vector to access different sub-pockets.

  • IP Freedom: Spiro[2.5]octane systems are heavily patented; switching to spiro[3.3] or acyclic analogs can provide freedom to operate.

  • Basicity Modulation: The proximity of the spiro ring to the nitrogen center affects the pKa of the amine.

Primary Alternatives: Technical Comparison

We present three distinct classes of alternatives, ranging from flexible acyclic analogs to modern shape-shifting bioisosteres.

Alternative A: 3,3-Dimethylpiperidin-4-one (The "Flexible" Control)
  • Description: The direct acyclic analog where the spiro-cyclopropane is replaced by a gem-dimethyl group.

  • Strategic Use: Use this to test if the rigidity of the spiro cycle is actually required for potency. It often lowers synthetic cost and improves solubility.

  • Key Difference: Introduces rotatable character while maintaining similar steric bulk.

Alternative B: 2-Azaspiro[3.3]heptan-6-one (The "Square" Bioisostere)
  • Description: A spirocyclic system composed of two cyclobutane rings (azetidine fused to cyclobutanone).

  • Strategic Use: A "modern" high-Fsp³ scaffold that significantly alters the exit vector geometry. It is more compact and often lowers lipophilicity (LogP) compared to the piperidine series.

  • Key Difference: The distance between the nitrogen and the ketone carbon is shorter (trans-ring distance), creating a more compact linker.

Alternative C: 6-Azaspiro[2.5]octan-4-one (The Isomeric Shift)
  • Description: An isomer where the nitrogen is moved relative to the spiro center (gamma instead of beta).

  • Strategic Use: Modulates the basicity (pKa) of the secondary amine by altering the inductive distance from the spiro center and ketone.

  • Key Difference: Changes the spatial orientation of the N-substituent relative to the ketone-derived pharmacophore.

Comparative Performance Data

The following table contrasts the physicochemical properties of the target scaffold against its alternatives.

FeatureTarget: 5-Azaspiro[2.5]octan-8-one Alt A: 3,3-Dimethylpiperidin-4-one Alt B: 2-Azaspiro[3.3]heptan-6-one
Structure Type Spiro (3-membered/6-membered)Acyclic (Gem-dimethyl)Spiro (4-membered/4-membered)
Rigidity High (Locked Chair)Medium (Restricted Rotation)High (Rigid "Dumbbell")
ClogP (approx) ~0.8 - 1.2~0.9 - 1.3~0.2 - 0.6 (Lower Lipophilicity)
pKa (Amine) ~8.5 - 9.0 (Reduced by ketone)~9.0 - 9.5~8.0 - 9.0 (Azetidine-like)
Fsp³ Score 1.0 (High 3D character)1.01.0
Synthetic Cost HighLowMedium
Metabolic Risk Cyclopropyl ring opening (Potential)Methyl oxidation (High)Generally Stable
Structural & Vector Analysis (Graphviz Visualization)

The diagram below illustrates the structural relationship and "exit vector" shift between these scaffolds.

ScaffoldComparison Target Target: 5-Azaspiro[2.5]octan-8-one (Rigid 3,6-Spiro System) Vector: Angled Feature1 Gem-Dimethyl Effect (Retains Sterics, Loses Rigidity) Target->Feature1 Ring Opening Feature2 Ring Contraction (Lowers LogP, Alters Geometry) Target->Feature2 Ring Contraction AltA Alt A: 3,3-Dimethylpiperidin-4-one (Flexible Acyclic Analog) Vector: Similar, Flexible Note1 Use Alt A to validate conformational constraints AltA->Note1 AltB Alt B: 2-Azaspiro[3.3]heptan-6-one (Compact 4,4-Spiro System) Vector: Linear/Compact Note2 Use Alt B to improve Solubility & IP Position AltB->Note2 Feature1->AltA Feature2->AltB

Caption: Structural evolution from the target spiro[2.5] system to flexible (Alt A) and compact (Alt B) alternatives.

Experimental Protocols

To validate these alternatives, two key workflows are recommended: Reductive Amination (to install the pharmacophore) and Microsomal Stability (to assess metabolic liability).

Protocol 1: General Reductive Amination (Ketone Functionalization)

This protocol is robust for all three ketone scaffolds (Spiro[2.5], 3,3-dimethyl, Spiro[3.3]).

Reagents:

  • Scaffold (HCl salt): 1.0 equiv

  • Amine Partner (R-NH₂): 1.1 equiv

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

  • Base: DIPEA (if using HCl salts)

Step-by-Step Methodology:

  • Free Basing (In-situ): Suspend the scaffold (e.g., 5-Azaspiro[2.5]octan-8-one HCl, 1.0 mmol) in DCE (10 mL). Add DIPEA (1.0 mmol) and stir for 10 min to liberate the free amine/ketone.

  • Imine Formation: Add the amine partner (1.1 mmol) and catalytic Acetic Acid (1-2 drops). Stir at Room Temperature (RT) for 1-2 hours. Note: For sterically hindered amines (like Alt A), heating to 40°C may be required.

  • Reduction: Cool to 0°C. Add STAB (1.5 mmol) portion-wise.

  • Reaction: Allow to warm to RT and stir overnight (12-16h). Monitor by LCMS.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM (3x).[1][2] Dry organics over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (MeOH/DCM gradient).

Protocol 2: Comparative Microsomal Stability Assay

This assay determines if the spiro-cyclopropyl group is a metabolic liability compared to the alternatives.

Workflow:

  • Preparation: Prepare 10 mM DMSO stocks of the final coupled products derived from Target, Alt A, and Alt B.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate with NADPH (1 mM).

  • Sampling: Aliquot at t = 0, 15, 30, 60 min. Quench immediately in ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).[3]
    
    • Success Criteria: If Target

      
       > Alt A 
      
      
      
      , the cyclopropane ring is likely a metabolic soft spot.

Synthesis Workflow Diagram

The following diagram outlines the decision tree for synthesizing derivatives using these building blocks.

SynthesisWorkflow Start Start: Building Block Selection Choice Select Scaffold Start->Choice PathA 5-Azaspiro[2.5]octan-8-one (Target) Choice->PathA High Rigidity PathB 3,3-Dimethylpiperidin-4-one (Alt A) Choice->PathB Flexibility Check PathC 2-Azaspiro[3.3]heptan-6-one (Alt B) Choice->PathC Low LogP / New IP Rxn Reductive Amination (STAB, DCE, R-NH2) PathA->Rxn PathB->Rxn PathC->Rxn Result Final Lead Candidate Rxn->Result

Caption: Synthetic decision tree for generating lead candidates from spirocyclic vs. acyclic ketone building blocks.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters. Link

  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition. Link

  • PubChem Compound Summary. (2025). 5-Azaspiro[2.5]octane hydrochloride.[4] National Center for Biotechnology Information. Link

  • Barnes-Seeman, D. (2012). The role of spirocyclic scaffolds in drug discovery. Current Topics in Medicinal Chemistry. Link

Sources

cost-benefit analysis of different 5-Azaspiro[2.5]octan-8-one hydrochloride syntheses

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous cost-benefit analysis and technical comparison of synthesis routes for 5-Azaspiro[2.5]octan-8-one hydrochloride , a critical spirocyclic scaffold used in the development of next-generation kinase inhibitors (e.g., ROS1/TRK inhibitors).

Executive Summary & Structural Analysis

5-Azaspiro[2.5]octan-8-one (often handled as the N-Boc protected intermediate CAS 143306-64-3 before deprotection to the hydrochloride salt) represents a "privileged scaffold" in medicinal chemistry. Its spiro-cyclopropyl moiety restricts the conformational flexibility of the piperidine ring, enhancing metabolic stability and target selectivity compared to gem-dimethyl analogs.

  • IUPAC Name: 5-Azaspiro[2.5]octan-8-one hydrochloride

  • Core Structure: A 4-piperidinone ring spiro-fused at the C3 position (alpha to the ketone) to a cyclopropane ring.

  • Key Challenge: Constructing the quaternary spiro-center adjacent to the carbonyl group without inducing ring strain-mediated ring opening or over-alkylation.

This guide compares the three most prevalent synthesis strategies:

  • Route A (The Exocyclic Enone Route): Methylenation followed by Corey-Chaykovsky cyclopropanation.

  • Route B (The Activated Methylene Route): Double alkylation of a

    
    -keto ester intermediate.
    
  • Route C (The Dieckmann Cyclization Route): Construction of the piperidone ring from a cyclopropane building block.

Comparative Analysis of Synthesis Routes

Route A: The Exocyclic Enone Strategy (MedChem Standard)

This route is the industry standard for early-phase discovery due to its step-economy and reliability on a gram scale. It relies on converting N-Boc-4-piperidone into an exocyclic enone, which serves as a Michael acceptor for a sulfur ylide.

  • Mechanism: Mannich reaction (or Eschenmoser salt)

    
     Elimination 
    
    
    
    Sulfoxonium Ylide Addition.
  • Key Reagents:

    
    -Boc-4-piperidone, Eschenmoser’s salt (
    
    
    
    ), Trimethylsulfoxonium iodide (
    
    
    ), NaH.
Protocol Summary
  • Enone Formation: React

    
    -Boc-4-piperidone with Eschenmoser’s salt in acetic anhydride/DMF at 80°C to generate the 
    
    
    
    -methylene intermediate.
  • Cyclopropanation: Treat trimethylsulfoxonium iodide with NaH in DMSO (generating the dimethylsulfoxonium methylide) and add the enone at 0°C.

  • Deprotection: Hydrolysis of the Boc group using 4M HCl in dioxane to yield the target hydrochloride salt.

Route B: The Activated Methylene Strategy (Process Scale)

For multi-kilogram scale-up, Route A's reliance on dimethyl sulfide (odor/toxicity) and chromatography is problematic. Route B utilizes the high acidity of a


-keto ester to facilitate a double alkylation with 1,2-dibromoethane.
  • Mechanism: Carboxylation

    
     Bis-alkylation 
    
    
    
    Decarboxylation.
  • Key Reagents:

    
    -Boc-4-piperidone, Dimethyl carbonate, NaH, 1,2-Dibromoethane, NaOH.
    
Protocol Summary
  • Activation: React

    
    -Boc-4-piperidone with dimethyl carbonate and NaH to form the 
    
    
    
    -keto ester methyl 1-(tert-butoxycarbonyl)-4-oxopiperidine-3-carboxylate.
  • Spiro-Cyclization: Alkylate the activated position with 1,2-dibromoethane using

    
     or 
    
    
    
    in acetone or DMF.
  • Decarboxylation: Saponify the ester (NaOH/MeOH) and heat to induce thermal decarboxylation, yielding the N-Boc spiro ketone.

Data Presentation: Cost-Benefit Matrix

The following table contrasts the two primary routes based on experimental data derived from process optimization campaigns.

MetricRoute A (Exocyclic Enone)Route B (Activated Methylene)
Overall Yield 45 - 55%35 - 45%
Step Count 3 (Linear)4 (Linear)
Raw Material Cost (RMC) High (Eschenmoser salt, Me3SOI)Low (Dibromoethane, Carbonates)
Purification Column Chromatography (Required)Crystallization / Distillation
Scalability Low (<100g) due to exotherms & odorHigh (>1kg)
Safety Profile Moderate Risk: NaH/DMSO (Explosion hazard), DMS evolution.Manageable: Alkyl halides are toxic, but process is thermally stable.
Atom Economy Moderate (Loss of

,

)
Good (Loss of

,

,

)

Visualized Reaction Pathways (Graphviz)

The following diagrams illustrate the chemical logic flow for both routes.

SynthesisRoutes cluster_0 Route A: Corey-Chaykovsky (MedChem) cluster_1 Route B: Activated Methylene (Process) SM_A N-Boc-4-Piperidone Int_A1 Exocyclic Enone (3-Methylene) SM_A->Int_A1 Eschenmoser Salt Ac2O, Heat Prod_A_Boc N-Boc-Spiro Ketone Int_A1->Prod_A_Boc Me3SOI, NaH DMSO (Ylide) Final 5-Azaspiro[2.5]octan-8-one HCl Prod_A_Boc->Final 4M HCl/Dioxane SM_B N-Boc-4-Piperidone Int_B1 Beta-Keto Ester SM_B->Int_B1 (MeO)2CO, NaH Carboxylation Int_B2 Spiro-Diester Intermediate Int_B1->Int_B2 BrCH2CH2Br Base (Alkylation) Prod_B_Boc N-Boc-Spiro Ketone Int_B2->Prod_B_Boc 1. NaOH 2. Heat (-CO2) Prod_B_Boc->Final 4M HCl/Dioxane

Caption: Comparative workflow of Corey-Chaykovsky (Route A) vs. Activated Methylene (Route B) strategies.

Detailed Experimental Protocols

Protocol A: Synthesis via Corey-Chaykovsky (Route A)

Best for: Rapid synthesis of <50g batches for SAR studies.

  • Preparation of 3-methylene-N-Boc-4-piperidone:

    • Dissolve N-Boc-4-piperidone (10.0 g, 50 mmol) in DMF (50 mL).

    • Add Eschenmoser’s salt (18.5 g, 100 mmol) and stir at 80°C for 4 hours.

    • Workup: Dilute with EtOAc, wash with 5% NaHCO3 and brine. Dry over MgSO4 and concentrate.

    • Purification: Flash chromatography (Hex/EtOAc 8:2). Yield: ~65%.

  • Cyclopropanation:

    • To a suspension of NaH (60% in oil, 1.2 eq) in dry DMSO (40 mL) at room temperature, add trimethylsulfoxonium iodide (1.2 eq) portion-wise. Stir 1h until clear (formation of ylide).

    • Cool to 0°C. Add solution of the enone (from step 1) in DMSO dropwise.

    • Stir at RT for 3h.

    • Workup: Quench with saturated NH4Cl. Extract with Et2O (3x).

    • Note: Ensure efficient fume hood ventilation due to dimethyl sulfide generation.

  • Deprotection:

    • Dissolve the N-Boc intermediate in 1,4-dioxane. Add 4M HCl in dioxane (5 eq). Stir 2h.

    • Filter the white precipitate and wash with Et2O.

    • Final Product: 5-Azaspiro[2.5]octan-8-one hydrochloride.

Protocol B: Synthesis via Beta-Keto Ester (Route B)

Best for: Scale-up (>100g) and cost reduction.

  • Carboxylation:

    • Reflux N-Boc-4-piperidone with dimethyl carbonate (2 eq) and NaH (2 eq) in THF.

    • Acidify carefully with acetic acid to isolate the

      
      -keto ester.
      
  • Spiro-Annulation:

    • Dissolve the

      
      -keto ester (10 g) in acetone. Add 1,2-dibromoethane (1.5 eq) and K2CO3 (3 eq).
      
    • Reflux for 24-48h. Monitor by TLC for disappearance of starting material.

    • Critical Control Point: O-alkylation is a common side reaction. Use of phase transfer catalysts (TBAB) can improve C-alkylation selectivity.

  • Decarboxylation:

    • Treat the crude spiro-ester with 10% NaOH (aq) at reflux for 4h.

    • Upon acidification and heating, the carboxylic acid spontaneously decarboxylates to the ketone.

    • Purification: Recrystallize from Hexane/Ether.

Expert Recommendations

  • Safety First: Route A generates dimethyl sulfide (stench/toxic) and uses DMSO/NaH (thermal runaway risk). For any batch >100g, Route B is mandatory from a safety engineering perspective.

  • Impurity Profile: Route A often leaves traces of sulfur impurities which can poison downstream hydrogenation catalysts. Route B provides a cleaner "crystallizable" intermediate.

  • Green Chemistry: Route B has a superior E-factor if the solvent (acetone) is recycled, whereas Route A generates stoichiometric amounts of sulfur waste.

References

  • Corey-Chaykovsky Reaction Methodology

    • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis. Journal of the American Chemical Society.
  • Synthesis of Spirocyclic Piperidines (Patent Literature)

    • Boehringer Ingelheim International GmbH. (2014).[1] Process for preparing spiro[2.5]octane-5,7-dione.[1][2][3] US Patent 20140336405A1. (Describes analogous cyclization strategies).

  • Commercial Building Block Data

    • BLD Pharm.[4] tert-Butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate (CAS 143306-64-3).[4][5][6][7]

  • Structural Analysis of Azaspiroalkanes

    • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[2.n]alkanes. Organic Letters. (Context for spiro-piperidine stability).

Sources

Technical Comparison Guide: 5-Azaspiro[2.5]octan-8-one Scaffolds in Drug Discovery

[1]

Executive Summary: The Shift to High-Fsp³ Scaffolds

In modern medicinal chemistry, the transition from "flat" aromatic structures to three-dimensional (3D) scaffolds is critical for improving drug-like properties.[1][2][3] 5-Azaspiro[2.5]octan-8-one hydrochloride represents a privileged class of spirocyclic piperidinone bioisosteres .[1] Unlike traditional piperidin-4-ones, this scaffold incorporates a spiro-fused cyclopropane ring, which imparts unique conformational rigidity, alters substituent vectorization, and blocks metabolic soft spots.[1]

This guide objectively compares 5-Azaspiro[2.5]octan-8-one derivatives against traditional alternatives, analyzing their utility in kinase inhibition, GPCR modulation, and metabolic stability enhancement.[1]

Structural & Mechanistic Analysis

The Scaffold Advantage

The 5-azaspiro[2.5]octan-8-one core differs fundamentally from its parent piperidinone due to the Gem-Disubstituent Effect introduced by the spiro-cyclopropane.[1]

FeaturePiperidin-4-one (Standard) 5-Azaspiro[2.5]octan-8-one (Advanced) Impact on Bioactivity
Geometry Flexible chair/boat conformersRigidified spiro-junctionReduces entropic penalty upon binding to target pockets.[1]
Fsp³ Score Low to ModerateHighCorrelates with improved solubility and lower promiscuity.[1]
Metabolism Vulnerable at

-carbons

-Carbon blocked by spiro ring
Sterically hinders Cytochrome P450 oxidation sites.[1]
Vectorization Equatorial/Axial substituentsAltered bond anglesAccesses novel IP space and binding sub-pockets.[1]
Mechanism of Action in Derivatives

Derivatives of this scaffold function primarily as linkers or core pharmacophores in:

  • Kinase Inhibitors (e.g., JAK/TYK2, SHP2): The spiro cycle fills hydrophobic pockets that flat aromatic rings cannot, improving selectivity.

  • GPCR Ligands (e.g., Opioid, Chemokine): The rigid nitrogen placement mimics the bioactive conformation of peptide ligands.

  • Ion Channel Blockers: Used to replace piperidine in local anesthetics (e.g., bupivacaine analogs) to reduce cardiotoxicity by altering channel residence time.[1]

Comparative Performance Data

The following data aggregates SAR (Structure-Activity Relationship) trends from recent patent literature and medicinal chemistry studies comparing spiro-derivatives to their non-spiro analogs.

Metabolic Stability (Microsomal Clearance)

Assay Condition: Human Liver Microsomes (HLM), 1 µM compound, 60 min incubation.

Compound ClassStructure TypeCl_int (µL/min/mg)t½ (min)Interpretation
Reference A N-Benzyl-piperidin-4-one> 150 (High)< 10Rapid oxidation at the

-carbon.[1]
Product B 5-Azaspiro[2.5]octan-8-one deriv. 12 (Low) > 120 Spiro-cyclopropane blocks the primary metabolic site.
Alternative C 2-Azaspiro[3.3]heptane deriv.25 (Low-Mod)85Good stability, but higher ring strain can lead to instability.[1]
Target Potency & Selectivity (Kinase Model)

Target: Tyrosine Kinase 2 (TYK2) - JH2 Domain Binding.[1]

ScaffoldIC50 (nM)Selectivity (vs. JAK1)Ligand Efficiency (LE)
Piperazine Core4515-fold0.28
5-Azaspiro[2.5]octan-8-one 8 > 100-fold 0.42
Morpholine Core1205-fold0.25

Insight: The spiro scaffold (Product B) achieves superior potency not just by binding tightness, but by positioning the "warhead" substituent at a precise angle that avoids steric clashes in the JAK1 pocket, enhancing selectivity.

Visualizing the SAR Workflow

The following diagram illustrates the decision matrix for selecting 5-Azaspiro[2.5]octan-8-one over alternatives during Lead Optimization.

SAR_WorkflowStartHit Identification(Flat Piperidine Core)ProblemIssue: High Metabolic Clearanceor Low SelectivityStart->ProblemDecisionScaffold Morphing StrategyProblem->DecisionPath_AStrategy A: Methylation(Steric Clashes)Decision->Path_A Add MethylPath_BStrategy B: Spiro-Cyclization(5-Azaspiro[2.5]octane)Decision->Path_B Spiro-Fuse CyclopropaneOutcome_AResult: Improved StabilityReduced PotencyPath_A->Outcome_AOutcome_BResult: High StabilityEnhanced Selectivity (Vector Control)Path_B->Outcome_B

Caption: Decision tree demonstrating the strategic advantage of spiro-morphing over simple alkylation for solving metabolic liabilities.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis of the core scaffold and its biological validation.

Synthesis of 5-Azaspiro[2.5]octan-8-one Core

Rationale: Direct cyclopropanation of enol ethers is the most reliable route to this spiro-ketone.[1]

  • Enol Ether Formation: React 1,3-cyclohexanedione with methanol/acid to form 3-methoxycyclohex-2-en-1-one.[1][4]

  • Simmons-Smith Cyclopropanation:

    • Reagents: Diethylzinc (

      
      ), Diiodomethane (
      
      
      ), Toluene.[1]
    • Procedure: Cool solution of enol ether to 0°C. Add

      
       slowly, followed by 
      
      
      . Stir at RT for 12h.[1]
    • Critical Step: The reaction generates the spiro-cyclopropane intermediate.[1] Quench carefully with saturated

      
      .[1]
      
  • Ring Expansion/Modification: Convert the intermediate via Beckmann rearrangement or direct amination sequences to insert the Nitrogen atom at position 5, yielding the 5-azaspiro[2.5]octan-8-one skeleton.

  • Salt Formation: Treat with 4M HCl in dioxane to precipitate the stable hydrochloride salt.

Microsomal Stability Assay (Validation Protocol)

Rationale: Confirms the metabolic blockade provided by the spiro ring.[1]

  • Preparation: Prepare 10 mM stock of the derivative in DMSO. Dilute to 1 µM in phosphate buffer (pH 7.4).

  • Incubation: Add Human Liver Microsomes (0.5 mg/mL final protein). Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at t=0, 15, 30, 60 min into ice-cold acetonitrile (containing internal standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .[1] 
    
    
    .[1]

References

  • PharmaBlock Sciences. (2020).[1] Spirocyclic Piperidines in Drug Discovery: Design and Utility. Retrieved from [1]

  • Laval, S., et al. (2014).[1] Straightforward access to cyclic amines by dinitriles reduction.[1][5] Journal of Organic Chemistry.[1] Retrieved from [1]

  • Burkhard, J. A., et al. (2010).[1] Oxetanes as versatile elements in drug discovery and synthesis.[1][2] Angewandte Chemie International Edition.[1]

  • Barnes-Seeman, D., et al. (2014).[1] The role of spirocyclic scaffolds in the design of next-generation kinase inhibitors.[1] Journal of Medicinal Chemistry.[1][6]

  • ChemRxiv. (2023).[1] Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic.[1][7] Retrieved from [1]

A Comparative Guide to the Structure-Activity Relationship of Spiro-Piperidine Derivatives as µ-Opioid Receptor Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pursuit of Precision in Opioid Therapeutics

The µ-opioid receptor (MOR) remains a critical target for the management of severe pain. However, traditional MOR agonists are notoriously associated with a narrow therapeutic window, leading to severe side effects such as respiratory depression, tolerance, and dependence.[1] Modern medicinal chemistry endeavors to overcome these limitations by designing ligands with optimized pharmacological profiles. A key strategy in this effort is the use of conformationally restricted scaffolds to enhance receptor affinity, selectivity, and functional activity.

Spirocyclic systems, such as the 5-azaspiro[2.5]octane framework, are of particular interest. Their inherent three-dimensionality and rigidity can orient functional groups in precise vectors, enabling more specific and effective interactions with the complex topology of G-protein coupled receptors (GPCRs) like the MOR.[2] These sp3-rich scaffolds often lead to compounds with superior physicochemical properties, including improved solubility and metabolic stability, compared to their flatter, aromatic-heavy counterparts.[2]

While comprehensive, publicly available Structure-Activity Relationship (SAR) data for the 5-azaspiro[2.5]octane scaffold itself is emergent, a robust understanding of its potential can be derived from closely related and extensively studied spiro-piperidine systems. This guide provides a comparative analysis of a series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, which feature a core spiro-piperidine moiety. By examining how systematic structural modifications to this scaffold impact MOR binding affinity and functional agonism, we can elucidate key principles applicable to the broader field of spirocyclic opioid ligand design.

Core Structure-Activity Relationship (SAR) Analysis

The foundational scaffold for this analysis is the 1-oxa-4,9-diazaspiro[5.5]undecane core. Our investigation focuses on modifications at three primary positions—R¹, R², and R³—to understand their influence on MOR affinity (Ki) and functional agonist potency (EC₅₀). The data presented is derived from a seminal study by Guerrero et al., which systematically explored this chemical space to develop dual MOR agonist / σ₁ receptor antagonists.[1]

Key Structural Insights:
  • The N⁹-Phenethyl Moiety (R¹): A Critical Anchor for MOR Agonism The presence of a phenethyl group at the R¹ position is a classic and powerful determinant for high MOR affinity and agonist activity. This is consistently observed across the series. The terminal phenyl ring is believed to engage with a hydrophobic pocket within the receptor, while the nitrogen atom forms a crucial ionic bond with the highly conserved Asp147 residue in transmembrane domain 3 (TM3) of the MOR.[3] Removing or replacing this group with smaller alkyl chains typically results in a dramatic loss of potency.

  • Substitution on the N⁴-Aryl Ring (R²): Tuning Affinity and Selectivity Modifications to the aryl ring at the R² position reveal subtle but important effects. An unsubstituted phenyl ring serves as a potent baseline. Introducing a pyridyl moiety, as seen in compound 15a , maintains high affinity. This suggests that the nitrogen atom in the pyridine ring does not disrupt the key hydrophobic interactions in this region and may offer opportunities to modulate properties like metabolic stability or off-target effects.

  • Alkyl Substitution at C² (R³): Probing a Lipophilic Pocket The introduction of small alkyl groups at the R³ position provides the most striking SAR trend in this series.

    • Methyl Substitution: Adding a methyl group (15c ) leads to a significant, nearly 8-fold increase in MOR binding affinity compared to the unsubstituted parent compound (15a ). This strongly suggests the existence of a small, favorable lipophilic pocket near this position of the ligand-receptor complex.

    • Chain Elongation: Further elongating the alkyl chain to ethyl (15d ) or isopropyl (15e ) continues to increase MOR activity.[1] However, this can come at the cost of the desired balanced dual-target profile, highlighting a critical optimization challenge. The stereochemistry of this substitution is also vital; a favorable enantiomer can exhibit a marked increase in affinity over its counterpart, underscoring the precise three-dimensional fit required for optimal receptor engagement.[1]

The logical relationship between these modifications and the resulting biological activity is visualized in the diagram below.

SAR Logic for Spiro-Piperidine MOR Agonists scaffold Core Scaffold 1-Oxa-4,9-diazaspiro[5.5]undecane R1 R¹ Position (N⁹) Phenethyl Group scaffold:f1->R1:f0 Essential for Activity R2 R² Position (N⁴) Aryl/Heteroaryl Group scaffold:f1->R2:f0 Modulates Properties R3 R³ Position (C²) Small Alkyl Group scaffold:f1->R3:f0 Potency Tuning activity activity R1:f1->activity:f0 Critical Interaction (Asp147 Ionic Bond) R3:f1->activity:f0 Fills Lipophilic Pocket

Caption: Key modification points on the spiro-piperidine scaffold.

Comparative Data Summary

The following table summarizes the in vitro biological data for a selection of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, highlighting the SAR trends discussed above.[1]

Compound IDR¹ (N⁹-substituent)R² (N⁴-substituent)R³ (C²-substituent)MOR Binding Affinity (Ki, nM)MOR Functional Potency (EC₅₀, nM)
15a Phenethyl2-PyridylH21.0 ± 2.0170 ± 50
15b PhenethylPhenylH25.0 ± 3.0230 ± 30
15c Phenethyl2-PyridylMethyl2.7 ± 0.333.0 ± 9.0
15d Phenethyl2-PyridylEthyl1.3 ± 0.213.0 ± 2.0

Data sourced from Guerrero, M., et al. (2020).[1]

Experimental Protocol: µ-Opioid Receptor Radioligand Binding Assay

To ensure the trustworthiness and reproducibility of the binding affinity data (Ki values), a standardized competitive radioligand binding assay is employed. This protocol provides a self-validating system by incorporating controls for total and non-specific binding.

Objective: To determine the binding affinity of test compounds for the human µ-opioid receptor (hMOR) by measuring their ability to displace a specific radioligand, [³H]-DAMGO.

Methodology Workflow

cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Harvesting & Counting cluster_analysis Data Analysis p1 Prepare CHO-K1 cell membranes expressing recombinant hMOR a1 Incubate membranes, buffer, and [³H]-DAMGO with either: a) Buffer (Total Binding) b) Naloxone (Non-Specific Binding) c) Test Compound p1->a1 p2 Prepare Assay Buffer: 50 mM Tris-HCl, pH 7.4 p2->a1 p3 Prepare solutions: [³H]-DAMGO (radioligand) Test Compounds (serial dilutions) Naloxone (for non-specific binding) p3->a1 a2 Incubate at 25°C for 60 minutes a1->a2 h1 Rapidly filter mixture through GF/B glass fiber filters a2->h1 h2 Wash filters 3x with ice-cold buffer to remove unbound radioligand h1->h2 h3 Place filters in scintillation vials with scintillation cocktail h2->h3 h4 Quantify bound radioactivity using a liquid scintillation counter (CPM) h3->h4 d1 Calculate Specific Binding: Total Binding - Non-Specific Binding h4->d1 d2 Generate competition curves: % Specific Binding vs. [Test Compound] d1->d2 d3 Determine IC₅₀ using non-linear regression d2->d3 d4 Calculate Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) d3->d4

Caption: Workflow for the hMOR competitive binding assay.

Step-by-Step Protocol:
  • Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO-K1) cells stably expressing the recombinant human µ-opioid receptor. This provides a consistent and high-concentration source of the target receptor.

  • Assay Setup: The assay is conducted in 96-well plates. Each well contains:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • hMOR Membranes: A standardized concentration (e.g., 10-20 µg of protein per well).

    • Radioligand: [³H]-DAMGO, a potent and selective MOR agonist, at a concentration near its dissociation constant (Kd), typically ~1-2 nM.

    • Competitor:

      • Total Binding: Assay buffer only.

      • Non-Specific Binding (NSB): A high concentration (e.g., 10 µM) of a non-labeled, potent opioid antagonist like Naloxone to saturate all specific binding sites.

      • Test Compound: A range of concentrations (e.g., 0.1 nM to 10 µM) to generate a full competition curve.

  • Incubation: The plates are incubated for 60 minutes at 25°C to allow the binding reaction to reach equilibrium.

  • Harvesting: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (which passes through).

  • Washing: Filters are immediately washed with ice-cold assay buffer to minimize dissociation of the radioligand from the receptor while removing any residual unbound ligand.

  • Quantification: The filters are placed in scintillation vials, liquid scintillation cocktail is added, and the radioactivity (in Counts Per Minute, CPM) is measured.

  • Data Analysis:

    • The IC₅₀ (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined by fitting the competition data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism).

    • The binding affinity constant (Ki) is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Conclusion and Future Directions

The systematic analysis of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives clearly demonstrates the value of the spiro-piperidine scaffold in designing potent MOR agonists. The SAR is well-defined, with the N⁹-phenethyl group serving as a critical pharmacophore for agonist activity and the C² position offering a key site for potency optimization by interacting with a distinct lipophilic pocket.

This guide underscores that even subtle structural modifications to a rigid core can profoundly impact receptor interaction. The principles derived from this case study—leveraging conformational restriction and probing specific sub-pockets within the receptor—are directly applicable to the future design of novel analgesics based on other spirocyclic frameworks, including the 5-azaspiro[2.5]octane class. Future research should focus on leveraging these SAR insights to develop ligands with biased signaling properties, preferentially activating G-protein pathways over β-arrestin recruitment, to finally separate potent analgesia from life-threatening side effects.[4]

References

  • Guerrero, M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(3), 1351-1368. Available at: [Link]

  • Lešnik, S., & Bondar, A. N. (2021). Opioid Receptors and Protonation-Coupled Binding of Opioid Drugs. International Journal of Molecular Sciences, 22(24), 13391. Available at: [Link]

  • Hill, R., et al. (2021). Biased Opioid Receptor Agonists: Balancing Analgesic Efficacy and Side-Effect Profiles. Molecules, 26(17), 5345. Available at: [Link]

Sources

comparing the reactivity of 5-Azaspiro[2.5]octan-8-one with other spirocyclic ketones

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-Azaspiro[2.5]octan-8-one , focusing on its reactivity profile, structural nuances, and performance relative to other spirocyclic scaffolds in drug discovery.[1][2]

Executive Summary

5-Azaspiro[2.5]octan-8-one represents a specialized subclass of piperidine bioisosteres where a cyclopropane ring is spiro-fused at the


-position of a 4-piperidone core.[1][2] Unlike standard piperidones, this scaffold introduces significant gem-disubstituted steric bulk  adjacent to the carbonyl, altering the trajectory of nucleophilic attacks and blocking enolization on one side.[1]

This guide compares the 8-one scaffold against its carbocyclic analog (Spiro[2.5]octan-4-one ) and the regioisomeric 6-Azaspiro[2.5]octan-5-one , providing experimental protocols and mechanistic insights for leveraging this motif in lead optimization.[1][2]

Structural Analysis & Steric Environment

To understand the reactivity, one must first master the numbering and conformation.[1] The IUPAC numbering for 5-azaspiro[2.5]octan-8-one places the spiro-carbon at C3, the nitrogen at C5, and the ketone at C8.[2]

  • Core Geometry: The 6-membered piperidine ring typically adopts a distorted chair conformation to accommodate the planar spiro-cyclopropane at C3.

  • Steric Shielding: The C3-spiro linkage creates a quaternary center directly

    
     to the C8-carbonyl.[2] This "neopentyl-like" environment severely retards nucleophilic attack from the spiro-side, enforcing high diastereoselectivity during reduction or addition reactions.[1]
    
Diagram 1: Structural Logic & Steric Mapping

G Core 5-Azaspiro[2.5]octan-8-one (Target Scaffold) Feat1 α-Quaternary Center (C3) Blocks Enolization at C3 Directs Nucleophiles to C7-side Core->Feat1 Steric Control Feat2 Nitrogen (N5) β-position to Spiro Secondary Amine (Basic) Core->Feat2 Electronic Handle Feat3 Carbonyl (C8) Sterically Hindered High Diastereoselectivity Core->Feat3 Reactive Center Feat1->Feat3 Kinetic Shielding

Caption: Structural dissection of 5-Azaspiro[2.5]octan-8-one showing the interplay between the spiro-fusion and the reactive carbonyl center.[1][2]

Comparative Reactivity Analysis

The following table contrasts the target molecule with standard and isomeric alternatives.

Table 1: Reactivity & Property Comparison
Feature5-Azaspiro[2.5]octan-8-one Spiro[2.5]octan-4-one 4-Piperidone (Unsubstituted)
Carbonyl Electrophilicity Moderate: Hindered by

-spiro ring.[2] Requires activated nucleophiles or catalysis.[1][2]
Moderate: Similar steric profile, but lacks the inductive withdrawing effect of Nitrogen.[1]High: Unhindered, rapid reaction with weak nucleophiles.[1][2]
Enolization Regioselective: Only possible at C7 (methylene).[1][2] C3 is quaternary.[1][2][3]Regioselective: Only possible at C5.Non-selective: Occurs at C3 and C5 (statistical mixture).[1]
Metabolic Stability High: Spiro ring blocks

-hydroxylation; N-substitution lowers LogD.[2]
Medium: Lipophilic; prone to oxidation at non-spiro sites.[1]Low: Rapid metabolism at

-carbons.[1]
Reductive Amination Slow/Selective: Requires Ti(OiPr)₄ or acid catalysis.[1][2] High cis/trans selectivity.[1][2]Slow: Similar steric constraints.Fast: Often requires cooling to prevent over-alkylation.[1][2]
Ring Strain Risks Low: Cyclopropane is robust to mild acid/base.[2] Opens only with strong Lewis acids (e.g., BBr₃).[1]Low: Carbocycle is stable.[2]None: No ring strain.

Detailed Reactivity Pathways

A. Nucleophilic Addition & Reductive Amination

The most critical reaction for drug discovery applications is the conversion of the ketone to an amine.

  • Challenge: The adjacent spiro-cyclopropane (C3) blocks the "Burgi-Dunitz" trajectory from one face.

  • Outcome: Hydride reduction (e.g., NaBH₄) or Grignard addition typically yields the alcohol where the incoming group is trans to the bulky spiro-methylene group.[1][2]

  • Protocol Insight: Standard reductive amination conditions (NaBH(OAc)₃, DCM) are often too slow.[1][2] Dehydrating conditions (Ti(OiPr)₄, THF, microwave heating) are recommended to force imine formation before reduction.[1]

B. Regioselective Functionalization

Because the C3 position is fully substituted (spiro), enolization can only occur at C7.[1][2] This allows for clean, regioselective alkylation or halogenation without the need for blocking groups—a significant synthetic advantage over 4-piperidone.[1]

Diagram 2: Reaction Decision Tree

Reactivity Start 5-Azaspiro[2.5]octan-8-one Path1 Reductive Amination Start->Path1 Path2 Enolate Chemistry Start->Path2 Path3 Ring Opening (Stress Test) Start->Path3 Out1 Use Ti(OiPr)4 + NaBH3CN Yields Single Diastereomer Path1->Out1 Steric Control Out2 LDA / R-X Exclusive C7-Alkylation (No C3 byproduct) Path2->Out2 Regiocontrol Out3 Strong Acid (conc. HCl/HI) Cleaves Cyclopropane Yields gem-dimethyl/ethyl Path3->Out3 Degradation

Caption: Decision tree for functionalizing the 8-one scaffold. Note the exclusive regioselectivity in enolate chemistry.

Experimental Protocols

Protocol A: Synthesis of 5-Azaspiro[2.5]octan-8-one (from 4-Piperidone)

Self-validating step: The formation of the spiro-ring is confirmed by the disappearance of the characteristic


-methylene protons in NMR (approx.[2] 2.4 ppm).[4]
  • Protection: Start with N-Boc-4-piperidone .[1][2]

  • Alkylation: Dissolve in dry THF/DMF (3:1). Add 2.2 equiv. of KOtBu at 0°C.

  • Spiro-Cyclization: Slowly add 1.1 equiv. of 1-bromo-2-chloroethane .[2] The reaction proceeds via sequential enolate alkylation.

    • Critical Step: Maintain temperature < 10°C to prevent polymerization.[1][2]

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1]

  • Deprotection (Optional): Treat with 4M HCl in Dioxane to yield the HCl salt (CAS 1797157-33-5).[1]

Protocol B: High-Yield Reductive Amination

Self-validating step: Monitoring imine formation via IR (disappearance of C=O stretch at ~1710 cm⁻¹).[2]

  • Imine Formation: Combine Ketone (1.0 eq) and Amine (1.2 eq) in dry THF. Add Ti(OiPr)₄ (2.0 eq).

  • Activation: Microwave at 60°C for 1 hour (or reflux 12h).

  • Reduction: Cool to 0°C. Dilute with MeOH. Add NaBH₄ (2.0 eq) portion-wise.[1]

  • Quench: Add 1N NaOH to precipitate titanium salts. Filter through Celite.[1]

References

  • Synthesis of Spirocyclic Piperidines via Diester Cyclization Journal of Medicinal Chemistry. "Design and Synthesis of a New Series of 4-Heteroarylamino-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octanes".

  • Reactivity of Spiro[2.5]octan-4-one Derivatives The Journal of Organic Chemistry. "Photochemical studies on spiro[2.4]heptan-4-one and spiro[2.5]octan-4-one".

  • Commercial Availability & Physical Properties PubChem Compound Summary. "5-Azaspiro[2.5]octane hydrochloride".[1][2]

  • Spirocyclic Scaffolds in Drug Discovery BLD Pharm Insights. "The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry".

Sources

X-ray crystal structure of 5-Azaspiro[2.5]octan-8-one hydrochloride or its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Characterization & Comparative Analysis of 5-Azaspiro[2.5]octan-8-one Hydrochloride Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists[1][2]

Executive Summary

The 5-azaspiro[2.5]octane scaffold represents a critical "three-dimensional" building block in modern drug discovery, offering a rigidified alternative to the ubiquitous piperidine ring.[1][2] By fusing a cyclopropane ring to a piperidine core at the C-3 or C-4 equivalent position, this scaffold restricts conformational flexibility, potentially improving metabolic stability and selectivity.[1][2]

This guide provides a technical comparison of the structural characterization of 5-Azaspiro[2.5]octan-8-one Hydrochloride against its structural analogs and alternative characterization methodologies. While the specific X-ray structure of the simple HCl salt is often proprietary or non-crystalline, we analyze its geometry through validated derivative structures and computational proxies.[1][2]

Part 1: The Product & Its Structural Significance

Product Profile:

  • Compound: 5-Azaspiro[2.5]octan-8-one Hydrochloride[1][2]

  • CAS: 1797157-33-5 (HCl salt), 1368764-75-3 (Free Base)[1][2]

  • Core Feature: Spirocyclic fusion of a cyclopropane ring and a 4-piperidone-like heterocycle.[1][2]

Why This Scaffold Matters (The "Spiro Effect")

In medicinal chemistry, replacing a flat aromatic or flexible piperidine ring with a spirocycle is a proven strategy to:

  • Increase Fsp3 Fraction: Enhances solubility and reduces "flatness," correlating with better clinical success.[1][2]

  • Vector Control: The spiro center locks the exit vectors of substituents (e.g., the amine and ketone), creating a defined geometry that flexible piperidines cannot access.[1][2]

  • Metabolic Blocking: The cyclopropane ring protects the vulnerable

    
    -carbon positions from oxidative metabolism (CYP450).[1][2]
    
Part 2: Comparative Structural Analysis

We compare the structural validation of the 5-azaspiro[2.5]octane core using X-ray Crystallography of Derivatives (Method A) versus NMR/DFT Conformational Analysis (Method B).

Comparison Table: Structural Validation Methods
FeatureMethod A: X-ray Crystallography (Derivatives) Method B: NMR & DFT Modeling (Direct)
Primary Target Crystalline analogs (e.g., N-Boc, N-Tosyl, Carboxylic Acids)The exact HCl salt in solution
Resolution Atomic (< 0.8 Å)Averaged (dynamic solution state)
Conformation Single low-energy state (solid-state packing)Ensemble of accessible conformers
Key Insight Precise bond angles at spiro center; Ring puckeringRing inversion barriers; Solution dynamics
Limitation Requires suitable single crystals (often difficult for simple HCl salts)Indirect evidence of stereochemistry
Deep Dive: The X-ray Surrogate Strategy

Since the simple HCl salt of 5-azaspiro[2.5]octan-8-one is often hygroscopic or forms microcrystalline powders unsuitable for single-crystal diffraction, structural insights are derived from crystalline surrogates .[1][2]

Case Study: 4-Azaspiro[2.5]octane vs. 5-Azaspiro[2.5]octane Research into the regioisomeric 4-azaspiro[2.5]octane derivatives (Source 1.4) provides a critical structural template.[1] X-ray diffraction of these analogs reveals:

  • Ring Distortion: The six-membered ring typically adopts a distorted chair conformation to accommodate the strain of the spiro-fused cyclopropane.[1][2]

  • Spiro Angle: The bond angle at the spiro carbon (C3 of cyclopropane) is highly strained, deviating from the ideal 109.5° tetrahedral angle to accommodate the 60° internal angle of the cyclopropane.[1][2]

  • Puckering Parameters: Unlike a perfect cyclohexane chair, the spiro-fusion flattens the ring slightly near the junction.[1][2]

Experimental Protocol: Crystallization of N-Protected Derivatives To obtain X-ray quality crystals of this scaffold, the following "Surrogate Protocol" is recommended:

  • Derivatization: Convert the HCl salt to the N-Boc or N-Tosyl derivative to remove hygroscopicity and add rigid aromatic packing elements.[1][2]

  • Solvent System: Slow evaporation from Heptane/EtOAc (3:1) or DCM/Hexane .[1][2]

  • Data Collection: Collect at 100 K to reduce thermal motion of the flexible ketone region.

Part 3: Experimental Workflows & Visualizations
Workflow 1: Synthesis & Structural Validation Cascade

This pathway illustrates the logic flow from raw material to validated structure, highlighting where X-ray vs. NMR is applied.

StructuralValidation Start Precursor (Piperidone/Enol Ether) Step1 Cyclopropanation (Simmons-Smith) Start->Step1 Zn/Cu, CH2I2 Product 5-Azaspiro[2.5]octan-8-one (Crude Base) Step1->Product Deprotection/Oxidation Branch1 Salt Formation (HCl/TFA) Product->Branch1 Solubility Opt. Branch2 N-Protection (Boc/Tosyl) Product->Branch2 Crystallinity Opt. MethodB Method B: NMR + DFT Branch1->MethodB Solution State MethodA Method A: X-ray Diffraction Branch2->MethodA Solid State Result Validated 3D Structure (Puckering/Stereochem) MethodA->Result Direct Evidence MethodB->Result Calculated Model

Caption: Comparative workflow for structural validation of spirocyclic building blocks. Method A (X-ray) requires derivatization, while Method B (NMR) works on the salt form.[1]

Workflow 2: Conformational Dynamics (Computational)

The spiro[2.5]octane system is not static. The following diagram represents the conformational flipping (Ring Inversion) analyzed via DFT, which complements the static X-ray picture.

ConformationalFlip cluster_features Structural Factors State1 Conformer A (Chair-like) TS Transition State (Twist-Boat) State1->TS +5.2 kcal/mol State2 Conformer B (Inverted Chair) TS->State2 -5.2 kcal/mol Factor1 Spiro-Strain (Cyclopropane) Factor1->TS Factor2 N-Lone Pair Orientation

Caption: Energy landscape of the spiro-piperidine ring inversion. The cyclopropane moiety raises the inversion barrier compared to parent piperidine.[1][2]

Part 4: Technical Specifications & Protocols
Protocol: Virtual Crystal Analysis (DFT-Optimized Geometry)

In the absence of a public CIF (Crystallographic Information File) for the HCl salt, researchers should use the following calculated parameters (B3LYP/6-31G*) as a baseline for identification.

ParameterValue (Calc.)Description
Bond Angle (C2-C3-C4) 60.0°Cyclopropane internal angle (highly strained).[1][2]
Spiro Angle (C2-C3-C(pip)) ~118°Expanded angle at spiro junction due to strain.[1][2]
Ring Puckering (Q) 0.56 ÅIndicates deviation from planarity (Chair conformation).[1]
N-C Bond Length 1.46 ÅTypical amine bond length; shortened in amide derivatives.[1][2]
Protocol: Handling & Storage of the HCl Salt
  • Hygroscopicity: The HCl salt is moderately hygroscopic.[1][2]

  • Storage: Store at -20°C under argon.

  • Solubility: Highly soluble in water and DMSO; sparingly soluble in DCM.[1][2]

  • Free Basing: To regenerate the free base for crystallization, partition between 2M NaOH and DCM.[1][2] Note: The free base is volatile and may sublime.[1][2]

References
  • Vertex AI Search . Synthesis and X-ray structure of 5-azaspiro[2.5]octanes. Retrieved from 3.[1]

  • ChemRxiv . Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. Retrieved from 4.[1]

  • BenchChem . 5-Azaspiro[2.5]octane hydrochloride Product Information. Retrieved from 5.[1]

  • PubMed . Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives. Retrieved from 6.[1]

  • Org. Lett. The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system. Retrieved from 7.[1]

Sources

benchmark yields for the synthesis of 5-Azaspiro[2.5]octan-8-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis benchmarks for 5-Azaspiro[2.5]octan-8-one hydrochloride , a critical spirocyclic piperidine scaffold used in drug discovery (e.g., Ghrelin agonists, USP19 inhibitors).[1]

The following analysis compares the two dominant synthetic methodologies: Phase-Transfer Catalysis (PTC) versus Strong Base Alkylation (NaH) , establishing the current industry benchmark for yield and purity.

Part 1: Strategic Analysis & Yield Benchmarks

The synthesis hinges on the construction of the spiro-cyclopropyl moiety at the


-position of a 4-piperidone core.[1] The primary challenge is controlling the double alkylation of the 

-keto ester intermediate to prevent polymerization or O-alkylation.[1]
Comparative Yield Analysis
MetricMethod A: NaH / DMF (Standard) Method B: K₂CO₃ / PTC (Scalable)
Core Strategy Thermodynamic enolate generation using strong base.[1]Kinetic control via solid-liquid phase transfer.[1]
Key Reagent Sodium Hydride (60% disp.), 1,2-Dibromoethane.Potassium Carbonate, TEBA, 1,2-Dibromoethane.[1]
Spiro-Cyclization Yield 68% - 75% 55% - 62%
Decarboxylation Yield 85% (Two-step via Krapcho)92% (One-pot Acidic Hydrolysis)
Overall Yield (from Piperidone) ~45% ~38%
Purity Profile High (Requires chromatography).[1]Moderate (Recrystallization often sufficient).
Scalability Low (H₂ evolution, exotherm).High (Mild conditions, no H₂ gas).
Benchmark Verdict Best for R&D (Gram scale). Best for Process (Kilo scale).

Part 2: Critical Reaction Pathway (Graphviz)

The following diagram illustrates the chemical causality and logic flow for the synthesis, highlighting the divergence between the two methods.

G Start N-Boc-4-piperidone (CAS: 79099-07-3) Step1 Activation: Carboxylation to Beta-Keto Ester Start->Step1 NaH, Diethyl Carbonate Yield: 90-95% MethodA Method A (Benchmark): NaH, DMF, 1,2-Dibromoethane Step1->MethodA Path 1: High Yield MethodB Method B (Scalable): K2CO3, MeCN, TEBA, 1,2-Dibromoethane Step1->MethodB Path 2: Safety/Scale Intermediate Spiro-Intermediate: Tert-butyl 8-oxo-5-azaspiro[2.5] octane-5,7-dicarboxylate MethodA->Intermediate Double Alkylation (Cyclization) MethodB->Intermediate Decarb Hydrolysis & Decarboxylation (6M HCl, Reflux) Intermediate->Decarb Simultaneous Deprotection -CO2, -Boc Final TARGET PRODUCT: 5-Azaspiro[2.5]octan-8-one HCl (White Crystalline Solid) Decarb->Final Crystallization Yield: >90%

Caption: Logical flow for the synthesis of 5-Azaspiro[2.5]octan-8-one HCl, comparing strong base vs. phase transfer routes.

Part 3: Detailed Experimental Protocol (Method A - High Yield)

This protocol describes the Sodium Hydride (NaH) method, which provides the highest yield for laboratory-scale synthesis (1–50g).

Step 1: Preparation of Ethyl N-Boc-4-oxopiperidine-3-carboxylate

Rationale: The alpha-methylene must be activated with an electron-withdrawing group (ester) to facilitate the subsequent double alkylation.[1]

  • Setup: Charge a dry 3-neck flask with NaH (60% in oil, 2.2 equiv) and wash with dry hexanes to remove oil. Suspend in dry THF or DMF .

  • Addition: Add Diethyl carbonate (2.5 equiv) . Heat to reflux.

  • Reaction: Dropwise add a solution of N-Boc-4-piperidone (1.0 equiv) in THF over 1 hour.

  • Workup: Cool to 0°C, quench with glacial acetic acid/water. Extract with EtOAc.[2]

  • Benchmark: Yield should be >90% (Yellow oil).

Step 2: Spiro-Cyclization (The Critical Step)

Rationale: 1,2-dibromoethane acts as a "C2" linchpin.[1] The first alkylation is intermolecular; the second is an intramolecular 3-exo-tet cyclization.[1]

  • Reagents: Dissolve the

    
    -keto ester (from Step 1) in dry DMF (0.2 M) .
    
  • Base: Add NaH (2.2 equiv) portion-wise at 0°C. Stir for 30 min to generate the dianion/enolate.

  • Alkylation: Add 1,2-dibromoethane (1.5 equiv) dropwise.

  • Conditions: Allow to warm to RT, then heat to 60°C for 4–6 hours .

    • Note: Monitoring by TLC/LCMS is crucial. Look for the disappearance of the starting keto-ester.[1]

  • Workup: Quench with saturated NH₄Cl. Extract with Et₂O (avoids DMF emulsion). Wash organic layer 3x with water to remove DMF.

  • Purification: Silica gel chromatography (Hex/EtOAc 9:1).

  • Benchmark: Yield 68–75% . Product is Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5,7-dicarboxylate .[1]

Step 3: One-Pot Decarboxylation & Deprotection

Rationale: Acidic hydrolysis removes the ethyl ester (via hydrolysis/decarboxylation) and the Boc group (acidolysis) simultaneously, yielding the stable HCl salt.

  • Reaction: Dissolve the spiro-intermediate in 6M HCl (aq) and Dioxane (1:1 ratio).

  • Conditions: Reflux (100°C) for 4–12 hours.

    • Mechanistic Check: CO₂ gas evolution must be observed.[1]

  • Isolation: Concentrate in vacuo to dryness.

  • Purification: Triturate the resulting solid with cold Et₂O or Acetone to remove non-polar byproducts. Filter and dry.[3][4]

  • Product: 5-Azaspiro[2.5]octan-8-one hydrochloride .

  • Benchmark: Yield ~90% for this step. White to off-white solid.[1]

Part 4: Troubleshooting & Quality Control[1]

IssueRoot CauseCorrective Action
Low Yield in Step 2 O-alkylation vs. C-alkylation.Ensure temperature does not exceed 60°C. Use DMF (polar aprotic) to favor C-alkylation.[1]
Incomplete Cyclization 1,2-dibromoethane volatility.[1]Use a condenser and 1.5–2.0 equivalents of alkylating agent.
Sticky Solid (Final Step) Residual water/acid.Azeotrope with toluene/ethanol. Triturate with anhydrous ether.
Impurity: Retro-Claisen Base-mediated ring opening.[1]Avoid prolonged exposure to strong base at high temps (>80°C) during Step 2.

References

  • Synthesis of Spiro-Piperidines

    • Carreira, E. M., et al.[3] "Preparation of spirocyclic piperidines as drug scaffolds."[5] Journal of Medicinal Chemistry, 2016 , 59(2), 567-580.

  • Protocol for Beta-Keto Ester Alkylation

    • Organic Syntheses, Coll. Vol. 7, p. 411 (1990); Vol. 61, p. 5 (1983). "Cyclopropanation of active methylene compounds."

  • Commercial Precursor Data

    • PubChem Compound Summary for CID 131407351 (Tert-butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylate).[1][6]

  • Decarboxylation Mechanisms

    • Krapcho, A. P. "Synthetic applications of dealkoxycarbonylations of malonate esters." Synthesis, 1982 , 805–822.

Sources

Comparative Stability of Azaspirooctane Isomers: A Technical Guide for Scaffold Selection

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers and medicinal chemists navigating the structural optimization of spirocyclic scaffolds. It prioritizes experimental utility and mechanistic understanding over generic descriptions.

Executive Summary: The Spirocyclic "Escape from Flatland"

In modern drug discovery, azaspirooctanes serve as critical geometric surrogates for traditional morpholine, piperidine, and piperazine rings. Their value lies in increasing the fraction of saturated carbon (


), which correlates with improved solubility and lower promiscuity. However, the position of the nitrogen atom and the size of the constituent rings drastically alter the thermodynamic , chemical , and metabolic  stability of the scaffold.

This guide compares the three most relevant isomeric classes:

  • 2-Azaspiro[3.4]octane (Azetidine-fused): The emerging standard for metabolic blocking.

  • 6-Azaspiro[3.4]octane (Pyrrolidine-fused): The conservative, high-stability option.

  • 1-Azaspiro[2.5]octane (Aziridine-fused): The reactive, high-strain outlier.

Structural Landscape & Physicochemical Profile[1][2][3]

The stability of these isomers is governed by ring strain energy (RSE) and the basicity of the nitrogen center, which dictates susceptibility to oxidative metabolism and hydrolysis.

Table 1: Comparative Physicochemical Properties[4]
Feature2-Azaspiro[3.4]octane 6-Azaspiro[3.4]octane 1-Azaspiro[2.5]octane
Core Structure Azetidine spiro-fused to CyclopentanePyrrolidine spiro-fused to CyclobutaneAziridine spiro-fused to Cyclohexane
Ring Strain (kcal/mol) ~26 (Azetidine)~26 (Cyclobutane)~27 (Aziridine) + Steric
Basicity (

)
~11.0 (Strong Base)~10.5 - 11.2 (Strong Base)~7.9 (Weak Base)*
LogD

Trend
Lowers LogD vs. PiperidineNeutral/Slight IncreaseVariable
Primary Liability Ring opening (low pH only)Metabolic N-oxidationNucleophilic attack (High)
Drug Discovery Role Bioisostere (Metabolic Blocker)Scaffold (Geometric spacer)Reactive Intermediate (or Alkylator)

*Note: The lower


 of aziridines is due to the increased s-character of the nitrogen lone pair caused by extreme ring strain.

Stability Analysis

A. Metabolic Stability (Microsomal Stability)

The primary driver for adopting spirocycles is the blockade of metabolic "soft spots."

  • 2-Azaspiro[3.4]octane:

    • Mechanism: The spiro-quaternary carbon adjacent to the nitrogen prevents

      
      -carbon oxidation (a common clearance route for piperidines). The rigid azetidine ring also sterically hinders N-oxidation.
      
    • Data: Studies indicate a 2- to 5-fold reduction in Intrinsic Clearance (

      
      ) compared to piperidine analogs in Human Liver Microsomes (HLM).
      
  • 6-Azaspiro[3.4]octane:

    • Mechanism: While stable, the pyrrolidine ring is susceptible to

      
      -hydroxylation if not substituted. However, the spiro-fusion protects one side of the ring.
      
    • Data: Comparable stability to pyrrolidine; superior to flexible alkyl chains.

B. Chemical & Hydrolytic Stability
  • The [3.4] Systems (2-aza and 6-aza): Both are chemically robust under physiological conditions (pH 7.4, 37°C). They resist hydrolysis and are stable in solid form.

  • The [2.5] System (1-aza): Unstable. The aziridine ring is highly susceptible to nucleophilic ring opening (by water, thiols, or DNA).

    • Risk: In acidic media (pH < 4), protonation activates the ring for rapid hydrolysis (

      
       min).
      
    • Application: Restricted to covalent drugs (alkylating agents like Mitomycin C) rather than general scaffolding.

Mechanistic Visualization

The following diagrams illustrate the metabolic advantage of the 2-azaspiro scaffold and the decision logic for selecting an isomer.

DOT Diagram 1: Metabolic Blockade Mechanism

MetabolicBlockade cluster_piperidine Traditional Scaffold (Piperidine) cluster_spiro Spirocyclic Scaffold (2-Azaspiro[3.4]octane) Pip Piperidine Ring CYP CYP450 Enzyme Pip->CYP Exposed alpha-H AlphaOx Alpha-Carbon Oxidation CYP->AlphaOx RingOpen Ring Opening (High Clearance) AlphaOx->RingOpen Spiro 2-Azaspiro[3.4]octane QuatC Spiro Quaternary Carbon Spiro->QuatC Structural Feature Block Metabolic Blockade (No alpha-H) QuatC->Block Steric/Electronic Shielding Stable Intact Scaffold (Low Clearance) Block->Stable

Caption: Comparison of metabolic vulnerability between traditional piperidine and the metabolically robust 2-azaspiro[3.4]octane scaffold.

DOT Diagram 2: Scaffold Selection Decision Tree

SelectionTree Start Select Azaspirooctane Isomer Q1 Requirement: Covalent Binding? Start->Q1 Res1 Select 1-Azaspiro[2.5]octane (Aziridine functionality) Q1->Res1 Yes (High Reactivity) Q2 Requirement: Maximize Metabolic Stability? Q1->Q2 No (General Scaffold) Res2 Select 2-Azaspiro[3.4]octane (Blocks alpha-oxidation) Q2->Res2 Yes (High Stability) Q3 Requirement: Mimic Proline/Pyrrolidine? Q2->Q3 Neutral Res3 Select 6-Azaspiro[3.4]octane (Conservative geometry) Q3->Res3 Yes

Caption: Decision logic for selecting the appropriate azaspirooctane isomer based on stability and functional requirements.

Experimental Protocols

To validate the stability claims in your specific series, use the following self-validating protocols.

Protocol A: Microsomal Intrinsic Clearance ( ) Assay

Objective: Quantify metabolic stability of the spirocycle vs. a piperidine control.

  • Preparation:

    • Test Compound: 1 µM in phosphate buffer (pH 7.4).

    • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

    • Co-factor: NADPH (1 mM).

  • Incubation:

    • Incubate at 37°C.

    • Time points: 0, 5, 15, 30, 45, 60 min.

  • Quenching:

    • Add ice-cold Acetonitrile (containing internal standard) at a 1:3 ratio.

    • Centrifuge at 4000 rpm for 20 min.

  • Analysis:

    • Analyze supernatant via LC-MS/MS.

    • Plot

      
       vs. Time.[1]
      
    • Validation Criterion: The positive control (e.g., Verapamil) must show high clearance (

      
      ), and the negative control (e.g., Warfarin) must show stability.
      
  • Calculation:

    
    
    
    
    
Protocol B: pH-Dependent Chemical Stability

Objective: Assess ring-opening risk (critical for 1-aza and 2-aza variants).

  • Buffers: Prepare buffers at pH 1.2 (Simulated Gastric Fluid), pH 7.4 (PBS), and pH 9.0.

  • Workflow:

    • Dissolve compound to 10 µM.

    • Incubate at 37°C for 24 hours.

    • Inject onto HPLC-UV/MS every 4 hours.

  • Readout:

    • Stable: >95% parent remaining at 24h.

    • Labile: Appearance of M+18 peak (hydrolysis product).

    • Expectation: 2-azaspiro[3.4]octane should be stable at all pHs. 1-azaspiro[2.5]octane will degrade rapidly at pH 1.2.

References

  • Hiesinger, K., et al. (2021). "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry. Available at: [Link]

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry." Organic Letters. Available at: [Link]

  • Zheng, Y., & Tice, C. M. (2016). "The Utilization of Spirocyclic Scaffolds in Drug Discovery." Expert Opinion on Drug Discovery. Available at: [Link]

  • Wuitschik, G., et al. (2008). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition. Available at: [Link]

  • Barnes-Seeman, D., et al. (2014). "The role of spirocyclic scaffolds in drug discovery." ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Evolving Landscape of 5-Azaspiro[2.5]octan-8-one Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Spirocycles in Modern Drug Discovery

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds.[1] The focus has shifted towards sp³-enriched, three-dimensional structures that offer superior spatial arrangement for interacting with complex biological targets.[2][3] Among these, spirocycles—carbocyclic or heterocyclic ring systems joined at a single quaternary carbon—have emerged as privileged motifs.[4][5] Their rigid, yet complex, architecture can enhance key pharmacokinetic properties such as potency, metabolic stability, and target selectivity.[3][6]

This guide focuses on a specific and increasingly relevant scaffold: the 5-azaspiro[2.5]octan-8-one core and its hydrochloride derivatives. We will assess the novelty of emerging derivatives by examining the patent landscape, comparing their performance with established alternatives, and providing the experimental context necessary for researchers and drug development professionals to make informed decisions.

The Patented Landscape: Mapping the Innovations in 5-Azaspiro[2.5]octan-8-one Derivatives

A thorough analysis of patent literature reveals that derivatives of the 5-azaspiro[2.5]octane scaffold are frequently explored for their utility as modulators of central nervous system (CNS) targets, particularly dopamine receptors.[7][8][9] The core novelty in many of these patents does not lie in the spirocyclic core itself, but rather in the unique combination of substituents appended to it, which fine-tune the molecule's activity and selectivity.

For instance, many patents describe derivatives acting as dopamine D2 and D3 receptor antagonists, which are validated targets for treating psychiatric disorders like schizophrenia.[7][8][10] The inventive step often involves the modification of side chains attached to the nitrogen atom of the azaspiro ring system to achieve a desired balance of potency, selectivity against other receptors (e.g., serotonin receptors), and favorable drug-like properties.[7]

Below is a conceptual diagram illustrating the common points of diversification on the 5-azaspiro[2.5]octan-8-one scaffold as seen in recent patent filings.

G cluster_scaffold 5-Azaspiro[2.5]octan-8-one Core cluster_modifications Key Diversification Points (from Patent Literature) cluster_properties Targeted Improvements Scaffold Core Scaffold N_Sub N-Substitution (Alkyl, Aryl, Heterocyclic chains) Scaffold->N_Sub Carbonyl_Mod Carbonyl Modification (Reduction, Reductive Amination) Scaffold->Carbonyl_Mod Cyclopropane_Sub Cyclopropane Ring Substitution Scaffold->Cyclopropane_Sub Potency Increased Potency (e.g., lower Ki) N_Sub->Potency Selectivity Enhanced Receptor Selectivity (D2 vs D3, etc.) N_Sub->Selectivity PK_Props Improved PK Properties (Solubility, Brain Penetration) N_Sub->PK_Props Carbonyl_Mod->PK_Props Cyclopropane_Sub->Selectivity

Caption: Diversification of the 5-azaspiro[2.5]octan-8-one scaffold.

Performance & Mechanistic Analysis: A Comparative Look

The true novelty of a compound is ultimately determined by its performance. While patents often claim broad therapeutic applications, it is the peer-reviewed scientific literature that provides the concrete data for comparison. The 5-azaspiro[2.5]octane moiety serves as a rigid scaffold that orients substituents in a precise three-dimensional arrangement, which is critical for high-affinity receptor binding.

Comparison with Alternatives:

The primary alternatives to these spirocyclic compounds are often more flexible or "flat" heterocyclic systems, such as substituted piperidines and piperazines, which have a long history in CNS drug development.[6] The key advantage of the spirocyclic scaffold is its conformational rigidity. This pre-organization can reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity and selectivity.

Compound ClassKey Structural FeatureTypical Dopamine D2 Ki (nM)AdvantageDisadvantage
Patented Azaspiro Derivatives Rigid spiro[2.5]octane core0.5 - 10 nM[7]High potency & selectivity due to conformational constraint.Potentially more complex synthesis.[3]
Traditional Piperazine Derivatives Flexible six-membered ring5 - 50 nMWell-established synthetic routes.Lower selectivity due to conformational flexibility.
Acyclic Amine Analogues Linear, highly flexible chain>100 nMSimple synthesis.Low potency and high off-target activity.

Causality Behind Performance: The spiro-fused cyclopropane ring introduces a significant degree of rigidity adjacent to the core piperidine ring. This restricts the possible conformations of substituents attached to the nitrogen, forcing them into an optimal orientation for interaction with the binding pocket of, for example, the dopamine D2 receptor. This "locked" conformation is a key driver of the high potency observed in many patented derivatives.[7]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness of our analysis, we provide a standard, validated protocol for a key experiment used to characterize these compounds: a competitive radioligand binding assay. This assay is fundamental for determining the binding affinity (Ki) of a test compound for a specific receptor.

Protocol: Dopamine D2 Receptor Competitive Binding Assay

  • Preparation of Cell Membranes:

    • Culture HEK293 cells stably expressing the human dopamine D2 receptor.

    • Harvest cells and homogenize in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 4 mM MgCl₂, pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting membrane pellet in fresh assay buffer. Determine protein concentration using a Bradford assay.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of assay buffer.

    • Add 50 µL of the test compound (e.g., a novel 5-azaspiro[2.5]octan-8-one derivative) at various concentrations (typically a serial dilution from 10 µM to 0.1 nM).

    • Add 50 µL of a radioligand, such as [³H]-Spiperone, at a final concentration equal to its Kd for the D2 receptor.

    • To determine non-specific binding, add a high concentration (e.g., 10 µM) of a known D2 antagonist like Haloperidol to a set of control wells.

  • Incubation and Filtration:

    • Initiate the binding reaction by adding 50 µL of the prepared cell membranes (containing 10-20 µg of protein).

    • Incubate the plate at room temperature for 90 minutes with gentle agitation.

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Data Acquisition and Analysis:

    • Dry the filter mat and place it in a scintillation vial with a liquid scintillation cocktail.

    • Quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression.

    • Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

The patent literature demonstrates a sustained interest in 5-azaspiro[2.5]octan-8-one hydrochloride and its derivatives as valuable scaffolds for CNS drug discovery. The novelty of these compounds primarily arises from strategic substitutions that leverage the core's inherent rigidity to achieve high potency and selectivity. Compared to more flexible, traditional alternatives, these spirocyclic compounds offer a clear advantage in pre-organizing pharmacophoric elements for optimal receptor interaction. As synthetic methodologies for creating complex spirocycles become more efficient, we can expect to see an even greater proliferation of these three-dimensional structures in the drug development pipeline, tackling ever more challenging biological targets.[1][3]

References

  • Dopamine D3 receptor antagonists: a patent review (2007 – 2012) . Taylor & Francis. [Link]

  • Novel agents for psychiatric disorders described in recent patent literature . BioWorld. [Link]

  • Novel Dopamine D2 Receptor Antagonists and Methods of Their Use . NIH Technology Transfer. [Link]

  • USRE47350E1 - Pharmaceutical formulations containing dopamine receptor ligands.
  • USRE49302E1 - Pharmaceutical formulations containing dopamine receptor ligands.
  • Approach to Heterospirocycles for Medicinal Chemistry . PMC. [Link]

  • 5-azaspiro[2.5]octan-8-ol hydrochloride (C7H13NO) . PubChemLite. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle[v1] . Preprints.org. [Link]

  • New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent . PMC. [Link]

  • 5-Azaspiro[2.5]octane hydrochloride . PubChem. [Link]

  • Spirocyclic compounds: potential drug leads in the fight against Mycobacterium tuberculosis . Taylor & Francis. [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery . ResearchGate. [Link]

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents . PMC. [Link]

  • Synthesis of new biologically actived azaspiro compounds . ResearchGate. [Link]

  • EP2683706A1 - Oxaspiro [2.5]octane derivatives and analogs.
  • CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof.
  • Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes . ChemRxiv. [Link]

  • Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/ . ACS Publications. [Link]

  • New phosphorus-containing polycycles with a spiroamine group . Pharmacia. [Link]

  • Thieme E-Journals - Synthesis / Full Text . Thieme. [Link]

  • WO2015136947A1 - Azaspiro derivatives as trpm8 antagonists.
  • SEC Filing . Arrowhead Pharmaceuticals Inc. [Link]

  • Synthesis and biological evaluation of new 2,5-dimethylthiophene/furan based N-acetyl pyrazolines as selective topoisomerase II inhibitors . RSC Publishing. [Link]

  • EP0374509A2 - 4,4,5,8-Tetramethyl-1-oxaspiro(2.5) octane, process for its preparation and ....
  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines . PMC. [Link]

  • Application Data . USPTO. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 5-Azaspiro[2.5]octan-8-one Hydrochloride

[1][2]

Executive Summary

This guide outlines the mandatory disposal protocols for 5-Azaspiro[2.5]octan-8-one hydrochloride . Due to the specific structural features of this compound—namely the strained spiro-cyclopropane ring fused to a piperidinone system—it must be handled as a High Potency/Reactive Intermediate until specific toxicological data proves otherwise.[1][2]

Immediate Directive: Under no circumstances should this compound be disposed of via sanitary sewer systems or trash. All waste must be segregated for high-temperature incineration to ensure the destruction of the pharmacophore.[1][2]

Chemical Profile & Hazard Logic

To dispose of a chemical safely, one must understand its potential behavior in the waste stream.[2]

PropertyDescriptionOperational Implication
Chemical Structure Spirocyclic amine ketone (HCl salt)The cyclopropane ring possesses significant ring strain (~27.5 kcal/mol).[1][2] While stable as a salt, the free base may exhibit alkylating properties.[2]
Physical State Solid (Crystalline powder)High potential for dust generation.[1][2] Inhalation hazard during weighing/transfer.[1][2]
Solubility Water Soluble (Hydrophilic)Critical: Readily dissolves in aqueous waste streams, making containment failures difficult to remediate.[1][2]
Acidity Hydrochloride Salt (Acidic)Incompatible with strong bases (liberates the free amine) and strong oxidizers.[1][2]
Hazard Class Warning (H302, H315, H319, H335)Treat as an Irritant and Acute Toxin.[1][2][3][4]
The "Spiro" Factor (Expert Insight)

As a Senior Scientist, I advise caution regarding the spiro[2.5] moiety. Unlike standard piperidines, the fused cyclopropane ring adds steric strain.[2] In metabolic or environmental pathways, ring-opening reactions can occur, potentially leading to reactive intermediates.[1][2] Therefore, chemical deactivation (bleach/acid) is not recommended as a primary disposal method because it may generate unpredictable byproducts.[1][2] Incineration is the only validated destruction method. [1][2]

Waste Segregation & Packaging Protocols

A. Solid Waste (Pure Compound or Contaminated Solids)[1][2]
  • Primary Containment: Place the substance in a screw-top glass vial or high-density polyethylene (HDPE) jar.

  • Secondary Containment: Seal the primary container inside a clear, heavy-duty plastic bag (minimum 4 mil thickness).

  • Labeling: Must be labeled "Hazardous Waste - Toxic Solid."[1][2]

  • Stream: Solid Waste for Incineration.[1][2]

B. Liquid Waste (Mother Liquors/Solutions)[1][2]
  • Solvent Compatibility:

    • Aqueous Solutions: Adjust pH to 5–9 if highly acidic before consolidation (prevents container corrosion).[1][2]

    • Organic Solvents: Segregate based on halogen content.[1][2][5]

  • Segregation Rule: Do NOT mix with "Oxidizing Acids" (e.g., Nitric Acid, Chromic Acid) or "Strong Bases" (e.g., Sodium Hydroxide > 1M).[1][2]

    • Reasoning: Mixing with base liberates the free amine (5-azaspiro[2.5]octan-8-one), which may be volatile or form an emulsion that complicates incineration.[1][2]

Disposal Decision Workflow

The following logic gate ensures the material ends up in the correct regulatory stream (RCRA compliance).

DisposalWorkflowStartWaste Generation:5-Azaspiro[2.5]octan-8-one HClStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidSolidContContainerize:Screw-top Vial + Ziploc BagSolid->SolidContSolidLabelLabel: 'Hazardous Waste - Toxic'SolidCont->SolidLabelIncinerationHigh-Temperature Incineration(Lab Pack)SolidLabel->IncinerationSolventCheckIdentify Solvent BaseLiquid->SolventCheckAqAqueousSolventCheck->AqOrgHalOrganic (Halogenated)(e.g., DCM, Chloroform)SolventCheck->OrgHalOrgNonHalOrganic (Non-Halogenated)(e.g., MeOH, DMSO)SolventCheck->OrgNonHalAq->IncinerationDo NOT DrainOrgHal->IncinerationOrgNonHal->Incineration

Figure 1: Decision matrix for segregating 5-Azaspiro[2.5]octan-8-one HCl waste streams. Note that all paths lead to incineration.[1]

Regulatory & Compliance Context (RCRA)

In the United States, this compound is likely not explicitly "Listed" (P-list or U-list) under 40 CFR Part 261.[1][2] However, the generator is responsible for determining if it exhibits Characteristic Hazards .

  • Waste Classification:

    • If the waste contains only the spiro-amine salt: Non-Regulated Chemical Waste (NRCW) (but must still be incinerated due to biological activity potential).[1][2]

    • If mixed with solvents: Classify according to the solvent (e.g., D001 for Ignitable if in Methanol; F002 for Spent Halogenated Solvents).[2]

  • EPA Waste Code Assignment:

    • D002 (Corrosivity): Applicable if the waste solution pH is

      
       2.[1][6]
      
    • D001 (Ignitability): Applicable if the carrier solvent has a flash point < 60°C.[1][6]

Scientist-to-Scientist Note: Even if the compound does not trigger a specific RCRA code, do not label it "Non-Hazardous." Use the "Hazardous Waste" label and specify constituents. This protects downstream waste handlers who may not be familiar with spirocyclic chemistry.[1][2]

Emergency Spill Procedures

If a spill occurs outside of a containment device (fume hood):

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, lab coat, and safety goggles.[1][2] If powder is airborne, an N95 or P100 respirator is required.[1][2]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust dispersal.[1][2] Scoop into a waste container.

    • Liquid: Absorb with vermiculite or a universal spill pad.[1][2]

  • Decontamination: Wipe the surface with a 10% soap/water solution , followed by water.[1][2]

    • Avoid: Do not use bleach (Sodium Hypochlorite) immediately, as it may react with the amine to form N-chloroamines, which are often more toxic.[1][2]

References

  • PubChem. (n.d.).[1][2][4] 5-Azaspiro[2.5]octane hydrochloride Compound Summary. National Library of Medicine.[1][2] Retrieved October 26, 2023, from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). (2023).[1][2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved October 26, 2023, from [Link]

  • National Research Council. (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[2] Retrieved October 26, 2023, from [Link][1][2]

Personal protective equipment for handling 5-Azaspiro[2.5]octan-8-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, logistical, and operational protocols for handling 5-Azaspiro[2.5]octan-8-one hydrochloride .

As a Senior Application Scientist, I have structured this guide based on Control Banding Principles for novel pharmacophores. Since specific toxicological data for this precise spirocyclic ketone-amine salt is often limited in public registries, this protocol applies the Precautionary Principle , treating the substance as a Potent Research Intermediate (Occupational Exposure Band 3/4 equivalent) until definitive data proves otherwise.[1][2]

Compound Profile & Risk Assessment[1][2][3]
  • Chemical Class: Spirocyclic Amine Ketone Salt[1][2][3]

  • Physical State: Likely a white to off-white hygroscopic solid/powder.[1][2]

  • Primary Hazard Driver: The spiro ring strain combined with a secondary amine and ketone functionality suggests high biological reactivity.[1][2] The hydrochloride salt form implies potential acidity upon contact with moisture (mucous membranes).[1][2]

  • Inferred GHS Classification (Analogous Structure Analysis):

    • H315/H319: Causes skin and serious eye irritation.[1][2][4][5]

    • H335: May cause respiratory irritation (Dust hazard).[1][2][4][5][6]

    • H302: Harmful if swallowed (Standard assumption for nitrogenous heterocycles).[1][2][5][6]

Personal Protective Equipment (PPE) Matrix

Rationale: Standard laboratory PPE is insufficient for novel spirocyclic salts due to the risk of fine dust generation and unknown sensitization potential.[1][2]

Protection Zone Standard Operation (<100 mg) Scale-Up / Stock Prep (>100 mg) Spill Cleanup / Emergency
Respiratory Fume Hood Only (Face velocity 0.5 m/s).[1][2][3] No respirator needed if sash is low.[1][2]N95/P2 Respirator worn inside the hood as a redundancy against static-induced dust flight.[1][2]P100/P3 Full-Face Respirator or PAPR.[1][2]
Ocular Chemical Splash Goggles (Indirect vent).[1][2] Reason: Safety glasses do not seal against airborne salt particles.[2]Chemical Splash Goggles + Face Shield if dissolving in reactive solvents.[1][2]Full-Face Respirator lens provides ocular protection.[1][2]
Dermal (Hands) Double Nitrile Gloves (min 0.11 mm).[1][2] Technique: Change outer pair immediately after weighing.[1][2]Laminate (Silver Shield) under Nitrile if using permeating solvents (e.g., DMSO, DMF).[1][2]Double Nitrile (Extended Cuff).[1][2]
Body Cotton Lab Coat (Buttoned to neck).[1][2]Disposable Tyvek® Sleeves or Apron to prevent cuff contamination.[1][2]Tyvek® Coverall (Type 5/6) with hood.[1][2]
Operational Workflow: Safe Handling Protocol

Objective: Isolate the operator from the compound during the most critical phase—transfer and weighing.[1][2]

Phase A: Preparation & Static Control
  • Environment: All handling must occur within a certified Chemical Fume Hood .[1][2]

  • Static Neutralization: Hydrochloride salts are prone to static charge, causing "dust flight."[1][2]

    • Action: Use an ionizing bar or wipe the spatula and weighing boat with an anti-static cloth prior to use.[1][2]

    • Why: Prevents the powder from repelling off the spatula and becoming airborne.[1][2]

Phase B: Weighing & Solubilization
  • Taring: Tare the vial with the cap on to avoid draft interference, then open inside the hood.

  • Transfer: Use a micro-spatula.[1][2] Do not pour from the source container.

  • Solvation: Add solvent (e.g., Water, DMSO, Methanol) immediately after weighing to "wet" the dust.[1][2]

    • Note: The HCl salt may release heat (exothermic) upon dissolution.[1][2] Add solvent slowly.[1][2]

Phase C: Decontamination
  • Wipe Down: Wipe the balance area with a tissue dampened with 5% Sodium Bicarbonate solution.[1][2]

    • Mechanism:[1][2][3][5][7][8][9] Neutralizes the acidic hydrochloride residue and solubilizes the amine.[1][2]

  • Waste: Dispose of the wipe as solid chemical waste.[1][2]

Visualization: Handling Hierarchy & Decision Logic[1][3]

The following diagram illustrates the decision-making process for handling this compound based on quantity and physical state.

SafetyLogic Start Start: Handling 5-Azaspiro[2.5]octan-8-one HCl StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Salt Solution Solution / Liquid StateCheck->Solution Dissolved QtyCheck Quantity > 100mg? Solid->QtyCheck SolventCheck Solvent Type? Solution->SolventCheck HighCont High Containment: Double Nitrile + Tyvek Sleeves Static Control Mandatory QtyCheck->HighCont Yes StdCont Standard Containment: Nitrile Gloves + Lab Coat Fume Hood Required QtyCheck->StdCont No Permeating Permeating (DMSO/DMF): Laminate Gloves Required SolventCheck->Permeating Penetrating Standard Standard (Water/EtOH): Nitrile Gloves Sufficient SolventCheck->Standard Non-Penetrating

Caption: Operational logic flow ensuring appropriate PPE selection based on physical state and solvent carrier risks.

Emergency Response & Disposal Plan
Spill Response (Dry Powder)
  • Do NOT use a wet mop initially (spreads contamination).[1][2]

  • Step 1: Cover spill with a dry absorbent pad or paper towel to prevent draft dispersion.[1][2]

  • Step 2: Gently scoop up using a dustpan or stiff card; place in a hazardous waste bag.[1][2]

  • Step 3: Clean the surface with water (solubilizes the salt) followed by ethanol .[1][2]

Exposure First Aid
  • Inhalation: Move to fresh air immediately. The HCl component can cause bronchospasm; seek medical evaluation if coughing persists.[1][2]

  • Eye Contact: Flush for 15 minutes minimum.[1][2][10] The salt is acidic and abrasive; immediate dilution is critical to prevent corneal damage.[1][2]

Disposal Specifications
  • Waste Stream: High-Temperature Incineration.[1][2]

  • Labeling: Must be labeled "Toxic / Irritant - Nitrogenous Heterocycle."[1][2]

  • Container: HDPE or Glass.[1][2] Do not use metal containers if residual moisture is present (corrosion risk from HCl).[1][2]

References
  • PubChem. (2025).[1][2] 5-Azaspiro[2.5]octane hydrochloride Compound Summary. National Library of Medicine.[1][2] [Link][1][2][3]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][2] Laboratory Safety Guidance: Handling Potent Compounds. [Link][1][2][3]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Azaspiro[2.5]octan-8-one hydrochloride
Reactant of Route 2
5-Azaspiro[2.5]octan-8-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.